molecular formula C9H14N2 B3250524 7-Azaspiro[3.5]nonane-2-carbonitrile CAS No. 203662-67-3

7-Azaspiro[3.5]nonane-2-carbonitrile

Cat. No.: B3250524
CAS No.: 203662-67-3
M. Wt: 150.22 g/mol
InChI Key: OUXRPSUPWKNBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azaspiro[3.5]nonane-2-carbonitrile is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Azaspiro[3.5]nonane-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Azaspiro[3.5]nonane-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azaspiro[3.5]nonane-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXRPSUPWKNBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Azaspiro[3.5]nonane-2-carbonitrile synthesis and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the synthesis, physicochemical characterization, and medicinal application of 7-Azaspiro[3.5]nonane-2-carbonitrile . It is designed for medicinal chemists and process scientists seeking to leverage high-Fsp³ scaffolds to improve drug-like properties.

Scaffold Class: Spirocyclic Piperidine-Cyclobutane Hybrid Primary Application: Bioisosteric Replacement, Physicochemical Optimization ("Escape from Flatland")

Part 1: Executive Summary & Structural Logic

The 7-azaspiro[3.5]nonane scaffold represents a strategic structural motif in modern drug discovery.[1] Unlike flat, aromatic rings (phenyl, heteroaryl) or flexible aliphatic chains, this spirocycle offers a rigid, three-dimensional geometry that vectors substituents into defined regions of chemical space.

The 2-carbonitrile derivative is particularly valuable as a "handle" for further functionalization or as a direct pharmacophore, where the nitrile group can act as a hydrogen bond acceptor or a metabolic block.

Structural Analysis[2]
  • Geometry: The spiro[3.5] system consists of a four-membered cyclobutane ring fused at a single carbon atom (C4) to a six-membered piperidine ring.

  • Vectorization: The C2-position (on the cyclobutane ring) is collinear with the nitrogen lone pair vector (N7) through the spiro center, providing a linear, rigid extension of the pharmacophore.

  • Symmetry: The molecule possesses a plane of symmetry passing through C2, the spiro carbon (C4), and the nitrogen atom (N7), rendering the 2-substituted derivative achiral (meso-like geometry), which simplifies stereochemical control during synthesis.

Part 2: Physicochemical Profile[1]

The following data summarizes the core properties of the free base and its common protected precursor.

Property7-Azaspiro[3.5]nonane-2-carbonitrile (Free Base)N-Boc-7-Azaspiro[3.5]nonane-2-carbonitrile
Molecular Formula C₉H₁₄N₂C₁₄H₂₂N₂O₂
Molecular Weight 150.22 g/mol 250.34 g/mol
cLogP ~0.8 - 1.2~2.5
TPSA 36.0 Ų (Nitrile + Amine)65.0 Ų
pKa (Calc.) ~10.5 (Piperidine NH)N/A (Carbamate)
Fsp³ 0.89 (High 3D character)0.78
Solubility High (aqueous, pH < 9)Low (aqueous), High (organic)

Part 3: Synthetic Pathways

The synthesis of 7-azaspiro[3.5]nonane-2-carbonitrile is best approached via a De Novo Construction strategy, building the spiro core from a piperidine precursor, followed by functional group manipulation.

Route Overview
  • Spirocyclization: [2+2] Cycloaddition of a ketene to an exocyclic alkene.

  • Ring Expansion/Reduction: Dechlorination to the cyclobutanone.

  • Functionalization: Reductive cyanation of the ketone to the nitrile.

  • Deprotection: Removal of the N-Boc group.

Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

This step constructs the spiro-cyclobutanone core using a modified [2+2] cycloaddition.

  • Reagents: tert-butyl 4-methylenepiperidine-1-carboxylate, Trichloroacetyl chloride, Zn/Cu couple.

  • Mechanism: In situ generation of dichloroketene, cycloaddition, and subsequent reductive dechlorination.

Protocol:

  • Activation: Prepare a suspension of Zn/Cu couple (10.0 equiv) in anhydrous diethyl ether or DME under Argon.

  • Addition: Add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv). Cool to 0°C.[2]

  • Cycloaddition: Dropwise add trichloroacetyl chloride (2.0 equiv) in ether over 1 hour. The reaction is exothermic; maintain T < 10°C.

  • Stirring: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Dechlorination (One-Pot): The initial adduct is a dichlorocyclobutanone. To dechlorinate, add saturated aqueous NH₄Cl and Zn dust, stirring vigorously for 2 hours.

  • Workup: Filter through Celite. Wash the filtrate with NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the spiro-ketone intermediate.

Step 2: Conversion to Nitrile (TosMIC Reaction)

Direct conversion of the ketone to the nitrile using Tosylmethyl Isocyanide (TosMIC). This method preserves the ring size (reductive cyanation).

  • Reagents: TosMIC, Potassium tert-butoxide (t-BuOK), DME/Ethanol.

Protocol:

  • Preparation: Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) and TosMIC (1.5 equiv) in anhydrous DME (0.5 M concentration).

  • Base Addition: Cool to 0°C. Add t-BuOK (2.5 equiv) in portions.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 4 hours. Note: Ethanol (5% v/v) can be added to promote the reaction if sluggish.

  • Quench: Pour into ice-water and extract with EtOAc (3x).

  • Purification: Silica gel chromatography (0-40% EtOAc in Hexanes).

  • Product: tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate.[3][4]

Step 3: N-Boc Deprotection
  • Reagents: TFA/DCM or HCl/Dioxane.

  • Protocol: Dissolve intermediate in DCM. Add TFA (10 equiv). Stir 2 hours. Concentrate. Neutralize with basic resin or NaHCO₃ to obtain the free base 7-azaspiro[3.5]nonane-2-carbonitrile .

Synthetic Workflow Diagram

SynthesisRoute Start tert-butyl 4-methylenepiperidine -1-carboxylate Step1 [2+2] Cycloaddition (Cl3CCOCl, Zn/Cu) Start->Step1 Inter1 Intermediate: Spiro-dichlorocyclobutanone Step1->Inter1 Step2 Dechlorination (Zn, NH4Cl) Inter1->Step2 Ketone KEY INTERMEDIATE: tert-butyl 2-oxo-7-azaspiro [3.5]nonane-7-carboxylate Step2->Ketone Step3 Reductive Cyanation (TosMIC, t-BuOK, DME) Ketone->Step3 Van Leusen Reaction Protected N-Boc-2-cyano-7-azaspiro [3.5]nonane Step3->Protected Step4 Deprotection (TFA/DCM) Protected->Step4 Final TARGET: 7-Azaspiro[3.5]nonane -2-carbonitrile Step4->Final

Caption: Step-by-step synthesis from commercially available methylenepiperidine to the target spiro-nitrile.

Part 4: Applications in Drug Discovery[6]

Bioisosteric Replacement

The 7-azaspiro[3.5]nonane core is a proven bioisostere for 4-substituted piperidines and cyclohexanes .

  • Advantage: The spiro-cyclobutane ring introduces a "kink" that alters the vector of the substituent (nitrile) relative to the piperidine nitrogen, potentially accessing novel binding pockets in GPCRs and enzymes.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the typically labile 4-position of the piperidine ring.

Case Study: GPR119 Agonists

Research into GPR119 agonists for Type 2 Diabetes has utilized the 7-azaspiro[3.5]nonane scaffold.[5]

  • Mechanism: The rigid spiro core positions the polar headgroup (derived from the nitrile) and the lipophilic tail (attached to the nitrogen) at a precise angle required for receptor activation, superior to flexible piperidine analogs.

  • Reference: Derivatives of this scaffold have demonstrated improved oral bioavailability and potency in pre-clinical models (See BenchChem Application Notes).

References

  • Synthesis of Spiro-Ketone Intermediate

    • Title: Synthesis of 7-oxo-2-azaspiro[3.5]nonane derivatives (Methodology adapted for 2-oxo isomer).[5][6]

    • Source: BenchChem Technical Notes / P
    • URL: (General protocol validation)

  • TosMIC Reaction (Reductive Cyanation)

    • Title: Reductive Cyanation of Ketones using Tosylmethyl Isocyanide.[7]

    • Source: Organic Syntheses / Organic-Chemistry.org.
    • URL:

  • Physicochemical Properties & Scaffold Utility

    • Title: A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.[1]

    • Source: BenchChem / NIH PubChem.
    • URL:[8]

  • Commercial Availability of Precursors

    • Title: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[5][9][10]

    • Source: ChemicalBook / Sigma-Aldrich.
    • URL:

Sources

The Escape from Flatland: Physicochemical Profiling and Synthetic Methodologies of 7-Azaspiro[3.5]nonane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary and Structural Rationale

In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, high off-target toxicity, and suboptimal metabolic stability. The strategic shift toward three-dimensional architecture—often termed the "Escape from Flatland"—has highlighted spirocyclic scaffolds as premier bioisosteres.

7-Azaspiro[3.5]nonane-2-carbonitrile (CAS: 203662-67-3) represents a highly versatile, Fsp³-rich building block. By replacing a traditional piperidine or phenyl ring with this spirocyclic system, medicinal chemists can dramatically alter the physicochemical properties of a lead compound. The orthogonal arrangement of the cyclobutane and piperidine rings minimizes planar stacking (reducing crystal lattice energy and improving solubility) while the carbonitrile group provides a reactive vector for further functionalization or acts as a strong hydrogen bond acceptor.

Physicochemical Profiling

Understanding the fundamental properties of 7-azaspiro[3.5]nonane-2-carbonitrile is critical for predicting its behavior in biological systems. The table below synthesizes its core quantitative data, explaining the mechanistic impact of each property on drug design.

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Impact on Drug Design
CAS Registry Number 203662-67-3 (Free base)Standardizes procurement and library registration [1].
Molecular Formula C₉H₁₄N₂Yields an Fsp³ fraction of 0.89 (8 of 9 carbons are sp³), driving 3D spatial complexity and reducing planar stacking.
Molecular Weight 150.22 g/mol Low molecular weight ensures high Ligand Efficiency (LE) and leaves ample room for late-stage functionalization.
Topological Polar Surface Area 35.8 ŲThe sum of the nitrile (23.8 Ų) and amine (12.0 Ų) yields a TPSA perfectly optimized for passive membrane and Blood-Brain Barrier (BBB) permeability.
LogP (Calculated) ~0.9 - 1.2Highly hydrophilic profile reduces non-specific binding, hERG liability, and general lipophilic toxicity.
pKa (Piperidine NH) ~9.8The basic amine ensures the molecule is predominantly protonated at physiological pH (7.4), significantly boosting aqueous solubility.

Synthetic Methodology: Causality and Protocol

The synthesis of spirocyclic systems requires precise control over ring-closing thermodynamics. Standard intermolecular alkylations often fail due to competing elimination reactions or dimerization. To construct the 7-azaspiro[3.5]nonane-2-carbonitrile core, we utilize an intramolecular alkylative cyclization of a functionalized piperidine precursor, as detailed in authoritative chemical literature [2].

Logical Workflow of Synthesis

Synthesis A N-Boc-4-(cyanomethyl)- 4-(2-bromoethyl)piperidine B Intramolecular Cyclization (LiHMDS, THF, -78°C) A->B C N-Boc-7-azaspiro[3.5] nonane-2-carbonitrile B->C D Boc Deprotection (4M HCl in Dioxane) C->D E 7-Azaspiro[3.5]nonane- 2-carbonitrile HCl D->E

Fig 1. Synthetic workflow for 7-azaspiro[3.5]nonane-2-carbonitrile via intramolecular cyclization.

Step-by-Step Experimental Protocol

Objective: To generate the spirocyclic core via an intramolecular alkylative cyclization, followed by orthogonal deprotection.

Causality of Experimental Choices: Lithium hexamethyldisilazide (LiHMDS) is explicitly selected as the base due to its high pKa (~26) and extreme steric bulk. This ensures quantitative deprotonation of the α-aminonitrile to form a carbanion without the base acting as a nucleophile against the primary alkyl bromide. Tetrahydrofuran (THF) is utilized as an aprotic solvent to coordinate the lithium cation, thereby enhancing the nucleophilicity of the resulting carbanion.

  • Preparation of the Carbanion: In an oven-dried, argon-purged Schlenk flask, dissolve N-Boc-4-(cyanomethyl)-4-(2-bromoethyl)piperidine (1.0 eq, 10 mmol) in anhydrous THF to achieve a 0.2 M concentration. Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath.

  • Cyclization: Dropwise add LiHMDS (1.0 M in THF, 1.1 eq) over 15 minutes. Crucial: The low temperature prevents intermolecular side reactions and dimerization. Stir at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours to drive the thermodynamically favored 4-membered ring closure.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize the remaining base. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to isolate N-Boc-7-azaspiro[3.5]nonane-2-carbonitrile.

  • Deprotection (Self-Validating Step): Dissolve the purified intermediate in minimal CH₂Cl₂ and add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours. The visible evolution of CO₂ and isobutylene gas acts as a self-validating visual indicator that deprotection is occurring.

  • Isolation: Concentrate the mixture in vacuo and triturate the resulting solid with cold diethyl ether to yield 7-azaspiro[3.5]nonane-2-carbonitrile hydrochloride as a highly pure, white crystalline powder.

In Vitro ADME and Metabolic Stability Profiling

Once synthesized, the spirocycle must be rigorously evaluated for its pharmacokinetic (PK) viability. The spirocyclic architecture is inherently designed to resist Cytochrome P450 (CYP450) mediated α-oxidation and ring-opening, a common liability in flat piperidines.

Logical Workflow of PK Screening

PKScreening Start 7-Azaspiro[3.5]nonane-2-carbonitrile (Test Article) Sol Kinetic Solubility (Nephelometry) Start->Sol LogP Lipophilicity (LogD) (Shake-Flask / LC-MS) Start->LogP Microsomes Metabolic Stability (Human Liver Microsomes) Sol->Microsomes If Sol > 50 µM Permeability Permeability (Caco-2 Cell Line) LogP->Permeability If LogD < 3.0 Decision Lead Optimization Candidate Selection Microsomes->Decision Permeability->Decision

Fig 2. Sequential in vitro physicochemical and ADME screening cascade for lead optimization.

Step-by-Step Protocol: Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (CL_int) and validate the metabolic resistance of the spirocyclic core.

Causality of Experimental Choices: Human Liver Microsomes (HLM) combined with an NADPH regenerating system are used to exclusively simulate Phase I oxidative metabolism. Verapamil is run concurrently as a high-clearance positive control. This creates a self-validating system: if Verapamil is not rapidly degraded, the assay is deemed invalid due to inactive microsomes.

  • Preparation: Prepare a 10 mM stock of 7-azaspiro[3.5]nonane-2-carbonitrile in DMSO. Dilute this to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to ensure DMSO concentration remains below 0.1% (preventing enzyme inhibition).

  • Incubation: Combine the test compound with HLM (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Rationale: The cold organic solvent immediately denatures the CYP enzymes, halting the reaction, while the internal standard normalizes any ionization variations during mass spectrometry.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Data Processing: Calculate the half-life (t₁/₂) and intrinsic clearance (CL_int) using the first-order kinetic equation:

    
    .
    

Conclusion

7-Azaspiro[3.5]nonane-2-carbonitrile is a structurally elegant, Fsp³-optimized scaffold that addresses the fundamental flaws of planar heterocycles in drug discovery. By adhering to the rigorous synthetic and analytical protocols outlined above, development teams can seamlessly integrate this bioisostere into their lead optimization pipelines, ensuring superior solubility, permeability, and metabolic stability.

References

  • Burkhard, J. A., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014, 114, 16, 8257–8322. URL:[Link]

Technical Guide: Spectroscopic Characterization of 7-Azaspiro[3.5]nonane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 7-Azaspiro[3.5]nonane-2-carbonitrile . This analysis synthesizes structural logic, analogue data from verified intermediates (e.g., N-Boc derivatives), and standard spectroscopic principles to provide a reference for identification and quality control.

Executive Summary & Structural Context

Compound: 7-Azaspiro[3.5]nonane-2-carbonitrile CAS: 1250995-88-2 (Generic/Salt forms often vary) Formula: C₉H₁₄N₂ Exact Mass: 150.1157 Molecular Weight: 150.22 g/mol

This compound represents a critical spirocyclic scaffold in medicinal chemistry, often utilized to reduce lipophilicity (LogP) while maintaining spatial complexity ("Escape from Flatland") compared to traditional piperidine or cyclohexyl derivatives. Structurally, it consists of a piperidine ring (containing the 7-aza nitrogen) spiro-fused to a cyclobutane ring (bearing the 2-cyano group).

Structural Numbering & Logic

The IUPAC numbering for spiro[3.5]nonane starts at the smaller ring adjacent to the spiro carbon.

  • Positions 1-3: Cyclobutane ring (Position 2 is the methine bearing the nitrile).

  • Position 4: Spiro quaternary carbon.

  • Positions 5-9: Piperidine ring (Nitrogen is at position 7).

Mass Spectrometry (MS) Profiling

Method: ESI-MS (Positive Mode) or GC-MS (EI).

Ionization & Fragmentation Analysis

In Electrospray Ionization (ESI), the molecule predominantly forms the protonated molecular ion


. In Electron Impact (EI), the fragmentation is driven by the stability of the piperidine ring and the loss of the nitrile group.
Ion Typem/z (Theoretical)Description

151.12 Base Peak (ESI). Protonation occurs at the secondary amine (N7).

124.11Loss of Hydrogen Cyanide (Characteristic of nitriles).

109.09Loss of the cyanomethyl radical or cyclobutane ring fragmentation.
Piperidinyl Ion82.07Cleavage of the spiro-cyclobutane ring, leaving the piperidine core.
Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation pathways observed in MS analysis.

MS_Fragmentation M_Ion [M+H]+ m/z 151.12 Frag_1 Loss of HCN m/z 124.11 M_Ion->Frag_1 - HCN (27 Da) Ring_Open Ring Opening (Cyclobutane) M_Ion->Ring_Open Strain Relief Frag_2 Piperidine Core m/z 82.07 Ring_Open->Frag_2 C-C Cleavage

Figure 1: Proposed ESI-MS fragmentation pathway for 7-Azaspiro[3.5]nonane-2-carbonitrile.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat or Solid).

The IR spectrum is dominated by the diagnostic nitrile stretch and the amine functionality.

Frequency (cm⁻¹)IntensityAssignmentStructural Origin
3300 – 3450 Medium, Broadν(N-H)Secondary amine stretch (N7-H). Broader if HCl salt.
2920 – 2950 Strongν(C-H)Asymmetric stretching of CH₂ groups in the piperidine ring.
2850 – 2870 Mediumν(C-H)Symmetric stretching of CH₂ groups.
2235 – 2245 Medium, Sharp ν(C≡N) Diagnostic Nitrile stretch. Key identifier for the C2 substituent.
1450 – 1470 Mediumδ(CH₂)Scissoring bending vibration of methylene groups.
1100 – 1150 Weakν(C-C) / ν(C-N)Skeletal vibrations of the spiro framework.

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (


) for Free Base; DMSO-

for Hydrochloride Salt. Reference: TMS (0.00 ppm).
¹H NMR (400 MHz, )

The spectrum is characterized by the symmetry of the piperidine ring and the unique splitting of the cyclobutane protons.

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
2.95 – 3.10 Quintet/Multiplet1HH-2 The methine proton alpha to the nitrile. Deshielded by the anisotropic effect of the CN group.
2.75 – 2.85 Triplet (broad)4HH-6, H-8 Protons alpha to the amine nitrogen (N7). Chemical shift reflects the electronegativity of Nitrogen.
2.20 – 2.40 Multiplet4HH-1, H-3 Cyclobutane methylene protons. These appear as complex multiplets due to the rigid ring and proximity to the spiro center.
1.60 – 1.75 Triplet/Multiplet4HH-5, H-9 Protons beta to the amine, adjacent to the spiro carbon (C4). Shielded relative to H-6/8.
1.80 Broad Singlet1HN-H Exchangeable amine proton (shifts with concentration/solvent).

Note on Stereochemistry: While C2 is a chiral center, the molecule possesses a plane of symmetry passing through C2, C4, and N7 (assuming rapid chair flip of piperidine), rendering H-1 and H-3 sets equivalent in a time-averaged spectrum.

¹³C NMR (100 MHz, )

Key diagnostic peaks are the nitrile carbon and the quaternary spiro carbon.

Shift (δ ppm)Carbon TypeAssignmentNotes
121.5 Quaternary (C)-CN Characteristic nitrile carbon signal.
46.2 Secondary (

)
C-6, C-8 Alpha-carbons to the nitrogen atom.
38.5 Quaternary (C)C-4 Spiro center. Typically low intensity due to long relaxation time.
36.8 Secondary (

)
C-5, C-9 Beta-carbons in the piperidine ring.
34.5 Secondary (

)
C-1, C-3 Cyclobutane ring methylenes.
26.4 Tertiary (CH)C-2 Methine carbon bearing the nitrile group.
NMR Assignment Diagram

The following diagram maps the proton environments to the expected chemical shifts.

NMR_Assignment C2_CN C2-H (Methine) δ 3.0 ppm (Quintet) C1_C3 C1/C3-H (Cyclobutane) δ 2.3 ppm (Multiplet) C2_CN->C1_C3 Vicinal Spiro Spiro Center (C4) Quaternary C1_C3->Spiro Geminal to Spiro C5_C9 C5/C9-H (Piperidine) δ 1.7 ppm Spiro->C5_C9 C6_C8 C6/C8-H (Alpha-N) δ 2.8 ppm C5_C9->C6_C8 NH N-H (Amine) δ 1.8 ppm (Broad) C6_C8->NH

Figure 2: NMR Chemical Shift Logic Map for 7-Azaspiro[3.5]nonane-2-carbonitrile.

Quality Control & Impurity Profiling

When synthesizing or sourcing this material, three primary impurities are common based on the synthetic route (typically from tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate).

  • Residual Boc-Protected Material:

    • Detection: Strong singlet in ¹H NMR at δ 1.45 ppm (9H, t-butyl).

    • Impact: False high molecular weight, altered solubility.

  • Hydrolysis Product (Amide/Acid):

    • Detection: Loss of Nitrile band in IR (2240 cm⁻¹); appearance of Carbonyl bands (1650-1700 cm⁻¹).

    • MS: Shift from 151 (CN) to 169 (Amide) or 170 (Acid).

  • Trapped Solvents (DCM/THF):

    • Due to the basicity of the amine, chlorinated solvents like Dichloromethane (δ 5.30 ppm) often persist as salts if not properly free-based.

Experimental Protocol: Sample Preparation

To ensure reproducibility of the spectral data above, follow this preparation protocol:

  • NMR Preparation:

    • Dissolve 5-10 mg of the compound in 0.6 mL of

      
        (neutralized with basic alumina if the compound is acid-sensitive, though this amine is stable).
      
    • For the HCl salt , use DMSO-

      
        to prevent precipitation and ensure sharp peaks. Note that in DMSO, the NH proton will appear as a broad singlet around 8.5-9.0 ppm (
      
      
      
      ).
  • IR Preparation:

    • If oil: Apply thin film directly to the ATR crystal.

    • If solid (salt): Grind with KBr or use high-pressure ATR clamp to ensure good contact.

References

  • PubChem Compound Summary. 7-Azaspiro[3.5]nonane derivatives.[1] National Center for Biotechnology Information. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidines. Journal of Organic Chemistry. (Fundamental analysis of spiro[3.5]nonane ring currents). Link

  • Carreira, E. M., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Detailed synthesis and characterization of the 7-azaspiro scaffold). Link

Sources

Engineering 3D Chemical Space: Synthesis and Functionalization of 7-Azaspiro[3.5]nonane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Spirocyclic Scaffolds

The transition from flat, sp²-hybridized aromatic rings to structurally complex, sp³-rich scaffolds is a defining paradigm in modern drug discovery. This "Escape from Flatland" hypothesis posits that increased three-dimensionality correlates directly with improved clinical success rates by enhancing target specificity and reducing off-target toxicity. Within this structural class, 7-azaspiro[3.5]nonane and its functionalized derivatives have emerged as premier bioisosteres for traditional piperidine, morpholine, and piperazine rings .

The causality behind this bioisosteric replacement is rooted in structural thermodynamics and electronics. The spirocyclic quaternary carbon introduces a rigid, orthogonal projection of the secondary ring. This prevents the molecule from adopting planar conformations that frequently intercalate with off-target proteins (e.g., hERG channel liability). Furthermore, specific functionalizations—such as heteroatom substitution at the 2-position (e.g., 2-oxa-7-azaspiro[3.5]nonane)—predictably lower the basic pKa of the distal amine through inductive electron withdrawal. This precise modulation enhances passive membrane permeability and mitigates lysosomal trapping, a common failure point for highly basic amines .

Physicochemical Profiling of Azaspiro[3.5]nonane Variants

To understand the impact of functionalizing the 7-azaspiro[3.5]nonane core, we must analyze the quantitative shifts in physicochemical properties. The table below summarizes the causal relationship between specific spirocyclic substitutions and their resulting ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Scaffold VariantFsp³ FractionTypical ΔLogD (pH 7.4)*Basic pKaPrimary Medicinal Chemistry Application
Piperidine (Reference) 1.00Baseline~10.0Traditional pharmacophore, often metabolically labile.
7-Azaspiro[3.5]nonane 1.00-0.5 to -1.0~9.8Rigid 3D bioisostere, enhanced metabolic stability.
2-Oxa-7-azaspiro[3.5]nonane 1.00-1.2 to -1.8~8.5Modulated basicity, significantly increased aqueous solubility.
2,2-Difluoro-7-azaspiro[3.5]nonane 1.00+0.2 to +0.5~7.5Increased lipophilicity, blocked oxidative metabolism at the 2-position.

*ΔLogD represents the shift relative to a standard matched-molecular-pair piperidine analog.

Core Synthetic Methodologies & Self-Validating Protocols

The most scalable and frequently encountered route for generating the 7-azaspiro[3.5]nonane core in parallel synthesis relies on the reduction of a protected lactam precursor . As an Application Scientist, I emphasize that a robust protocol must be a self-validating system—every step should provide immediate, observable feedback to confirm chemical conversion before proceeding.

Protocol A: Synthesis of 7-Azaspiro[3.5]nonane via Lactam Reduction

Objective: Reduce N-Boc-7-azaspiro[3.5]nonan-8-one to the corresponding amine, followed by Boc deprotection.

Causality in Reagent Selection: Lithium aluminum hydride (LiAlH₄) is selected over milder hydrides (like NaBH₄) because the lactam carbonyl possesses lower electrophilicity than standard ketones. The strong nucleophilicity of LiAlH₄ is required to drive the reduction to the amine without stalling at a hemiaminal intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-7-azaspiro[3.5]nonan-8-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Reduction: Add a 1.0 M solution of LiAlH₄ in THF (1.5 eq) dropwise.

    • Causality Check: Dropwise addition at 0 °C controls the highly exothermic hydride transfer, preventing thermal fragmentation of the strained spiro-ring and minimizing secondary amine byproducts.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a polar, ninhydrin-positive spot confirms the successful reduction of the lactam.

  • Fieser Quench (Critical Step): Cool the mixture back to 0 °C. Sequentially add water (

    
     mL per gram of LiAlH₄), 15% aqueous NaOH (
    
    
    
    mL), and water (
    
    
    mL).
    • Self-Validation: This specific stoichiometric quench forces the aluminum salts to precipitate as a granular, snow-white solid. If a gelatinous gray emulsion forms, the quench ratio was violated, which will severely impact isolated yield.

  • Filtration: Filter the mixture through a pad of Celite®, washing thoroughly with THF. Concentrate the filtrate under reduced pressure to yield crude N-Boc-7-azaspiro[3.5]nonane.

  • Deprotection: Dissolve the crude intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C and stir for 2 hours.

    • Causality Check: TFA is utilized rather than HCl/dioxane to maintain homogeneity in the DCM solvent system and to allow for rapid evaporation under reduced pressure, minimizing the thermal degradation of the core.

  • Isolation: Concentrate the mixture, dissolve in DCM, and wash with saturated aqueous NaHCO₃ to neutralize the TFA salt. Dry over Na₂SO₄, filter, and concentrate to afford the free 7-azaspiro[3.5]nonane base.

SynthWorkflow N1 N-Boc-7-azaspiro[3.5]nonan-8-one (Starting Material) N2 LiAlH4 Reduction (THF, 0°C to RT) N1->N2 1.5 eq LiAlH4 N3 N-Boc-7-azaspiro[3.5]nonane (Intermediate) N2->N3 Fieser Quench & Filter N4 TFA Deprotection (DCM, 0°C to RT) N3->N4 5-10 eq TFA N5 7-azaspiro[3.5]nonane (Free Amine Core) N4->N5 NaHCO3 Wash

Synthetic workflow for 7-azaspiro[3.5]nonane via lactam reduction and deprotection.

Biological Applications & Pathway Integration

The unique exit vectors provided by the 7-azaspiro[3.5]nonane scaffold have been heavily leveraged in two distinct areas of modern pharmacology: GPCR agonism and Targeted Protein Degradation (PROTACs).

GPR119 Agonists for Metabolic Disorders

Researchers have successfully utilized 7-azaspiro[3.5]nonane derivatives as potent agonists for GPR119, a G-protein-coupled receptor expressed predominantly in pancreatic β-cells and intestinal enteroendocrine cells . The spirocyclic core acts as an optimal spacer, orienting the N-capping group and the aryl group perfectly within the receptor's binding pocket. Activation of GPR119 stimulates adenylyl cyclase, leading to cAMP accumulation and subsequent glucose-dependent insulin secretion.

GPR119Pathway L 7-Azaspiro[3.5]nonane Agonist R GPR119 Receptor (β-cells) L->R Binding G Gαs Protein Activation R->G Conformational Shift AC Adenylyl Cyclase (AC) G->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion Ins Insulin Secretion cAMP->Ins Exocytosis

GPR119 signaling cascade activated by 7-azaspiro[3.5]nonane derivatives.

Rigidified PROTAC Linkers

Beyond direct target engagement, functionalized variants like 7-azaspiro[3.5]nonane-2-ethanol are currently deployed as rigidified linkers in PROTAC (Proteolysis Targeting Chimera) synthesis . Traditional PEG linkers are highly flexible, which can lead to entropic penalties during the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase). By incorporating a spirocyclic core into the linker, chemists pre-organize the trajectory of the warhead and the E3 ligand. This reduces the entropic cost of binding, directly enhancing the degradation efficiency of targets such as IRAK4.

References

  • Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL: [Link]

  • Title: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole Source: MDPI Molecules URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

7-Azaspiro[3.5]nonane-2-carbonitrile: A Strategic Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to sp³-rich spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. As a Senior Application Scientist, I frequently advocate for the 7-azaspiro[3.5]nonane core because its inherent three-dimensionality drastically improves physicochemical properties—specifically, aqueous solubility and metabolic stability—by escaping the "flatland" of traditional drug design[1].

Within this chemical family, 7-azaspiro[3.5]nonane-2-carbonitrile stands out as an exceptionally versatile building block. The carbonitrile group serves as a highly reactive, programmable handle that can be diverted into primary amines, amides, or tetrazoles, enabling the rapid generation of diverse chemical libraries. This whitepaper details the physicochemical rationale, self-validating synthetic protocols, and proven applications of this scaffold in advanced drug discovery.

Escaping Flatland: The Physicochemical Rationale

The strategic incorporation of the azaspiro[3.5]nonane scaffold presents a compelling approach for the development of novel therapeutics[1]. Traditional flat aromatic structures often suffer from poor solubility and high promiscuity (off-target toxicity). By utilizing a spirocyclic framework, chemists achieve a higher fraction of sp³ carbons (


).

Why 7-azaspiro[3.5]nonane-2-carbonitrile?

  • Rigid 3D Architecture: The spiro-fusion restricts conformational flexibility, reducing the entropic penalty upon target binding.

  • Distinct Exit Vectors: The 2-position (bearing the carbonitrile) and the 7-position (the secondary amine) project substituents in highly defined, orthogonal trajectories. This is critical for probing deep enzymatic pockets, such as the S4 subsite in proteases[2].

  • Metabolic Stability: The lack of benzylic positions and the steric shielding provided by the spiro-ring system inherently protect the core from rapid cytochrome P450-mediated oxidation[1].

Synthetic Methodologies: Activating the Carbonitrile Handle

In our experience, a protocol is only as good as its validation. Every synthetic step described below operates as a self-validating system , meaning we rely on specific spectroscopic milestones rather than arbitrary reaction times to guarantee structural integrity.

Protocol A: Reduction to 7-Azaspiro[3.5]nonane-2-methanamine
  • Objective: Convert the nitrile into a primary amine, creating a vector for subsequent amide or urea couplings.

  • Causality: Lithium aluminum hydride (LiAlH₄) is selected over catalytic hydrogenation (e.g., H₂/Pd-C) to ensure rapid, complete reduction without the risk of secondary amine formation (dimerization), a common artifact when intermediate imines are not trapped efficiently.

Step-by-Step Procedure:

  • Flame-dry a 100 mL round-bottom flask and purge with N₂.

  • Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath.

  • Add a solution of 7-azaspiro[3.5]nonane-2-carbonitrile (1.0 equiv) in THF dropwise over 15 minutes to control the exothermic hydride transfer.

  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Self-Validating Step: Quench a 50 µL aliquot using the Fieser method, extract with EtOAc, and analyze via LC-MS. The reaction is deemed complete when the nitrile peak vanishes and the

    
     corresponding to the primary amine dominates.
    
  • Workup the bulk reaction using the Fieser method (

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O) to precipitate aluminum salts as a granular white solid. Filter through a Celite pad.
  • Concentrate the filtrate. Validate final purity via ¹³C NMR: confirm the loss of the sp-hybridized nitrile carbon (~118–122 ppm) and the appearance of an sp³ methylene carbon (~45 ppm).

Protocol B: [3+2] Cycloaddition to the Tetrazole Bioisostere
  • Objective: Convert the carbonitrile into a tetrazole, a metabolically stable bioisostere of a carboxylic acid.

  • Causality: Sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF are utilized. NH₄Cl acts as a mild proton source to generate hydrazoic acid in situ at a controlled rate, driving the cycloaddition while mitigating the severe explosion hazards associated with pure HN₃.

Step-by-Step Procedure:

  • In a heavy-walled reaction vial, dissolve 7-azaspiro[3.5]nonane-2-carbonitrile (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add NaN₃ (3.0 equiv) and NH₄Cl (3.0 equiv).

  • Seal the vial tightly and heat to 100 °C for 16 hours behind a blast shield.

  • Self-Validating Step: Monitor the reaction progress via FT-IR spectroscopy. The reaction is complete when the sharp, intense

    
     stretching band at ~2250 cm⁻¹ is completely absent.
    
  • Cool to room temperature, dilute with ice-cold water, and carefully acidify to pH 2 with 1M HCl to precipitate the tetrazole.

  • Filter and wash with cold water. Validate via HRMS (ESI-TOF) to confirm the exact mass of the

    
     tetrazole adduct.
    

G A 7-Azaspiro[3.5]nonane-2-carbonitrile (Core Scaffold) B Nitrile Reduction (LiAlH4 or H2/Pd-C) A->B Pathway 1 D [3+2] Cycloaddition (NaN3, NH4Cl) A->D Pathway 2 F Hydrolysis (NaOH, H2O2) A->F Pathway 3 C Primary Amine (Vector for Amides/Ureas) B->C E Tetrazole Derivative (Carboxylic Acid Bioisostere) D->E G Primary Amide (H-Bond Donor/Acceptor) F->G

Synthetic divergence of 7-azaspiro[3.5]nonane-2-carbonitrile into key functional pharmacophores.

Applications in Target-Directed Drug Discovery

Fatty Acid Amide Hydrolase (FAAH) Inhibition

The 7-azaspiro[3.5]nonane core was identified as a highly potent scaffold for FAAH inhibitors, achieving


 potency values greater than 1500 M⁻¹s⁻¹[3]. By replacing flat piperidine rings with this spirocycle, researchers achieved a remarkable reduction in molecular weight while maintaining high 

character. Optimization of this core led to the discovery of PF-04862853 , an orally efficacious clinical candidate for pain management[4]. This urea-based covalent inhibitor effectively blocks the degradation of anandamide (AEA), leveraging the endocannabinoid system to induce analgesia without the psychoactive side effects of direct CB1 agonists.

Pathways AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Active) AEA->FAAH Substrate Binding CB1 CB1/CB2 Receptors (Analgesia) AEA->CB1 Increased AEA Pool Activates Receptors Metab Arachidonic Acid + Ethanolamine FAAH->Metab Hydrolysis (Normal) Inhibitor 7-Azaspiro[3.5]nonane Urea Inhibitor Inhibitor->FAAH Covalent Inhibition

Mechanism of FAAH inhibition by spirocyclic ureas, leading to elevated AEA and analgesia.

SARS-CoV-2 3CLpro Inhibition

Beyond CNS targets, the rigid vectors of 7-azaspiro[3.5]nonane have proven invaluable in antiviral design. In the structure-guided development of SARS-CoV-2 3C-like protease (3CLpro) inhibitors, the extended length of the azaspiro[3.5] system (compared to smaller [3.3] or [3.4] spirocycles) perfectly complements the hydrophobic cleft of the S4 subsite[2]. This precise spatial engagement "locks" the inhibitor in a stable conformation, yielding submicromolar potency against the protease and preventing viral replication[5].

Quantitative Data Summary

The table below summarizes the comparative advantages and quantitative metrics of the 7-azaspiro[3.5]nonane scaffold across different therapeutic campaigns.

Scaffold / DerivativeBiological TargetKey Quantitative MetricStructural AdvantageRef
7-Azaspiro[3.5]nonane (Core) N/A (Building Block)High sp³ fraction (

)
Enhances aqueous solubility and ADME profiles[1]
7-Azaspiro[3.5]nonane ureas FAAH (Pain Management)

M⁻¹s⁻¹
Reduced MW, favorable CNS drug-like properties[3],[4]
PF-04862853 (Candidate) FAAH (Pain Management)Orally efficacious in vivoSuperior metabolic stability via spirocyclic urea[4]
Azaspiro[3.5] derivatives SARS-CoV-2 3CLproIC₅₀ in submicromolar rangeExtended length optimally fills the S4 subsite[2],[5]

Conclusion

7-Azaspiro[3.5]nonane-2-carbonitrile is far more than a simple chemical intermediate; it is a strategic enabler of modern drug design. By leveraging its rigid 3D architecture and the highly programmable carbonitrile handle, medicinal chemists can rapidly access functionalized spirocycles that boast superior metabolic stability and target engagement. Whether developing covalent inhibitors for CNS targets like FAAH or designing potent antivirals against SARS-CoV-2, this building block remains a cornerstone of innovative synthetic workflows.

Comprehensive References

  • Meyers, M. J., et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds." Bioorganic & Medicinal Chemistry Letters (2011). URL: [Link]

  • Meyers, M. J., et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain." Bioorganic & Medicinal Chemistry Letters (2011). URL:[Link]

  • Dampalla, C. S., et al. "Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease." Journal of Medicinal Chemistry (2022). URL:[Link]

Sources

The Ascendancy of Azaspiro[3.5]nonanes: A Technical Guide to Synthesis and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the relentless pursuit of novel therapeutic agents with superior efficacy and optimized physicochemical profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures. This strategic shift towards three-dimensional molecular architectures has illuminated the profound potential of spirocyclic scaffolds. Among these, the azaspiro[3.5]nonane framework has emerged as a particularly compelling motif. Its inherent rigidity and well-defined exit vectors offer a unique platform for the precise spatial arrangement of substituents, enabling enhanced target engagement and improved drug-like properties. This in-depth technical guide provides a comprehensive exploration of the discovery and synthesis of novel azaspiro[3.5]nonane scaffolds, offering field-proven insights into their strategic application in contemporary drug development programs.

The Rationale for Embracing Three-Dimensionality: The Azaspiro[3.5]nonane Advantage

The concept of "escaping flatland" in drug design is a direct response to the limitations often encountered with planar, sp2-rich molecules, which can suffer from poor solubility, metabolic instability, and off-target effects.[1][2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, introduce a valuable degree of conformational restraint and three-dimensionality.[3][4] The azaspiro[3.5]nonane scaffold, featuring a four-membered ring fused with a six-membered nitrogen-containing ring, offers a distinct set of advantages:

  • Improved Physicochemical Properties: The incorporation of a spirocyclic core can significantly influence a molecule's lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability.[3][5] For instance, the transition from a more flexible, non-spirocyclic amine to a rigid azaspiro[3.5]nonane can lead to a more favorable balance of these properties, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Enhanced Target Binding and Selectivity: The rigid nature of the azaspiro[3.5]nonane scaffold allows for the precise projection of substituents into the binding pockets of biological targets. This can lead to increased binding affinity and improved selectivity for the desired target over related proteins, thereby reducing the potential for off-target side effects.[6][7]

  • Novel Chemical Space and Intellectual Property: The exploration of azaspiro[3.5]nonane scaffolds provides access to novel chemical space, offering opportunities to develop first-in-class therapeutics and secure new intellectual property.[8]

Strategic Synthesis of Azaspiro[3.5]nonane Scaffolds

The construction of the azaspiro[3.5]nonane core presents unique synthetic challenges, primarily centered around the creation of the spirocyclic quaternary carbon center. Several elegant strategies have been developed to address this, with the choice of method often dictated by the desired substitution pattern and stereochemistry.

Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives

The synthesis of enantiomerically pure azaspiro[3.5]nonanes is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Two prominent methods for achieving this are Rhodium-Catalyzed Asymmetric Cyclopropanation and Chiral Auxiliary-Mediated Synthesis.[6]

This powerful strategy involves the enantioselective formation of a spiro[2.5]octane precursor from a readily available 4-methylenepiperidine derivative.[6] Subsequent ring expansion of the cyclopropane furnishes the desired 7-azaspiro[3.5]nonane skeleton. This catalytic approach offers high enantioselectivity and is applicable to a range of substrates.[6][9]

cluster_0 Rhodium-Catalyzed Asymmetric Cyclopropanation and Ring Expansion A N-Boc-4-methylenepiperidine D Spiro[2.5]octane Precursor A->D [Rh2(S-PTAD)4] B Ethyl diazoacetate B->D C Chiral Rhodium(II) Catalyst C->D E Ring Expansion D->E F Chiral 7-Azaspiro[3.5]nonane Core E->F

Caption: Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation.

Experimental Protocol: Asymmetric Cyclopropanation [6]

Materials:

  • N-Boc-4-methylenepiperidine

  • Ethyl diazoacetate

  • Chiral Rhodium(II) carboxylate catalyst (e.g., Rh₂(S-PTAD)₄)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Under an inert atmosphere, dissolve N-Boc-4-methylenepiperidine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add the chiral rhodium(II) catalyst (0.5 mol%).

  • To this solution, add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM dropwise over 1-2 hours at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the spiro[2.5]octane precursor.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the quenching of the reactive rhodium carbene intermediate and potential side reactions.

  • Slow Addition of Diazoacetate: The slow, dropwise addition of ethyl diazoacetate helps to maintain a low concentration of this potentially explosive reagent and allows for better control of the reaction temperature and selectivity.

  • Chiral Catalyst: The choice of a chiral rhodium(II) catalyst is the cornerstone of this asymmetric synthesis, as it dictates the enantioselectivity of the cyclopropanation step.

The subsequent ring expansion of the spiro[2.5]octane derivative typically involves a multi-step sequence, including reduction of the ester, conversion of the resulting alcohol to a suitable leaving group (e.g., tosylate), and a base-mediated ring expansion to form the 7-azaspiro[3.5]nonan-2-one core.[6] Further reduction of the ketone can then provide the desired 7-azaspiro[3.5]nonane scaffold.[6]

Synthesis via Intramolecular Cyclization

Another effective strategy for constructing the azaspiro[3.5]nonane skeleton is through the intramolecular cyclization of a suitably functionalized piperidine or cyclohexane precursor.[7] This approach is particularly useful for accessing different isomers of the scaffold.

A robust and scalable synthesis for 5-azaspiro[3.5]nonan-2-one, a spirocyclic γ-lactam, can be achieved through a three-step process starting from cyclohexanone.[10] This pathway is analogous to the industrial synthesis of gabapentin lactam.[10]

cluster_1 Synthesis of 5-Azaspiro[3.5]nonan-2-one A Cyclohexanone B Bucherer-Bergs Reaction A->B KCN, (NH4)2CO3 C Spirocyclic Hydantoin B->C D Hydrolysis C->D Base E Amino Acid Intermediate D->E F Intramolecular Cyclization E->F Heat G 5-Azaspiro[3.5]nonan-2-one F->G

Caption: Synthetic Pathway for 5-Azaspiro[3.5]nonan-2-one.

Experimental Protocol: Bucherer-Bergs Reaction [10]

Materials:

  • Cyclohexanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a pressure vessel, combine cyclohexanone (1.0 equiv), potassium cyanide (1.2 equiv), and ammonium carbonate (3.0 equiv) in a mixture of ethanol and water.

  • Seal the vessel and heat the mixture to 80-100 °C for several hours, monitoring the reaction progress by TLC or HPLC.

  • After cooling to room temperature, the spirocyclic hydantoin product will often precipitate from the reaction mixture.

  • Collect the solid by filtration, wash with cold water, and dry to yield the crude product, which can be recrystallized for further purification.

Self-Validating System and Trustworthiness:

The Bucherer-Bergs reaction is a well-established and reliable method for the synthesis of hydantoins from ketones. The progress of the reaction can be easily monitored, and the product often crystallizes directly from the reaction mixture, simplifying purification. The subsequent hydrolysis and cyclization steps are also robust transformations, making this a dependable route for the large-scale synthesis of the 5-azaspiro[3.5]nonan-2-one scaffold.[10]

Applications in Drug Discovery: The Case of GPR119 Agonists

The therapeutic potential of the azaspiro[3.5]nonane scaffold is exemplified by its successful application in the development of potent and selective agonists for the G protein-coupled receptor 119 (GPR119).[6][11][12] GPR119 is a promising target for the treatment of type 2 diabetes, as its activation in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[6][12]

cluster_2 GPR119 Agonist Signaling Pathway A 7-Azaspiro[3.5]nonane Derivative (Agonist) B GPR119 Receptor A->B Binds to C Gαs B->C Activates D Adenylate Cyclase C->D Activates F cAMP D->F Converts to E ATP E->F G Protein Kinase A (PKA) F->G Activates H Insulin Secretion (Pancreatic β-cell) G->H I GLP-1 Secretion (Intestinal L-cell) G->I

Caption: GPR119 Agonist Signaling Pathway.

The rigid 7-azaspiro[3.5]nonane core serves as an excellent scaffold for orienting the necessary pharmacophoric elements for potent GPR119 agonism. Structure-activity relationship (SAR) studies have shown that optimization of substituents on the piperidine nitrogen and an appended aryl group can lead to highly active compounds with promising pharmacokinetic profiles.[11][12]

Physicochemical Properties and Bioisosteric Considerations

The strategic incorporation of an azaspiro[3.5]nonane moiety can be a powerful tool for fine-tuning the physicochemical properties of a drug candidate. When compared to its non-spirocyclic or smaller spirocyclic counterparts, the azaspiro[3.5]nonane scaffold generally exhibits a higher molecular weight and increased lipophilicity.[5]

Table 1: Comparative Physicochemical Properties of Selected Scaffolds [5]

ScaffoldRepresentative LogPMolecular Weight ( g/mol )Topological Polar Surface Area (TPSA) (Ų)
7-Azaspiro[3.5]nonane 1.8125.2112.0
2-Azaspiro[3.3]heptane 0.797.1612.0
Piperidine 1.185.1512.0
Morpholine -0.987.1221.3

Note: These values are representative and can vary based on substitution.

The choice between an azaspiro[3.5]nonane and a smaller scaffold like azaspiro[3.3]heptane will depend on the specific goals of the drug design program. While the more compact azaspiro[3.3]heptane is an excellent bioisostere for piperidine and can lead to improved solubility, the larger azaspiro[3.5]nonane scaffold may be more suitable for exploring larger regions of chemical space or for targets that require bulkier substituents.[5] The concept of bioisosterism, where one functional group is replaced by another with similar properties, is a cornerstone of modern medicinal chemistry, and spirocyclic systems have emerged as valuable additions to the medicinal chemist's toolkit.[1][13][14]

Conclusion and Future Perspectives

The azaspiro[3.5]nonane scaffold represents a significant advancement in the design of three-dimensional molecules for therapeutic applications. The synthetic methodologies outlined in this guide provide a solid foundation for the construction of a diverse range of derivatives, enabling the systematic exploration of chemical space. The successful application of these scaffolds in the development of GPR119 agonists highlights their potential to address challenging biological targets. As the demand for novel therapeutics with improved properties continues to grow, the strategic utilization of azaspiro[3.5]nonane and other spirocyclic systems is poised to play an increasingly important role in the future of drug discovery.

References

  • Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery - Benchchem.
  • Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide - Benchchem.
  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery - Benchchem.
  • A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery - Benchchem.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry - Benchchem.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
  • Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries - Benchchem.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.
  • Application Notes and Protocols for the Large-Scale Synthesis of 5-Azaspiro[3.5]nonan-2-one - Benchchem.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.
  • Ring Bioisosteres - Cambridge MedChem Consulting.
  • Bioisosteres in Medicinal Chemistry - Open MedScience.

Sources

Navigating the Three-Dimensional Frontier: A Technical Guide to the Chemical Space of 7-Azaspiro[3.5]nonane Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the contemporary pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds into the rich, three-dimensional chemical space offered by spirocyclic systems.[1][2] The 7-azaspiro[3.5]nonane core, characterized by a piperidine ring fused to a cyclobutane via a shared quaternary carbon, has emerged as a particularly compelling framework. Its inherent structural rigidity and defined substituent vectors allow for precise conformational control, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[3] This guide provides an in-depth exploration of the 7-azaspiro[3.5]nonane chemical space, offering a technical narrative on synthetic strategies, diversification tactics, and key applications for researchers, scientists, and drug development professionals.

The Strategic Value of the 7-Azaspiro[3.5]nonane Scaffold

The incorporation of spirocyclic moieties is a powerful strategy for modulating the physicochemical properties of drug candidates.[1] The 7-azaspiro[3.5]nonane scaffold offers several distinct advantages:

  • Three-Dimensionality: The rigid, non-planar structure allows for the precise spatial arrangement of substituents, enabling more specific and higher-affinity interactions with biological targets compared to conformationally flexible or flat systems.[3] This increased fraction of sp³-hybridized carbons (Fsp³) is often correlated with higher clinical success rates.[2]

  • Improved Physicochemical Properties: Judicious use of the scaffold can lead to enhanced aqueous solubility, lower lipophilicity (LogP/LogD), and improved metabolic stability.[1][4] For instance, replacing traditional heterocycles like piperidine with azaspirocycles has been shown to favorably modulate these key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1]

  • Novelty and Intellectual Property: As a less explored scaffold compared to traditional heterocycles, it provides access to novel chemical matter, opening new avenues for intellectual property claims.

Property7-Azaspiro[3.5]nonane2-Azaspiro[3.3]heptaneSource
Molecular Weight125.21 g/mol 97.16 g/mol [4]
cLogP1.80.7[4]
TPSA12.0 Ų12.0 Ų[4]
H-Bond Donors11[4]
H-Bond Acceptors11[4]
Rotatable Bonds00[4]
Table 1. Comparative physicochemical properties of 7-azaspiro[3.5]nonane and a related, smaller azaspirocycle. The data highlights the differences in lipophilicity (cLogP) and molecular weight.

Core Synthesis: Constructing the Spirocyclic Framework

The primary challenge in synthesizing the 7-azaspiro[3.5]nonane core lies in the efficient construction of the spirocyclic quaternary carbon. Several robust strategies have been developed, each with specific advantages.

Strategy 1: Cyclization and Ring Expansion

A common and effective approach involves the construction of a spirocyclic ketone intermediate, which serves as a versatile hub for further functionalization. One such method begins with the readily available N-Boc-4-methylenepiperidine.

Workflow for Core Synthesis via Ring Expansion

A N-Boc-4-methylenepiperidine B Spiro[2.5]octane Precursor A->B Asymmetric Cyclopropanation (e.g., Rh(II) catalyst) C 7-Azaspiro[3.5]nonan-2-one Core B->C Ring Expansion (e.g., Base-mediated) D Functionalized Analogues C->D Diversification (Reductive Amination, etc.)

Caption: General workflow for synthesizing the 7-azaspiro[3.5]nonane core.**

This pathway leverages a stereoselective rhodium-catalyzed cyclopropanation to form a spiro[2.5]octane precursor.[3] Subsequent base-mediated ring expansion yields the desired 7-azaspiro[3.5]nonan-2-one core, a key intermediate for diversification.[3] The chirality established during the cyclopropanation step can be carried through the synthesis, providing access to enantiomerically pure final compounds.[3]

Strategy 2: Reductive Cyclization of Lactam Precursors

An alternative strategy involves the reduction of a lactam precursor. This is particularly useful in multi-step syntheses where a 7-oxo-2-azaspiro[3.5]nonane intermediate is formed.[5]

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[5][6] The causality behind this choice is the high hydridic character of LiAlH₄, which is necessary to reduce the resonance-stabilized amide bond of the lactam to an amine.

Critical Consideration: The LiAlH₄ reduction is highly exothermic and reacts violently with protic solvents.[5][6] Therefore, the reaction must be performed under strictly anhydrous conditions (e.g., in dry THF) and at low temperatures (e.g., 0 °C to -10 °C) to prevent over-reduction or ring-opening side reactions.[6] A careful quenching procedure, such as the Fieser work-up, is essential for safety and to ensure high yields.[6]

Exploring Chemical Space: Diversification Strategies

With the core scaffold in hand, the true power of this system is unlocked through targeted functionalization. The 7-azaspiro[3.5]nonane framework offers several key vectors for diversification.

Logical Flow for Scaffold Diversification

cluster_0 Core Intermediate cluster_1 Diversification Pathways Core {N-Boc-7-azaspiro[3.5]nonane | or Ketone Precursor} C_Func C-Functionalization (From Ketone) Reductive Amination, Wittig, etc. Core->C_Func:f0 Ketone Intermediate Deprotection Boc Deprotection (e.g., TFA in DCM) Core->Deprotection N_Func N-Functionalization Alkylation, Arylation, Acylation Deprotection->N_Func:f0 Free Amine

Caption: Key diversification pathways for the 7-azaspiro[3.5]nonane scaffold.**

  • N-Functionalization: The secondary amine of the piperidine ring is the most common site for modification. After removal of the tert-butyloxycarbonyl (Boc) protecting group, typically with an acid like trifluoroacetic acid (TFA), the resulting free amine is a nucleophile ready for a variety of reactions.[6][7] These include:

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install alkyl substituents.

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling with aryl halides to form N-aryl derivatives.

  • C-Functionalization: When the synthesis proceeds through a ketone intermediate (e.g., 7-azaspiro[3.5]nonan-2-one), the carbonyl group provides a handle for extensive diversification of the cyclobutane ring before or after modification of the piperidine nitrogen.

Case Study: 7-Azaspiro[3.5]nonane Analogues as GPR119 Agonists

The utility of this scaffold is exemplified in the development of agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[3][7][8] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[7]

Researchers designed and synthesized a library of 7-azaspiro[3.5]nonane derivatives, systematically optimizing substituents on both the piperidine nitrogen and an appended aryl group.[7][9] This structure-activity relationship (SAR) study led to the identification of highly potent agonists with favorable pharmacokinetic profiles, demonstrating the scaffold's ability to present pharmacophores in a functionally optimal orientation for receptor binding.[7][9]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following detailed protocols describe a representative synthesis of a key intermediate and its subsequent functionalization.

Protocol: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

This protocol is adapted from established methods for constructing the spirocyclic ketone core.

Materials:

  • tert-butyl 4-methylenepiperidine-1-carboxylate

  • Trichloroacetyl chloride

  • Zinc-copper couple (Zn(Cu))

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous methanol (MeOH)

Procedure:

  • To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in anhydrous Et₂O, add trichloroacetyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Add anhydrous MeOH to the reaction mixture, followed by the portion-wise addition of activated Zn(Cu) couple (4.0 eq).

  • Stir the resulting suspension vigorously at room temperature for 18 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with Et₂O.

  • Carefully add saturated aqueous NH₄Cl to the filtrate and stir for 30 minutes.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the title compound.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), verifying the presence of the ketone and the intact Boc-protecting group.

Protocol: Boc-Deprotection and N-Alkylation

Materials:

  • tert-butyl 7-azaspiro[3.5]nonane intermediate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Aldehyde or ketone of choice (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • (Deprotection): Dissolve the Boc-protected 7-azaspiro[3.5]nonane intermediate in anhydrous DCM.[7] Add TFA (5-10 eq) dropwise at 0 °C.[6] Stir the mixture at room temperature for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.[6]

  • Remove the solvent and excess TFA under reduced pressure. The crude amine salt is typically used directly in the next step.[7]

  • (N-Alkylation): Dissolve the crude amine salt in a suitable solvent like DCM or N,N-dimethylformamide (DMF).[7] Add a base such as TEA or DIPEA (2.0-3.0 eq) to neutralize the salt.[7]

  • Add the desired aldehyde or ketone (1.1 eq) and stir for 30 minutes to allow for imine/enamine formation.

  • Add NaBH(OAc)₃ in portions and stir the reaction at room temperature until completion.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography or preparative HPLC to obtain the desired N-functionalized analogue.

Conclusion and Future Outlook

The 7-azaspiro[3.5]nonane scaffold represents a valuable and increasingly utilized tool in modern medicinal chemistry. Its unique three-dimensional architecture provides a robust framework for developing novel therapeutics with improved pharmacological profiles. The synthetic strategies outlined herein offer reliable and scalable access to the core structure, while the diverse functionalization handles allow for comprehensive exploration of the surrounding chemical space. As drug discovery programs continue to seek escape from chemical "flatland," the strategic application of scaffolds like 7-azaspiro[3.5]nonane will be paramount in designing the next generation of selective, potent, and safe medicines.

References

  • BenchChem. (2025). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. BenchChem.
  • BenchChem. (2025). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. BenchChem.
  • BenchChem. (2025). Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. BenchChem.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Retrieved from [Link]

Sources

CAS number and chemical identifiers for 7-Azaspiro[3.5]nonane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and application profile of 7-Azaspiro[3.5]nonane-2-carbonitrile , a critical sp3-rich building block in modern medicinal chemistry.

Chemical Identity & Application Profile[1]

Executive Summary

7-Azaspiro[3.5]nonane-2-carbonitrile represents a high-value pharmacophore scaffold used to improve the physicochemical properties of drug candidates. As a spirocyclic bioisostere, it offers a rigid, three-dimensional alternative to traditional planar ring systems (e.g., piperidines or cyclohexanes), enhancing metabolic stability and solubility while maintaining precise vector orientation for target binding. This guide provides a definitive reference for its identification, synthesis, and safe handling.

Part 1: Chemical Identity Matrix

The following data establishes the unique chemical fingerprint for the free base and its common derivatives.

Identifier TypeData / Value
Chemical Name 7-Azaspiro[3.5]nonane-2-carbonitrile
CAS Number (Free Amine) 203662-67-3
CAS Number (HCl Salt) 2304951-87-7
CAS Number (N-Boc Protected) 203662-66-2 (tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate)
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
SMILES (Free Base) C1CNCCC12CC(C2)C#N
InChIKey OEMVWPVTTNNRKI-UHFFFAOYSA-N
Appearance White to off-white solid (typically supplied as HCl salt)
Solubility Soluble in DMSO, Methanol; Water solubility varies by salt form.[1][2][3]
Part 2: Structural Analysis & Significance

The 7-azaspiro[3.5]nonane core features a spiro-junction connecting a four-membered cyclobutane ring and a six-membered piperidine ring.

Why This Scaffold Matters
  • "Escape from Flatland": Unlike aromatic rings, this scaffold increases the fraction of sp3-hybridized carbons (

    
    ), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
    
  • Vector Definition: The nitrile group at position 2 (on the cyclobutane ring) provides a linear, polar handle for hydrogen bonding or further chemical elaboration (e.g., reduction to an amine or hydrolysis to an acid).

  • Metabolic Stability: The spiro-linkage restricts conformational flexibility, often protecting the piperidine nitrogen and adjacent carbons from rapid oxidative metabolism (e.g., N-dealkylation).

SpiroStructure Core 7-Azaspiro[3.5]nonane Core (Spiro Junction) Cyclobutane Cyclobutane Ring (Position 2: Nitrile) Core->Cyclobutane Fused at C Piperidine Piperidine Ring (Position 7: Nitrogen) Core->Piperidine Fused at C Bioisostere Bioisostere Utility: Replaces Piperidine/Cyclohexane Cyclobutane->Bioisostere Rigid Vector Piperidine->Bioisostere Solubility

Caption: Structural decomposition of the 7-azaspiro[3.5]nonane scaffold highlighting its dual-ring functionality.

Part 3: Synthesis & Manufacturing Pathways

The synthesis of 7-Azaspiro[3.5]nonane-2-carbonitrile typically proceeds from the commercially available ketone precursor. The most robust route utilizes the Van Leusen Reductive Cyanation to convert the ketone directly to the nitrile.

Key Reagents
  • Starting Material: tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2).

  • Reagent: TosMIC (p-Toluenesulfonylmethyl isocyanide).

  • Base: Potassium tert-butoxide (t-BuOK).

Protocol: Reductive Cyanation (Ketone to Nitrile)
  • Preparation: Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) and TosMIC (1.1 eq) in anhydrous DME (Dimethoxyethane).

  • Reaction: Cool to 0°C. Add t-BuOK (2.0 eq) portion-wise.

  • Heating: Allow to warm to room temperature, then heat to 40-50°C for 2-4 hours.

  • Workup: Quench with brine, extract with EtOAc. The intermediate is the N-Boc protected nitrile (CAS 203662-66-2).

  • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane or TFA/DCM to yield the target 7-Azaspiro[3.5]nonane-2-carbonitrile (as the HCl or TFA salt).

SynthesisPathway Ketone Starting Material: N-Boc-2-oxo-7-azaspiro[3.5]nonane (CAS 203661-69-2) BocNitrile Intermediate: N-Boc-2-cyano-7-azaspiro[3.5]nonane (CAS 203662-66-2) Ketone->BocNitrile Reductive Cyanation TosMIC Reagent: TosMIC + t-BuOK (Van Leusen Reaction) TosMIC->BocNitrile FinalProduct Target: 7-Azaspiro[3.5]nonane-2-carbonitrile (HCl Salt: CAS 2304951-87-7) BocNitrile->FinalProduct Deprotection Deprotection Step 2: HCl/Dioxane or TFA/DCM Deprotection->FinalProduct

Caption: Two-step synthetic workflow converting the spiro-ketone to the target spiro-nitrile amine.

Part 4: Handling & Safety Protocols

As a secondary amine and nitrile-containing compound, standard laboratory safety protocols apply.

Hazard ClassSignal WordHazard Statements
Acute Toxicity WarningH302: Harmful if swallowed.
Skin Irritation WarningH315: Causes skin irritation.
Eye Irritation WarningH319: Causes serious eye irritation.
STOT-SE WarningH335: May cause respiratory irritation.

Handling Procedure:

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ absorption from air; the HCl salt is hygroscopic.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood to avoid inhalation of dust.

  • Disposal: Dispose of as hazardous chemical waste containing nitrogen/cyanides.[4]

References
  • BenchChem. (2025).[5][6] Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. Retrieved from

  • PubChem. (2025). 7-Azaspiro[3.5]nonane | C8H15N | CID 20277171. National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). 7-Azaspiro[3.5]nonane-2-carbonitrile, hydrochloride (1:1) Product Details. Retrieved from

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. (Context on spirocycles in drug design).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Retrieved from

Sources

Methodological & Application

Staudinger [2+2] cycloaddition for 7-azaspiro[3.5]nonane synthesis

Technical Application Note: High-Fidelity Synthesis of Spiro- -Lactams (2,7-Diazaspiro[3.5]nonan-1-ones) via Staudinger [2+2] Cycloaddition

Part 1: Strategic Analysis & Core Directive

Scope and Nomenclature Clarification

The term 7-azaspiro[3.5]nonane strictly refers to a spiro-system containing a carbocyclic four-membered ring and a nitrogen-containing six-membered ring (piperidine). However, the invocation of the Staudinger [2+2] cycloaddition —the gold standard for synthesizing

azaspiro

Therefore, this guide addresses the synthesis of the 2,7-diazaspiro[3.5]nonan-1-one scaffold (and its derivatives). This privileged pharmacophore fuses a

The Staudinger Advantage

The Staudinger ketene-imine cycloaddition is preferred over photochemical [2+2] or ester enolate condensations for this scaffold due to:

  • Stereochemical Control: The ability to tune cis/trans diastereoselectivity via the electronic nature of the ketene and imine substituents.[1]

  • Convergency: It allows the rapid coupling of complex piperidone-derived imines with diverse acid chlorides.

  • Atom Economy: It generates the spiro-quaternary center and the lactam pharmacophore in a single step.

Part 2: Mechanistic Insight & Causality

The reaction proceeds via the nucleophilic attack of the imine (derived from 4-piperidone) onto the in situ generated ketene. Understanding the zwitterionic intermediate is crucial for controlling the reaction outcome.

The Reaction Pathway[1]
  • Ketene Generation: An acid chloride is dehydrohalogenated by a tertiary amine base (e.g., Triethylamine or DIPEA) to form a ketene.

  • Nucleophilic Attack: The imine nitrogen attacks the central carbon of the ketene (the

    
     hybridized carbon) from the less hindered face.
    
  • Zwitterion Formation: This forms a zwitterionic intermediate containing an enolate and an iminium ion.

  • Ring Closure: A conrotatory

    
     electrocyclic ring closure (or stepwise nucleophilic closure) yields the 
    
    
    -lactam.
Stereoselectivity (The "Torquoelectronic" Effect)
  • Electron-Donating Ketenes (e.g., alkoxy): Tend to stabilize the transition state leading to the cis-

    
    -lactam (via an "outside" attack to minimize steric clash, followed by closure).
    
  • Electron-Withdrawing Ketenes (e.g., dichloro, phthalimido): Often favor the trans-isomer or accelerate the reaction significantly.

  • Imine Geometry: The

    
    -imine typically leads to cis products, while 
    
    
    -imines (rare in cyclic ketones but relevant in acyclic precursors) lead to trans.[2] In spiro-synthesis, the imine is fixed on the ring, reducing one degree of freedom, often enhancing diastereoselectivity.

Part 3: Experimental Protocol

Materials & Reagents[3][4]
  • Substrate:

    
    -Boc-4-piperidone (CAS: 79099-07-3).
    
  • Amine Partner: Aniline derivatives or Benzylamine (for the imine).

  • Ketene Precursor: Methoxyacetyl chloride (for cis-bias) or Phenoxyacetyl chloride.

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Anhydrous Dichloromethane (DCM). Critical: Water destroys the ketene/acid chloride.

  • Drying Agent: MgSO

    
    .
    
Step 1: Synthesis of the Schiff Base (Imine)

Context: The Staudinger reaction requires a stable imine. 4-piperidones react with amines to form Schiff bases.

  • Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap (or using molecular sieves), dissolve

    
    -Boc-4-piperidone (1.0 equiv) and the primary amine (e.g., 4-methoxyaniline, 1.05 equiv) in dry Toluene (0.5 M).
    
  • Catalysis: Add a catalytic amount of

    
    -Toluenesulfonic acid (PTSA, 0.05 equiv).
    
  • Reflux: Heat to reflux for 4–6 hours. Monitor water collection in the trap.

  • Validation: Monitor TLC ( disappearance of ketone).

  • Workup: Cool to RT. Concentrate in vacuo. The crude imine is often used directly to prevent hydrolysis, but can be recrystallized from Hexane/EtOAc if stable.

    • Checkpoint:

      
      H NMR should show the disappearance of the ketone carbonyl signal and a shift in the piperidine ring protons.
      
Step 2: Staudinger [2+2] Cycloaddition

Context: This step generates the spiro-

3
  • Preparation: Dissolve the crude Imine (1.0 equiv) in anhydrous DCM (0.2 M) under Argon/Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (3.0 equiv). Cool the mixture to

    
    C (ice bath).
    
    • Why: Cooling controls the exothermic ketene generation and prevents ketene dimerization.

  • Ketene Generation: Dissolve the Acid Chloride (e.g., Methoxyacetyl chloride, 1.2 equiv) in a small volume of anhydrous DCM.

  • Addition: Add the Acid Chloride solution dropwise over 30–60 minutes to the stirring imine solution at

    
    C.
    
    • Critical Control: Slow addition ensures the concentration of highly reactive ketene remains low relative to the imine, favoring the cross-reaction over ketene dimerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Wash the reaction mixture with saturated NaHCO

    
     (2x), Water (1x), and Brine (1x).
    
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient).
    
Data Analysis & Validation
ParameterMethodExpected Observation
Formation TLCAppearance of a new, less polar spot compared to the imine.
Structure

H NMR
Characteristic

-lactam ring proton (H-3) usually appears as a singlet (if H-4 is quaternary) or doublet at

4.5–5.5 ppm.
Functional Group IR SpectroscopyStrong Carbonyl stretch for

-lactam at 1740–1760 cm

.
Mass Spec LC-MS (ESI)[M+H]

corresponding to the adduct (Imine + Ketene - HCl).

Part 4: Visualization (Graphviz/DOT)

Reaction Mechanism Pathway

StaudingerMechanismAcidClAcid ChlorideKeteneKetene IntermediateAcidCl->KeteneDehydrohalogenation (-HCl)BaseBase (Et3N)Base->KeteneDehydrohalogenation (-HCl)ZwitterionZwitterionicIntermediateKetene->Zwitterion+ Imine (Nucleophilic Attack)IminePiperidine ImineImine->ZwitterionTransitionConrotatoryTransition StateZwitterion->TransitionStereoselectionProductSpiro-beta-Lactam(2,7-diazaspiro[3.5]nonan-1-one)Transition->ProductRing Closure

Caption: Mechanistic pathway of the Staudinger reaction showing ketene generation and the zwitterionic route to the spiro-lactam.[2][4][5][6][7][8]

Experimental Workflow

WorkflowStartStart: N-Boc-4-PiperidoneStep1Step 1: Imine Formation(Amine, Toluene, Reflux, Dean-Stark)Start->Step1Check1Checkpoint: IR/NMR(Confirm C=N bond)Step1->Check1Step2Step 2: Staudinger Reaction(DCM, 0°C, Base, Acid Chloride)Check1->Step2PassStep3Step 3: Workup(NaHCO3 Wash, Extraction)Step2->Step3Step4Step 4: Purification(Flash Chromatography)Step3->Step4EndFinal Product:Spiro-beta-lactamStep4->End

Caption: Step-by-step experimental workflow for the synthesis of 2,7-diazaspiro[3.5]nonan-1-ones.

Part 5: References

  • Staudinger, H. (1907).[2][9] "Zur Kenntnis der Ketene. Diphenylketen". Justus Liebigs Annalen der Chemie, 356(1-2), 51–123. Link

  • Singh, G. S. (2003). "Recent progress in the synthesis and chemistry of azetidin-2-ones". Tetrahedron, 59(39), 7631–7649. Link

  • Jiao, L., Liang, X., & Xu, J. (2006).[1] "Origin of the Relative Stereoselectivity of the β-Lactam Formation from Ketene−Imine Cycloaddition". Journal of the American Chemical Society, 128(18), 6060–6069. Link

  • Cossío, F. P., et al. (2008). "The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?". Accounts of Chemical Research, 41(8), 925–936. Link

  • Golubev, A. S., et al. (2020). "Synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction". RSC Advances, 10, 15387-15396. Link

Application of 7-azaspiro[3.5]nonane scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Azaspiro[3.5]nonane Scaffolds in Drug Discovery

Executive Summary: Escaping Flatland

The dominance of flat, aromatic-rich scaffolds in drug discovery has historically contributed to poor physicochemical properties, including low solubility and rapid metabolic clearance. The 7-azaspiro[3.5]nonane scaffold represents a high-value "Escape from Flatland" tactic.[1][2] By fusing a rigid cyclobutane ring to a piperidine core, this scaffold increases the fraction of sp3-hybridized carbons (


) without significantly increasing molecular weight.

This guide details the structural advantages, synthetic protocols, and application strategies for deploying 7-azaspiro[3.5]nonane to optimize potency and pharmacokinetic (PK) profiles in small molecule therapeutics.

Physicochemical & Structural Profiling

The 7-azaspiro[3.5]nonane scaffold acts as a conformationally restricted bioisostere of piperidine and 4,4-disubstituted piperidines .[1] Unlike flexible piperidines, the spirocyclic constraint locks the vectors of attached substituents, potentially reducing the entropic penalty of binding.

Comparative Analysis: Piperidine vs. 7-Azaspiro[3.5]nonane
PropertyPiperidine (Reference)7-Azaspiro[3.5]nonaneImpact on Drug Design
Topology Flexible, 2D-likeRigid, 3D (Spirocyclic)Defined exit vectors; improved selectivity.[1][3]
Lipophilicity (cLogP) ~0.8~1.8Moderate increase; useful for crossing BBB.[1]
Metabolic Stability Low (prone to oxidation)HighSteric bulk at C4 blocks oxidative metabolism.[1]
Basicity (pKa) ~11.0~10.5Slight reduction; improves membrane permeability.[1]
Solubility HighModerate-HighDisrupts crystal packing via 3D geometry.[1]

Expert Insight: The "gem-dimethyl effect" observed in 4,4-dimethylpiperidine is often used to block metabolism.[1] However, methyl groups add lipophilicity without adding structural rigidity.[1] The spiro-cyclobutane ring of 7-azaspiro[3.5]nonane achieves the same metabolic blocking while simultaneously freezing the bioactive conformation.

Synthetic Protocol: Construction of the Core

The most robust route to the 7-azaspiro[3.5]nonane core utilizes a [2+2] cycloaddition strategy starting from commercially available N-Boc-4-methylenepiperidine .[1] This method is scalable and provides access to the ketone intermediate, which is a versatile handle for diversification.

Workflow Visualization

Synthesis_Workflow Start N-Boc-4-methylene piperidine Step1 [2+2] Cycloaddition (Cl3CCOCl, Zn/Cu) Start->Step1 Dichloroketene gen. Inter1 Dichlorocyclobutanone Intermediate Step1->Inter1 Step2 Dechlorination (Zn, AcOH) Inter1->Step2 Product N-Boc-2-oxo-7-azaspiro [3.5]nonane Step2->Product Yield: ~75%

Figure 1: Synthetic route to the functionalized spirocyclic core.

Detailed Experimental Procedure

Reagents:

  • tert-Butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv)[1]

  • Trichloroacetyl chloride (1.5 equiv)

  • Zinc-Copper couple (Zn/Cu) (3.0 equiv)[1]

  • Dimethoxyethane (DME) (Anhydrous)

  • Zinc dust / Acetic Acid (AcOH)

Step 1: [2+2] Cycloaddition

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.

  • Solvation: Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate (10 mmol) in anhydrous DME (50 mL).

  • Activation: Add Zn/Cu couple (30 mmol) to the solution.

  • Addition: Cool to 0°C. Add trichloroacetyl chloride (15 mmol) dropwise over 30 minutes. Caution: Exothermic.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (formation of the dichlorocyclobutanone).

  • Workup: Filter through Celite to remove Zinc.[1] Dilute filtrate with EtOAc, wash with saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

Step 2: Dechlorination [1]

  • Solvation: Dissolve the crude dichlorocyclobutanone in Glacial Acetic Acid (30 mL).

  • Reduction: Add Zinc dust (50 mmol) in portions at RT.

  • Heating: Heat to 60°C for 2 hours.

  • Workup: Cool, filter, and neutralize carefully with aqueous NaOH (keep temperature <10°C). Extract with DCM.[1][4][5]

  • Purification: Flash chromatography (Hexane/EtOAc) yields N-Boc-2-oxo-7-azaspiro[3.5]nonane .[1]

Application Case Study: FAAH Inhibitors

A landmark application of this scaffold is found in the discovery of PF-04862853 , a Fatty Acid Amide Hydrolase (FAAH) inhibitor developed by Pfizer.

  • Challenge: Early piperidine-urea leads suffered from rapid oxidative metabolism and poor selectivity.[1]

  • Solution: Replacement of the piperidine with 7-azaspiro[3.5]nonane.

  • Mechanism: The spiro cycle oriented the urea warhead into the catalytic serine (Ser241) of FAAH while the cyclobutane ring filled a hydrophobic pocket, simultaneously blocking the C4-position from oxidation.

Mechanistic Logic of the Scaffold

SAR_Logic cluster_effects Pharmacological Effects Scaffold 7-Azaspiro[3.5]nonane Core Metab Metabolic Stability (Blocks C4-oxidation) Scaffold->Metab Steric Bulk Conf Conformational Lock (Reduces Entropy Loss) Scaffold->Conf Spiro Fusion Outcome PF-04862853 (Clinical Candidate) Metab->Outcome Selectivity Selectivity Profile (Specific Vector) Conf->Selectivity Selectivity->Outcome

Figure 2: Structure-Activity Relationship (SAR) impact of the spiro scaffold in FAAH inhibitors.

Protocol: Microsomal Stability Assay

To validate the metabolic advantages of the 7-azaspiro[3.5]nonane scaffold over a piperidine analog, perform the following comparative assay.

Materials:

  • Test Compounds: 7-azaspiro derivative vs. Piperidine analog (1 µM final conc).

  • Liver Microsomes: Human/Rat (0.5 mg/mL protein).[1]

  • NADPH Regenerating System.[1]

Procedure:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Expected Result: The 7-azaspiro[3.5]nonane derivative typically exhibits a 2-5 fold reduction in


 compared to the C4-unsubstituted piperidine due to steric hindrance of the metabolic "soft spot."

References

  • Discovery of PF-04862853: Johnson, D. S., et al. (2011).[1][6] "Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain."[1][6] Bioorganic & Medicinal Chemistry Letters, 21(21), 6545-6553.[1]

  • Spirocyclic Scaffolds Review: Zheng, Y., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834.[1]

  • Synthesis Protocol: Wuitschik, G., et al. (2010).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(47), 8993-8995.[1] (Methodology adapted for azaspiro systems).[1][2][3][5][7][8][9]

  • Escaping Flatland: Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

Sources

Application Note: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Receptor Agonists

[1][2]

Abstract

This application note details the design rationale, chemical synthesis, and pharmacological validation of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists.[1] Unlike traditional piperidine-based agonists, this spirocyclic scaffold offers a high fraction of saturated carbon (Fsp³), reducing lipophilicity-driven toxicity while maintaining critical receptor interactions. We provide validated protocols for the synthesis of the core scaffold, Homogeneous Time-Resolved Fluorescence (HTRF) cAMP quantification, and GLP-1 secretion assays in GLUTag cells.

Introduction & Rational Design

The GPR119 Target

GPR119 is a Class A GPCR predominantly expressed in pancreatic

233
  • Direct: Glucose-Dependent Insulin Secretion (GDIS) from

    
    -cells.
    
  • Indirect: Stimulation of Glucagon-Like Peptide-1 (GLP-1) release from L-cells.

The "Escape from Flatland": Why 7-Azaspiro[3.5]nonane?

Early GPR119 agonists (e.g., GSK1292263) relied heavily on 4-phenylpiperidine or piperidine-carbamate cores. While potent, these flat, aromatic-rich structures often suffer from poor metabolic stability and high lipophilicity (high LogP), leading to off-target effects (e.g., hERG inhibition).

The 7-azaspiro[3.5]nonane scaffold serves as a bioisostere for the 4,4-disubstituted piperidine.

  • Conformational Restriction: The spiro-fusion locks the "head" and "tail" vectors of the molecule, reducing the entropic penalty of binding.

  • Physicochemical Profile: The spirocycle increases three-dimensionality (Fsp³), which correlates with improved solubility and clinical success rates [1].[1]

Mechanism of Action Pathway

The following diagram illustrates the Gs-coupled signaling cascade activated by these derivatives.

GPR119_SignalingAgonist7-Azaspiro AgonistGPR119GPR119 Receptor(Cell Surface)Agonist->GPR119BindingGsGαs ProteinGPR119->GsActivationACAdenylyl CyclaseGs->ACStimulatescAMPcAMP(Second Messenger)AC->cAMPConversionATPATPATP->ACPKAProtein Kinase A(PKA)cAMP->PKAActivatesEpacEpac2cAMP->EpacActivatesExocytosisGranule Exocytosis(Insulin/GLP-1)PKA->ExocytosisPhosphorylationEpac->ExocytosisCa2+ Mobilization

Figure 1: GPR119 signaling cascade leading to incretin/insulin secretion.[2]

Chemical Synthesis Protocol

Objective: Synthesis of the key intermediate tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

Reaction Scheme Workflow

Synthesis_RouteStartN-Boc-4-methylenepiperidineStep1[2+2] Cycloaddition(Cl3CCOCl, Zn/Cu)Start->Step1Inter1DichloroketoneIntermediateStep1->Inter1Step2Dechlorination(Zn, AcOH)Inter1->Step2ProductSpiro[3.5]nonan-2-one(Key Scaffold)Step2->Product

Figure 2: Synthesis of the spirocyclic core from commercially available starting materials.

Detailed Methodology

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: [2+2] Cycloaddition

  • Reagents: tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq), Trichloroacetyl chloride (1.5 eq), Zn-Cu couple (3.0 eq).

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or DME.
    
  • Procedure:

    • Suspend Zn-Cu couple and starting alkene in

      
       at 0°C.
      
    • Add Trichloroacetyl chloride dropwise over 30 mins.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: TLC should show consumption of alkene (

      
       in Hex/EtOAc).
      
    • Workup: Filter through Celite. Wash filtrate with saturated

      
       and brine. Dry over 
      
      
      .

Step 2: Dechlorination

  • Reagents: Crude dichloroketone from Step 1, Zinc dust (5.0 eq), Acetic Acid (AcOH).

  • Procedure:

    • Dissolve intermediate in AcOH/MeOH (1:1).

    • Add Zn dust portion-wise at RT (Exothermic reaction—monitor temperature).

    • Stir for 2 hours.

    • Purification: Filter Zn. Concentrate. Flash chromatography (Hexane/EtOAc gradient).

    • Yield Target: >60% over two steps.

In Vitro Pharmacology Protocols[5]

cAMP Accumulation Assay (HTRF)

Rationale: GPR119 is Gs-coupled.[2] Measuring cAMP is the most direct assessment of receptor activation. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to eliminate wash steps and improve Z' factors [2].

Materials:

  • Cells: HEK293 stably expressing human GPR119 (HEK-hGPR119).[2]

  • Kit: Cisbio HTRF cAMP HiRange kit (or equivalent).

  • Reader: PHERAstar or EnVision (compatible with TR-FRET).

Protocol:

  • Cell Prep: Harvest HEK-hGPR119 cells and resuspend in stimulation buffer (PBS + 0.5 mM IBMX) at

    
     cells/mL.
    
  • Plating: Dispense 5 µL of cell suspension (2,000 cells) into a white 384-well low-volume plate.

  • Treatment: Add 5 µL of 7-azaspiro compound (2x concentration in stimulation buffer).

    • Controls: DMSO (Negative), Forskolin 10 µM (Max signal).

  • Incubation: Incubate for 30 minutes at RT.

  • Detection:

    • Add 5 µL of cAMP-d2 (acceptor).[2]

    • Add 5 µL of Anti-cAMP-Cryptate (donor).[2]

  • Read: Incubate 1 hour in dark. Read at 665 nm and 620 nm.

  • Analysis: Calculate HTRF Ratio (

    
    ). Plot non-linear regression to determine 
    
    
    .
GLP-1 Secretion Assay (GLUTag)

Rationale: To verify that cAMP elevation translates to physiological incretin release, we use the GLUTag murine enteroendocrine cell line [3].

Protocol:

  • Culture: Maintain GLUTag cells in DMEM (5.5 mM glucose, 10% FBS).

  • Seeding: Plate cells in 24-well plates coated with Matrigel. Allow to reach 80% confluence (approx. 48 hours).

  • Starvation: Wash cells 2x with secretion buffer (Krebs-Ringer buffer, 0.2% BSA, 2.5 mM glucose). Incubate in this buffer for 1 hour.

  • Stimulation: Replace buffer with fresh secretion buffer containing:

    • Vehicle (DMSO).[2][4]

    • Test Compound (0.1 – 10 µM).

    • Positive Control: Glucose (10 mM) + Forskolin (10 µM) / IBMX (10 µM).[5]

  • Incubation: 2 hours at 37°C.

  • Collection: Collect supernatant. Centrifuge at 1000g for 5 mins to remove floating cells.

  • Quantification: Measure GLP-1 (Active) using a specific ELISA kit (e.g., Millipore or Crystal Chem).

  • Normalization: Lyse adherent cells and measure total protein (BCA assay). Express results as pmol GLP-1 / mg protein.

Data Interpretation & Reference Values

Expected Results for Validated Agonists:

Parameter7-Azaspiro Derivative (Target)Reference Agonist (GSK1292263)
cAMP

< 50 nM~ 10 nM
Efficacy (

)
> 90% of Forskolin100%
GLP-1 Fold Change > 2.5x vs Basal~ 3.0x vs Basal
Microsomal Stability (

)
> 60 min (Human/Rat)~ 45 min

Troubleshooting:

  • Low Signal Window in cAMP: Ensure IBMX is fresh. Phosphodiesterase activity can degrade cAMP rapidly if not inhibited.

  • High Basal GLP-1: GLUTag cells are sensitive to mechanical stress. Perform washes gently.[6]

References

  • Harada, K., et al. (2018).[7] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.[8] Link

  • Cisbio Bioassays. (n.d.). HTRF cAMP HiRange Assay Protocol. Revvity. Link

  • Brubaker, P. L., et al. (1998). Regulation of glucagon-like peptide-1 synthesis and secretion in the GLUTag enteroendocrine cell line.[5][9] Endocrinology, 139(10), 4108-4114. Link

  • Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the GPR119 Receptor. Journal of Medicinal Chemistry, 51(19), 5912-5915. Link

Multi-gram scale synthesis of 7-azaspiro[3.5]nonane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multi-Gram Scale Synthesis of 7-Azaspiro[3.5]nonane Derivatives

Executive Summary & Strategic Analysis

The 7-azaspiro[3.5]nonane scaffold has emerged as a critical "privileged structure" in modern medicinal chemistry. It serves as a superior surrogate for 4,4-disubstituted piperidines, offering enhanced metabolic stability and a rigidified vector for substituent display without the lipophilicity penalty associated with gem-dimethyl groups.

While academic literature often describes milligram-scale preparations, drug development requires multi-gram to kilogram scalability. This guide details a field-proven, three-step protocol to access the highly versatile 2-oxo-7-azaspiro[3.5]nonane core. Unlike routes that build the piperidine ring onto a cyclobutane (which yields the unfunctionalized parent alkane), this protocol utilizes a [2+2] cycloaddition strategy. This approach preserves a ketone handle (C2 position), enabling rapid diversification via reductive amination, Grignard addition, or olefination—essential for SAR exploration.

Key Technical Advantages of this Protocol:

  • Scalability: Validated for >50g batches.

  • Safety: Optimized thermal management for the exothermic zinc-mediated cycloaddition.

  • Purification: Designed to minimize chromatographic burden through crystallization and filtration steps where possible.

Synthetic Strategy & Mechanism

The synthesis hinges on the transformation of commercially available N-Boc-4-piperidone into an exocyclic enecarbamate, followed by a Regioselective [2+2] cycloaddition with in situ generated dichloroketene.

The Workflow:

  • Wittig Olefination: Conversion of N-Boc-4-piperidone to N-Boc-4-methylenepiperidine.

  • [2+2] Cycloaddition: Reaction with trichloroacetyl chloride and activated Zinc to form the spiro-dichlorocyclobutanone.

  • Reductive Dechlorination: Zinc/Acetic acid reduction to yield the final tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

Visual Workflow (DOT Diagram)

G cluster_0 Step 1: Olefination cluster_1 Step 2: [2+2] Cycloaddition cluster_2 Step 3: Dechlorination Start N-Boc-4-Piperidone Reagent1 Ph3PMeBr / t-BuOK THF, 0°C to RT Start->Reagent1 Inter1 N-Boc-4-methylene piperidine Reagent1->Inter1 Reagent2 Cl3CCOCl / Zn (Activated) DME, Reflux Inter1->Reagent2 Inter2 1,1-Dichloro-2-oxo spiro-adduct Reagent2->Inter2 Reagent3 Zn Dust / AcOH RT, Exothermic Control Inter2->Reagent3 Final tert-butyl 2-oxo-7-azaspiro [3.5]nonane-7-carboxylate Reagent3->Final

Caption: Three-stage synthetic pathway for the scalable production of the 2-oxo-7-azaspiro[3.5]nonane scaffold.

Detailed Experimental Protocols

Step 1: Preparation of tert-butyl 4-methylenepiperidine-1-carboxylate

Rationale: Potassium tert-butoxide (t-BuOK) is preferred over Sodium Hydride (NaH) for scale-up due to easier handling and faster reaction kinetics in THF.

  • Setup: Equip a 2L 3-neck round-bottom flask (RBF) with a mechanical stirrer, nitrogen inlet, and temperature probe.

  • Reagent Loading: Charge methyltriphenylphosphonium bromide (1.1 equiv) and anhydrous THF (10 vol). Cool the suspension to 0°C.

  • Base Addition: Add t-BuOK (1.1 equiv) portion-wise, maintaining internal temperature <5°C. The solution will turn bright yellow (ylide formation). Stir for 45 mins at 0°C.

  • Substrate Addition: Add N-Boc-4-piperidone (1.0 equiv) dissolved in minimal THF dropwise over 30 mins.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.[1]

  • Work-up: Quench with saturated NH4Cl solution. Extract with Heptane (preferred over hexanes for safety on scale). Wash organics with brine, dry over MgSO4, and concentrate.[2]

  • Purification: The crude alkene is often pure enough (>95%) for the next step. If not, pass through a short silica plug eluting with 5% EtOAc/Heptane.

Step 2: [2+2] Cycloaddition (The Critical Step)

Rationale: This step involves the in situ generation of dichloroketene. The reaction is highly exothermic. Strict anhydrous conditions are required to prevent hydrolysis of the acid chloride.

  • Activation of Zinc: Use commercial Zinc dust (<10 micron). Activate by washing with 1M HCl, then water, then acetone, and drying under high vacuum at 100°C. Note: Unactivated zinc leads to stalled reactions.

  • Setup: 3L 3-neck RBF, reflux condenser, vigorous mechanical stirring (essential for heterogeneous Zn suspension).

  • Loading: Charge Activated Zinc (4.0 equiv) and the alkene from Step 1 (1.0 equiv) in anhydrous 1,2-Dimethoxyethane (DME, 15 vol).

  • Addition: Heat the mixture to a gentle reflux. Add Trichloroacetyl chloride (2.0 equiv) dissolved in DME dropwise over 2-3 hours .

    • Critical Control Point: The addition rate controls the exotherm. Do not rush.

  • Completion: After addition, reflux for an additional 2 hours.

  • Work-up: Cool to RT. Filter off excess Zinc through Celite. Wash the pad with Ethyl Acetate.

  • Quench: Pour filtrate into cold saturated NaHCO3 (Caution: CO2 evolution). Separate phases.

  • Isolation: The crude product is a dark oil containing the dichlorocyclobutanone. Use directly in Step 3.

Step 3: Reductive Dechlorination

Rationale: Removing the gem-dichloro group restores the cyclobutanone. Acetic acid serves as both solvent and proton source.

  • Setup: 3L RBF with external ice/water bath.

  • Loading: Dissolve the crude dichloro-intermediate in Glacial Acetic Acid (10 vol).

  • Reduction: Add Zinc dust (5.0 equiv) portion-wise.

    • Safety: This reaction is exothermic . Maintain internal temperature <40°C during addition.

  • Reaction: Stir at RT for 4-12 hours. Monitor by LC-MS (disappearance of the isotopic Cl2 pattern).

  • Work-up: Filter Zinc through Celite. Concentrate the acetic acid filtrate under reduced pressure (azeotrope with toluene if necessary).

  • Neutralization: Dissolve residue in EtOAc and wash with saturated NaHCO3 until pH is neutral.

  • Purification: Recrystallize from Hexane/Et2O or perform flash chromatography (Silica, 10-30% EtOAc/Hexane).

    • Target Yield: 50-65% (over 2 steps).

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
Step 1: Low Conversion Moisture in THF or degraded Ph3PMeBr.Ensure THF is distilled/dry. Dry phosphonium salt under vacuum before use.
Step 2: Reaction Stalls Zinc surface oxidized (passivated).Mandatory: Activate Zn with HCl wash or use Zn-Cu couple (though Zn dust is safer for scale).
Step 2: Runaway Exotherm Addition of Cl3CCOCl too fast.Stop addition. Cool flask. Resume at 25% previous rate.
Step 3: Incomplete Dechlorination Insufficient proton source or Zinc clumping.Add small amount of MeOH to AcOH. Increase stirring speed.
Final Product: Colored Impurities Polymerization of ketene side-products.Treat crude with activated charcoal in EtOAc before crystallization.

Application: Functionalization Logic

Once the 2-oxo-7-azaspiro[3.5]nonane core is synthesized, it branches into three primary therapeutic classes.

Functionalization Pathways (DOT Diagram)

Pathways cluster_A Reductive Amination cluster_B Olefination cluster_C Reduction Core 2-oxo-7-azaspiro [3.5]nonane Target1 GPR119 Agonists (Secondary Amines) Core->Target1 R-NH2, NaBH(OAc)3 Target2 Exocyclic Alkenes (Michael Acceptors) Core->Target2 Wittig/Horner Target3 7-azaspiro[3.5]nonane (Parent Scaffold) Core->Target3 Wolf-Kishner

Caption: Divergent synthesis capabilities starting from the 2-oxo intermediate.

References

  • Google Patents. (2012). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.[3] Retrieved from

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.5]nonanes.Organic Letters, 12(9), 1944–1947.
  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[4][5][6][7]Nature Chemistry, 2, 656. (Context on physicochemical properties).

Sources

Derivatization of the nitrile group in 7-Azaspiro[3.5]nonane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of the Nitrile Group in 7-Azaspiro[3.5]nonane-2-carbonitrile

Abstract

The 7-azaspiro[3.5]nonane scaffold represents a critical "escape from flatland" in modern drug discovery, offering a rigid, three-dimensional alternative to planar piperidines. However, the chemical manipulation of the nitrile group at the C2 position of the strained cyclobutane ring presents unique steric and electronic challenges. This guide provides validated protocols for converting 7-azaspiro[3.5]nonane-2-carbonitrile into three high-value pharmacophores: tetrazoles (bioisosteres) , primary amines (linkers) , and carboxylic acids (building blocks) . Emphasis is placed on chemoselectivity, preserving the spirocyclic core integrity, and safety.

Introduction: The Spirocyclic Advantage

In the pursuit of novel IP space and improved physicochemical properties (Fsp³), the 7-azaspiro[3.5]nonane system has emerged as a privileged scaffold.[1][2] Unlike the flexible and lipophilic piperidine, this spirocycle constrains the nitrogen vector, often improving metabolic stability and receptor selectivity [1].

The 2-carbonitrile derivative is a versatile linchpin. Located on the cyclobutane ring, the nitrile group is chemically distinct from the secondary amine at position 7.

  • Structural Geometry: The molecule possesses a plane of symmetry passing through C2, the spiro center, and N7, rendering it achiral in its unsubstituted form.

  • Reactivity Profile: The cyclobutane ring introduces approximately 26 kcal/mol of ring strain. While robust, harsh acidic conditions or unmoderated nucleophiles can theoretically induce ring-opening or skeletal rearrangement.

Critical Pre-requisite: Before manipulating the nitrile, the secondary amine at position 7 must be protected (typically as an N-Boc or N-Cbz carbamate) to prevent chemoselectivity issues, such as N-alkylation or competitive nucleophilicity.

Strategic Decision Tree

The following workflow illustrates the divergent synthetic pathways available from the parent nitrile.

G Start 7-Azaspiro[3.5]nonane-2-carbonitrile Protect Step 1: N-Protection (Boc-anhydride / TEA) Start->Protect Essential First Step Intermediate N-Boc-2-Cyano-Spiro Intermediate Protect->Intermediate Tetrazole Pathway A: Bioisostere (Tetrazole Formation) Intermediate->Tetrazole NaN3 / ZnBr2 Amine Pathway B: Reduction (Primary Amine) Intermediate->Amine LiAlH4 (0°C) Acid Pathway C: Hydrolysis (Carboxylic Acid) Intermediate->Acid NaOH / H2O2 Prod_Tet 5-(Spiro-2-yl)-1H-tetrazole Tetrazole->Prod_Tet Prod_Am Spiro-2-methanamine Amine->Prod_Am Prod_Acid Spiro-2-carboxylic Acid Acid->Prod_Acid

Figure 1: Strategic workflow for the diversification of the 7-azaspiro[3.5]nonane core.

Experimental Protocols

Protocol A: Synthesis of the Tetrazole Bioisostere

Rationale: The tetrazole ring is a classic bioisostere of the carboxylic acid, offering similar pKa (~4.5-5.0) but improved lipophilicity and metabolic resistance.[2] Challenge: Steric hindrance on the cyclobutane ring can retard the [3+2] cycloaddition.

Reagents:

  • Substrate: N-Boc-7-azaspiro[3.5]nonane-2-carbonitrile (1.0 equiv)

  • Sodium Azide (NaN₃) (1.5 equiv)

  • Zinc Bromide (ZnBr₂) (1.0 equiv) or Triethylamine Hydrochloride (TEA·HCl) (1.5 equiv)

  • Solvent: DMF or Water/Isopropanol (2:1)

Procedure:

  • Setup: In a pressure-rated vial or round-bottom flask equipped with a reflux condenser, dissolve the nitrile substrate in DMF (0.5 M concentration).

  • Addition: Add NaN₃ and the catalyst (ZnBr₂ is preferred for sterically encumbered nitriles as a Lewis acid activator) [2].

    • Safety Note: NaN₃ can form explosive hydrazoic acid (HN₃) if acidified. Maintain pH > 7.

  • Reaction: Heat the mixture to 100–110 °C for 12–16 hours.

    • Monitoring: LCMS should show the disappearance of the nitrile (M+) and appearance of the tetrazole (M+43).

  • Workup:

    • Cool to room temperature.

    • Add 1N HCl slowly (in a fume hood) to adjust pH to ~2–3 (precipitates the tetrazole and destroys excess azide). Caution: HN₃ gas evolution possible.

    • Extract with Ethyl Acetate (3x).

  • Purification: The tetrazole product is often pure enough for use or can be recrystallized from EtOH/Water.

Protocol B: Reduction to Primary Amine (Spiro-methanamine)

Rationale: The primary amine serves as a critical "linker" handle for urea or amide coupling. Challenge: Over-reduction or ring opening. LiAlH₄ is effective but requires strict temperature control.

Reagents:

  • Substrate: N-Boc-7-azaspiro[3.5]nonane-2-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv, 1M in THF)

  • Solvent: Anhydrous THF

Procedure:

  • Preparation: Flame-dry a 2-neck flask and cool under Argon. Add anhydrous THF and the nitrile substrate. Cool to 0 °C .[3]

  • Reduction: Add LiAlH₄ solution dropwise over 20 minutes.

    • Note: Do not allow the temperature to rise above 5 °C during addition to prevent Boc-group cleavage or side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Quench (Fieser Method):

    • Cool back to 0 °C.

    • For every 1 g of LiAlH₄ used, add: 1 mL Water, then 1 mL 15% NaOH, then 3 mL Water.

  • Isolation: Stir the granular white precipitate for 30 mins. Filter through Celite.

  • Result: The filtrate contains the N-Boc-protected primary amine.

Protocol C: Hydrolysis to Carboxylic Acid

Rationale: Generating the acid allows for esterification or reverse-amide formation. Challenge: Acidic hydrolysis (HCl reflux) often cleaves the N-Boc group simultaneously. If N-Boc retention is desired, use Basic Peroxide Hydrolysis .

Reagents:

  • Substrate: N-Boc-7-azaspiro[3.5]nonane-2-carbonitrile

  • Hydrogen Peroxide (30% aq, 5.0 equiv)

  • Sodium Hydroxide (NaOH) (6M aq, 5.0 equiv)

  • Solvent: Ethanol/Water (1:1)

Procedure:

  • Mixing: Dissolve substrate in Ethanol. Add NaOH solution.

  • Activation: Add H₂O₂ dropwise (Exothermic!).

    • Mechanism:[4][5][6][7] The hydroperoxide anion attacks the nitrile to form the peroxyimidic acid intermediate, which collapses to the amide and then hydrolyzes to the acid [3].

  • Heating: Heat to 60 °C for 4–6 hours.

  • Workup:

    • Quench excess peroxide with saturated Sodium Thiosulfate.

    • Acidify aqueous layer to pH 4 with citric acid (protects Boc).

    • Extract with DCM.

Data Summary & Validation

ParameterTetrazole (Protocol A)Primary Amine (Protocol B)Carboxylic Acid (Protocol C)
Yield (Typical) 75 - 85%80 - 90%85 - 95%
Reaction Time 12 - 16 h3 - 4 h4 - 6 h
Key IR Signal Loss of ~2240 cm⁻¹ (CN)Broad ~3300 cm⁻¹ (NH)Broad ~3000 cm⁻¹ (OH), 1700 (CO)
¹H NMR (Diagnostic) Tetrazole H (if N-H): ~12-14 ppmCH₂-NH₂: Doublet ~2.6 ppmCOOH: Broad singlet ~10-12 ppm
LCMS (ESI+) [M+H]⁺ = SM + 43[M+H]⁺ = SM + 4[M+H]⁺ = SM + 19

Analytical Insight: In the ¹H NMR of the spiro core, the cyclobutane protons (positions 1 and 3) typically appear as complex multiplets between 1.8–2.4 ppm. The derivatization of C2 will significantly shift the C2-methine proton:

  • Nitrile (Starting Material): ~3.1 ppm (deshielded by CN).

  • Amine (Product B): ~2.3 ppm (shielded relative to nitrile).

  • Tetrazole (Product A): ~3.6 ppm (strongly deshielded by aromatic ring).

References

  • Burkhard, J. A., et al. (2010).[4] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters, 12(9), 1944–1947. Link

  • Demko, Z. P., & Sharpless, K. B. (2001).[8] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Katritzky, A. R., et al. (1989). "The Hydrolysis of Nitriles." Comprehensive Organic Functional Group Transformations. Link

  • BenchChem. (2025).[2][9][10] "Application Notes: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry." BenchChem Technical Library. Link

  • Sigma-Aldrich. (2023). "Spirocyclic Building Blocks for Scaffold Assembly." Merck/Sigma Technical Bulletins. Link

Sources

High-Fidelity Solid-Phase Synthesis of 7-Azaspiro[3.5]nonane Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solid-phase synthesis of 7-azaspiro[3.5]nonane-based libraries Content Type: Application Note & Protocol Guide

Application Note: AN-SPS-SP3-007

Executive Summary & Strategic Rationale

The shift from "flatland" aromatic drug candidates to three-dimensional (3D) architectures has elevated the importance of spirocyclic scaffolds.[1][2][3] The 7-azaspiro[3.5]nonane system is a premier bioisostere for piperidine and piperazine, offering increased


 character, improved metabolic stability, and novel intellectual property space.

However, the steric bulk of the spiro-center (C-5) presents unique challenges in Solid-Phase Organic Synthesis (SPOS), particularly regarding reaction kinetics and monitoring. This guide details a robust, orthogonal protection strategy for synthesizing libraries based on the 2-amino-7-azaspiro[3.5]nonane core. By utilizing a backbone amide linker (BAL) strategy, we enable the diversification of both the C-2 amine and the N-7 azaspiro nitrogen, ensuring high-purity release of the final library.

Key Advantages of This Protocol
  • Orthogonality: Utilizes Fmoc/tBu/TFA strategy, compatible with standard peptide synthesizers.

  • Steric Management: Optimized solvent systems (DCM/DMF blends) to maximize resin swelling and reagent access to the sterically constrained spiro-amine.

  • Self-Validating: Incorporates specific colorimetric tests (Chloranil) to prevent false negatives common with secondary amines.

Experimental Design & Logic

The Anchoring Strategy (Linker Selection)

Direct attachment of the secondary amine (N-7) to a standard trityl resin is often too acid-labile or sterically hindered for efficient cleavage. Instead, we employ a Backbone Amide Linker (BAL) approach using a reductive amination loading step.

  • Resin: 4-Formyl-3,5-dimethoxyphenoxymethyl functionalized polystyrene (PAL-Aldehyde or BAL-Aldehyde).

  • Scaffold: N-Fmoc-2-amino-7-azaspiro[3.5]nonane .

  • Logic: The aldehyde resin reacts with the primary amine (C-2 position) of the scaffold. Following reduction, this forms a secondary amine linkage to the resin. This amine can be acylated (locking the scaffold) or left as a secondary amine. The N-7 position (protected by Fmoc) is then available for library diversification.

Visual Workflow (Graphviz)

SPS_Workflow Start Resin Prep: BAL-Aldehyde Resin (Swelling in DCM) Loading Scaffold Loading: Reductive Amination (N-Fmoc-2-amino-7-azaspiro[3.5]nonane) Start->Loading NaBH3CN, TMOF Loading->Loading Chloranil Test (Check Completion) Acylation Backbone Acylation (Optional): Lock C-2 Amine with R1-COOH Loading->Acylation HATU, DIPEA Deprotect N-7 Deprotection: 20% Piperidine/DMF (Remove Fmoc) Acylation->Deprotect Fmoc Removal Diversify Library Diversification (N-7): Ureas / Sulfonamides / Amides Deprotect->Diversify Parallel Synthesis Cleavage Cleavage & Global Deprotection: 95% TFA Cocktail Diversify->Cleavage Final Step

Caption: Figure 1. Orthogonal SPOS workflow for 7-azaspiro[3.5]nonane libraries using a BAL-Aldehyde anchoring strategy.

Detailed Protocols

Protocol A: Scaffold Loading (Reductive Amination)

Objective: Immobilize the spiro-scaffold onto the resin via the C-2 amine, creating a stable secondary amine linkage.

Reagents:

  • Resin: 4-(4-Formyl-3,5-dimethoxyphenoxy)butyryl AM resin (Loading ~0.6 mmol/g).

  • Scaffold: N-(9-Fluorenylmethoxycarbonyl)-2-amino-7-azaspiro[3.5]nonane (3.0 equiv).

  • Solvent System: DCM/MeOH/TMOF (Trimethyl orthoformate) (80:19:1).

  • Reductant: Sodium cyanoborohydride (NaBH3CN) (5.0 equiv) + Acetic Acid (1%).

Procedure:

  • Swelling: Place resin (1.0 g) in a fritted reaction vessel. Swell in dry DCM (10 mL) for 30 min. Drain.

  • Imine Formation: Add the Scaffold (dissolved in 8 mL DCM/MeOH/TMOF) to the resin. Add Acetic Acid (100 µL).

  • Incubation: Shake at room temperature (RT) for 2 hours. Note: TMOF acts as a water scavenger to drive imine formation.

  • Reduction: Add NaBH3CN (dissolved in minimal MeOH) directly to the suspension. Shake for 16 hours (overnight).

  • Washing: Drain and wash with DCM (3x), MeOH (3x), DMF (3x), and DCM (3x).

  • QC (Critical): Perform the Chloranil Test (see Section 4). A positive result (blue/green beads) indicates the presence of the secondary amine, confirming successful loading.

Protocol B: N-7 Diversification (Parallel Library Generation)

Objective: Remove the Fmoc group and functionalize the sterically constrained N-7 nitrogen.

Step 1: Fmoc Deprotection [4]

  • Treat resin with 20% Piperidine in DMF (2 x 15 min).

  • Wash thoroughly with DMF (5x) and DCM (5x).

  • QC: Perform UV quantification of the fulvene-piperidine adduct (301 nm) from the washings to calculate loading efficiency.

Step 2: Library Reaction (Example: Urea Formation) Because the N-7 nitrogen is a secondary amine within a spiro-ring, it is less nucleophilic than a standard piperidine. High-reactivity reagents are required.

  • Reagents: Isocyanate (R-NCO, 5.0 equiv) in dry DCM.

  • Coupling: Add isocyanate solution to the resin. Shake for 4 hours at RT.

  • QC: Perform Chloranil Test .

    • Colorless beads = Complete reaction (Success).

    • Blue/Green beads = Incomplete. Re-treat with fresh reagents and heat to 40°C.

Step 3: Library Reaction (Alternative: Amide Coupling)

  • Reagents: Carboxylic Acid (5.0 equiv), HATU (4.9 equiv), HOAt (5.0 equiv), DIPEA (10 equiv) in DMF.

  • Coupling: Pre-activate acid/HATU/HOAt/DIPEA for 5 mins, then add to resin.

  • Conditions: Shake for 4 hours at RT. If the specific carboxylic acid is bulky, microwave irradiation (50°C, 20 min) is recommended.

Protocol C: Cleavage & Isolation
  • Wash: Ensure resin is washed with DCM (5x) to remove all traces of DMF (which interferes with TFA cleavage).

  • Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5).

  • Reaction: Add cocktail to resin. Shake for 2 hours.

  • Work-up: Filter resin. Concentrate filtrate under nitrogen flow. Precipitate in cold diethyl ether (

    
    ). Centrifuge and dry.
    

Expertise & Troubleshooting (The "Why" and "How")

Monitoring Secondary Amines (The Chloranil Test)

Standard Kaiser (Ninhydrin) tests rely on primary amines to form "Ruhemann's Purple." They fail to detect secondary amines like the loaded spiro-scaffold or the deprotected N-7 position. You must use the Chloranil test.[5]

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil in DMF.

  • Protocol: Place a few beads in a tube. Add 2 drops A, then 2 drops B. Wait 5 mins.

  • Interpretation:

    • Dark Blue/Green Beads: Secondary amine present (Positive).

    • Colorless/Amber: No secondary amine (Negative).

Steric Considerations

The 7-azaspiro[3.5]nonane ring is rigid.[6] When coupled to a resin, the local environment becomes crowded.

  • Solvent Choice: Use DMF for acylation steps.[7] While DCM swells polystyrene better, DMF is required to solubilize the polar coupling reagents (HATU/uronium salts) and prevent aggregation of the growing chains.

  • Linker Length: If yields are low, the steric bulk of the resin matrix may be interfering with the spiro-ring. Switch to a PEG-grafted resin (e.g., TentaGel) to push the reaction site away from the polymer core.

Data Summary Table: Reaction Conditions
Reaction StepReagent ClassRecommended EquivalentsSolventTime/TempQC Method
Loading Reductive Amination3.0 (Scaffold), 5.0 (NaBH3CN)DCM/MeOH/TMOF16h / RTChloranil (Pos)
Fmoc Removal Base20% PiperidineDMF2 x 15m / RTUV (301 nm)
Urea Formation Isocyanate5.0DCM4h / RTChloranil (Neg)
Amide Formation HATU/HOAt5.0 (Acid), 4.9 (HATU)DMF4h / RTChloranil (Neg)
Sulfonylation Sulfonyl Chloride5.0 (R-SO2Cl), 10 (DIPEA)DCM16h / RTChloranil (Neg)

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 7-Azaspiro[3.5]nonane and Related Spirocycles." Journal of Organic Chemistry. Link

  • Zheng, Y., & Tice, C. M. (2016).[8] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link

  • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research. (Seminal paper on Chloranil test). Link

  • Jensen, K. J., et al. (2013). "Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis." Methods in Molecular Biology. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews. Link

Sources

Experimental protocols for working with 7-Azaspiro[3.5]nonane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists working with the 7-Azaspiro[3.5]nonane-2-carbonitrile scaffold.

Category: Medicinal Chemistry Building Blocks / Spirocyclic Scaffolds Version: 2.1 (2026) Target Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Introduction: Escaping Flatland

In modern drug discovery, the 7-azaspiro[3.5]nonane scaffold has emerged as a critical tool for increasing fraction sp3 (Fsp3) character.[1] Unlike traditional planar piperidines or aromatic linkers, this spirocyclic system introduces a defined 90° vector shift between the functional handles, creating a rigid, three-dimensional geometry.

7-Azaspiro[3.5]nonane-2-carbonitrile (Structure 1 ) is particularly valuable because it offers two orthogonal vectors for diversification:

  • The Nucleophilic Handle (N-7): A secondary amine in a chair-conformation piperidine ring, ideal for library generation via amidation, urea formation, or Buchwald-Hartwig coupling.

  • The Electrophilic Handle (C-2): A nitrile group on the puckered cyclobutane ring, serving as a precursor for carboxylic acids (bioisosteres of γ-amino acids), primary amines, or heterocycles (e.g., tetrazoles).

Key Physicochemical Advantages[1]
  • Metabolic Stability: The spiro-quaternary carbon blocks metabolic hotspots often found in simple piperidines.

  • Lipophilicity Modulation: Lowers LogD compared to gem-dimethyl analogs while maintaining steric bulk.

  • Vectorial Definition: Projects substituents into novel chemical space, often improving receptor selectivity (e.g., JAK inhibitors, GPCR agonists).

Physicochemical Profile & Safety

PropertyValue / DescriptionNotes
CAS (N-Boc precursor) 1363380-63-3Common commercial form
Molecular Weight ~150.22 g/mol (Free base)
pKa (Calculated) ~9.5 (Amine)Typical for secondary piperidines
Geometry Orthogonal ringsPiperidine (Chair) / Cyclobutane (Puckered)
Solubility High in DCM, MeOH, DMSOFree base is moderately water-soluble
Hazards Irritant, Acute Tox (Oral)Treat Nitrile as a potential cyanide source under strong acid/heat

Handling Precautions:

  • Storage: Store the hydrochloride salt at room temperature (desiccated). Free amines absorb CO₂ from air; store under Argon at -20°C.

  • Nitrile Reactivity: The nitrile on the cyclobutane ring is sterically exposed but electronically deactivated compared to aromatic nitriles. Hydrolysis requires vigorous conditions.

Experimental Workflows (Graphviz)

The following diagram outlines the divergent synthesis pathways starting from the N-Boc protected precursor.

G Start N-Boc-7-Azaspiro [3.5]nonane-2-CN Deprotection Step 1: N-Deprotection (TFA or HCl) Start->Deprotection Acidolysis Core Free Amine (Salt) 7-Azaspiro[3.5]nonane-2-CN Deprotection->Core Neutralization Amidation Amide/Urea Formation (Library Gen) Core->Amidation R-COCl / R-NCO Arylation N-Arylation (SNAr / Buchwald) Core->Arylation Ar-X, Pd cat. Hydrolysis Nitrile Hydrolysis (-> Acid/Amide) Amidation->Hydrolysis H2O2/OH- or Acid Reduction Nitrile Reduction (-> Primary Amine) Amidation->Reduction Raney Ni / H2 Tetrazole Cycloaddition (-> Tetrazole) Arylation->Tetrazole NaN3 / ZnBr2

Figure 1: Divergent synthetic workflow for 7-azaspiro[3.5]nonane-2-carbonitrile derivatives.

Detailed Experimental Protocols

Protocol A: Controlled N-Deprotection

Rationale: Commercial supplies often come as the tert-butyl carbamate (Boc). Standard TFA deprotection is effective, but isolation of the free base requires care to avoid forming "sticky" salts that trap solvent.

Reagents:

  • Starting Material: tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate

  • Trifluoroacetic acid (TFA)[2][3]

  • Dichloromethane (DCM)[2][3]

  • Saturated NaHCO₃ or MP-Carbonate resin

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of N-Boc precursor in DCM (5 mL per gram). Cool to 0°C.[3]

  • Acidolysis: Add TFA (10 eq) dropwise. Note: The nitrile is stable to these conditions.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by LCMS (look for M-56 fragment or M-100).

  • Workup (Method 1 - Isolation as Salt): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. The resulting TFA salt is hygroscopic but stable.

  • Workup (Method 2 - Free Base): Dilute residue with DCM. Wash carefully with sat. NaHCO₃ (gas evolution!). Dry organic layer over Na₂SO₄ and concentrate.

    • Tip: For small scale (<100 mg), use solid supported carbonate (MP-Carbonate) to neutralize the TFA salt in MeOH, then filter. This avoids emulsion formation common with spiro-amines.

Protocol B: N-Arylation (SNAr) on the Spiro Core

Rationale: The secondary amine at position 7 is sterically hindered compared to a simple piperidine due to the spiro-junction's axial projection. High temperatures or catalytic systems are often required.

Reagents:

  • 7-Azaspiro[3.5]nonane-2-carbonitrile (Free base or HCl salt)

  • 2-Chloropyrimidine or 4-Fluoronitrobenzene (Electrophile)

  • DIPEA (Diisopropylethylamine)[2]

  • DMSO or NMP

Step-by-Step:

  • Setup: In a pressure vial, combine Amine (1.0 eq), Electrophile (1.2 eq), and DIPEA (3.0 eq) in DMSO (0.5 M concentration).

  • Heating: Heat to 100–120°C for 4–12 hours.

    • Checkpoint: If using the HCl salt, ensure DIPEA is added before heating to liberate the nucleophile.

  • Extraction: Dilute with EtOAc, wash with water (3x) to remove DMSO.

  • Purification: Flash chromatography (Hexane/EtOAc). The nitrile handle provides a distinct dipole, usually making the product easy to separate from non-polar byproducts.

Protocol C: Nitrile Hydrolysis (The "Stubborn" Cyclobutane)

Rationale: Nitriles on cyclobutane rings are notoriously difficult to hydrolyze due to ring strain and steric shielding. Standard acidic hydrolysis often fails or leads to decomposition. Alkaline peroxide hydrolysis is the gold standard here.

Target: Conversion of Nitrile to Carboxamide or Acid.

Reagents:

  • Substrate (N-functionalized nitrile)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Potassium Carbonate (K₂CO₃)

  • DMSO/MeOH (1:1 mixture)

Step-by-Step:

  • Dissolution: Dissolve substrate (1.0 eq) in DMSO/MeOH (10 volumes).

  • Activation: Add K₂CO₃ (1.5 eq). Cool to 0°C.[3]

  • Addition: Add H₂O₂ (30% aq, 5.0 eq) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to RT. Stir for 1–3 hours.

    • Result: This yields the primary amide .

  • To get the Acid: If the Carboxylic Acid is desired, treat the isolated amide with 6N HCl at reflux for 2 hours, or use nitrosyl sulfuric acid conditions if the molecule is acid-sensitive.

Analytical Characterization Guide

Characterizing spiro[3.5] systems by NMR requires understanding their conformational dynamics.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Spiro Center: Look for the breakdown of symmetry. The piperidine ring (positions 5,6,8,9) often appears as two sets of multiplets (axial vs equatorial) if the N-substituent locks the conformation.

    • Cyclobutane (Pos 1,3): These protons appear as complex multiplets between δ 2.0–2.6 ppm.

    • Nitrile Tether (Pos 2): The proton alpha to the nitrile (CH-CN) is often a quintet or multiplet around δ 3.1–3.4 ppm, depending on stereochemistry (cis/trans relative to the amine lone pair, though rapid inversion usually averages this).

  • ¹³C NMR:

    • Spiro Quaternary Carbon: The diagnostic signal is a quaternary carbon with low intensity around δ 30–40 ppm.

    • Nitrile: Distinct peak at ~120–122 ppm.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters, 12(9), 1944–1947. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Pfizer Inc. (2011). "Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH)."[4] Bioorganic & Medicinal Chemistry Letters, 21(21), 6545-6553. Link[4]

  • Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-840. Link

  • BenchChem. "Application Notes: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry." BenchChem Technical Library. Link

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific reagents before use.

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Azaspiro[3.5]nonane-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the synthesis and optimization of 7-Azaspiro[3.5]nonane-2-carbonitrile , designed as a Tier-3 Support resource for medicinal chemists and process engineers.

Case ID: OPT-YIELD-SP35-CN Status: Active Support Level: Tier 3 (Process Optimization & Troubleshooting) Target Molecule: tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (and free amine derivatives)

Executive Summary: The Synthetic Challenge

The synthesis of 7-azaspiro[3.5]nonane-2-carbonitrile presents a unique topological challenge: fusing a strained four-membered cyclobutane ring onto a six-membered piperidine ring, followed by the precise installation of a nitrile group on the strained ring.

Common Failure Modes:

  • Low Yield in Spirocyclization: The formation of the quaternary spiro-center is often the bottleneck, suffering from steric hindrance and polymerization side-reactions.

  • Regioselectivity Issues: Installing the nitrile group at the C2 position (on the cyclobutane) often leads to ring-opening or elimination byproducts.

  • Impurity Profile: Persistent presence of olefinic impurities and incomplete dechlorination intermediates.

This guide details the "Ketone-TosMIC" Route , currently the industry standard for high-yield optimization. It bypasses the lower-yielding alkylation of malonates by utilizing a robust [2+2] cycloaddition followed by a reductive cyanation.

Optimized Synthetic Workflow (The "Ketone-TosMIC" Route)

The most reproducible route involves four distinct chemical transformations. We have optimized this from the standard literature to maximize throughput and safety.

Phase 1: Skeleton Assembly
Step 1: Methylenation (Wittig Reaction)
  • Precursor: 1-N-Boc-4-piperidone.

  • Reagent: Methyltriphenylphosphonium bromide (

    
    ), KHMDS or KOtBu.
    
  • Optimization: Use KHMDS at -78°C to minimize enolization side reactions common with weaker bases.

  • Target Intermediate: 1-N-Boc-4-methylene-piperidine.

Step 2: [2+2] Cycloaddition (The Critical Step)
  • Reagents: Trichloroacetyl chloride, Zn-Cu couple (or activated Zn dust).

  • Mechanism: In situ generation of dichloroketene which undergoes [2+2] cycloaddition with the exocyclic alkene.

  • Critical Parameter: High Dilution . The ketene is highly reactive. Add the acid chloride very slowly to a dilute solution of the alkene to favor cyclization over ketene polymerization.

  • Intermediate: tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

Step 3: Dechlorination
  • Reagents: Zn dust, Ammonium Chloride (

    
    ) in Methanol/Water, or Zn/Acetic Acid.
    
  • Optimization: Ultrasound sonication can drastically reduce reaction time and prevent the formation of ring-opened byproducts associated with prolonged acid exposure.

  • Target Intermediate: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (The "Spiro-Ketone").

Phase 2: Functionalization
Step 4: Van Leusen Reductive Cyanation
  • Reagents: Tosylmethyl isocyanide (TosMIC), Potassium tert-butoxide (

    
    ), tert-Butanol (
    
    
    
    ), DME (Dimethoxyethane).
  • Mechanism: The TosMIC anion attacks the ketone; subsequent cyclization and fragmentation release the sulfinate and form the nitrile.[1]

  • Why this method? It converts a

    
     directly to a 
    
    
    
    in one pot, avoiding the multi-step Alcohol
    
    
    Mesylate
    
    
    Cyanide sequence which often causes ring contraction or elimination in strained rings.

Visual Workflow & Logic (DOT Diagram)

SynthesisOptimization Start 1-Boc-4-piperidone Step1 Step 1: Wittig Methylenation (Ph3PCH3Br, KHMDS) Start->Step1 Inter1 4-Methylene Piperidine Step1->Inter1 Step2 Step 2: [2+2] Cycloaddition (Cl3CCOCl, Zn) Inter1->Step2 Critical: Slow Addition Inter2 Dichloro-Spiro-Ketone Step2->Inter2 Issue1 Issue: Polymerization Step2->Issue1 Conc. too high Step3 Step 3: Dechlorination (Zn, NH4Cl, Sonication) Inter2->Step3 Inter3 Spiro-Ketone (Key Intermediate) Step3->Inter3 Issue2 Issue: Ring Opening Step3->Issue2 Acid too strong Step4 Step 4: Van Leusen Reaction (TosMIC, tBuOK, DME) Inter3->Step4 Optimized for Yield Final Target: 2-Cyano-7-azaspiro[3.5]nonane Step4->Final

Caption: Optimized workflow for 7-azaspiro[3.5]nonane-2-carbonitrile synthesis highlighting critical control points (yellow/red).

Troubleshooting Guide (Q&A)

Phase 1: Spiro-Ring Construction

Q1: My [2+2] cycloaddition yield is consistently low (<20%), and I see a lot of tar. What is happening?

  • Diagnosis: This is likely ketene polymerization . Dichloroketene is extremely reactive. If the local concentration of ketene exceeds the alkene concentration, it reacts with itself.

  • Solution:

    • Dilution: Increase solvent volume (Ether or DME) for the alkene substrate.

    • Addition Rate: Add the trichloroacetyl chloride dropwise over 2–4 hours.

    • Activation: Ensure your Zinc is activated (wash with dilute HCl, then water, acetone, ether, and dry under vacuum). Passive zinc leads to accumulation of acid chloride followed by a runaway exotherm.

Q2: During dechlorination (Step 3), I observe ring-opened byproducts.

  • Diagnosis: Acid-catalyzed cleavage of the strained cyclobutane ring. Acetic acid (often used in standard protocols) can be too harsh for this specific spiro-scaffold.

  • Solution: Switch to Zn / Saturated Aqueous

    
     in Methanol . This maintains a near-neutral pH. Perform the reaction under ultrasound irradiation  (sonication) at 0°C to 10°C. This accelerates the surface reaction on Zinc, reducing the necessary residence time.
    
Phase 2: Nitrile Installation (Van Leusen)

Q3: The Van Leusen reaction (Step 4) is giving me an Oxazole impurity instead of the Nitrile.

  • Diagnosis: This is a classic competition in TosMIC chemistry. Oxazoles form if the intermediate elimination of the sulfinate group is favored over the fragmentation to the nitrile. This is often temperature or alcohol-dependent.

  • Solution:

    • Temperature: Ensure the reaction is heated to reflux (DME, ~85°C) after the initial addition. The nitrile formation requires thermal energy to drive the fragmentation.

    • Alcohol Stoichiometry: The reaction requires tert-butanol (tBuOH) or Methanol. Ensure you are using at least 2 equivalents, but avoid massive excess of Methanol which can trap the intermediate imidoyl anion. tert-Butanol is preferred for steric reasons.

Q4: Can I use cyanide displacement (Mesylate + NaCN) instead of TosMIC?

  • Advisory: While possible, this route is NOT recommended for optimization.

    • Reason 1: It adds two steps (Ketone

      
       Alcohol 
      
      
      
      Mesylate).
    • Reason 2: Nucleophilic attack on a cyclobutyl mesylate is sluggish and prone to elimination (forming the alkene) or ring contraction/rearrangement due to the release of ring strain. The TosMIC route is superior because it modifies the carbon in place.

Data & Specifications

Key Intermediate Specifications
CompoundCAS No.[2][3]Mol. WeightKey 1H NMR Feature
1-Boc-4-methylene-piperidine 159635-49-1197.27

4.74 (s, 2H, alkene)
Spiro-Ketone (Step 3 Product) 203661-69-2239.31

3.08 (s, 4H, cyclobutane)
Target Nitrile (Step 4 Product) 203662-66-2250.34

3.0-3.3 (m, cyclobutane CH-CN)
Reagent Compatibility Matrix
ReagentCompatibilityWarning
Dichloromethane (DCM) GoodAvoid in Step 4 (TosMIC); use DME or DMSO.
Acetic Acid ModerateCan open spiro ring; use

if possible.
Ethanol PoorAvoid in Step 2 (reacts with acid chloride).
Sodium Cyanide N/ANot used in optimized TosMIC route.

References

  • Van Leusen Reaction Mechanism & Scope

    • Title: Chemistry of sulfonylmethyl isocyanides.[1][4][5] A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[1][4]

    • Source:Journal of Organic Chemistry (1977).[1][4]

    • URL:[Link]

  • Synthesis of Spiro[3.

    • Title: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole (Discusses spiro-ring construction logic).
    • Source:Molecules (2015).[6]

    • URL:[Link]

  • Dechlorination Optimization

    • Title: Ultrasound-assisted reductive dechlorination of alpha,alpha-dichlorocyclobutanones.
    • Source:Ultrasonics Sonochemistry (General Methodology).
    • URL:[Link]

  • Commercial Reference for Intermediate

    • Title: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2).[7]

    • Source: ChemicalBook.

Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a fume hood with appropriate PPE, particularly when handling isocyanides and chlorinated reagents.

Sources

Technical Support Center: Stereoselective Synthesis of 7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Architecture

The 7-azaspiro[3.5]nonane scaffold (a piperidine spiro-fused to a cyclobutane) is a critical "sp3-rich" pharmacophore, offering improved solubility and metabolic stability over flat aromatic bioisosteres (the "Escape from Flatland" strategy).

However, its synthesis presents two distinct stereochemical challenges:

  • Enantioselectivity: Establishing the absolute configuration of the spiro-quaternary carbon (C4) or chiral substituents on the rings.

  • Diastereoselectivity: Controlling cis/trans geometry during the functionalization of the cyclobutane ring (typically at C1 or C2) relative to the piperidine moiety.[1]

This guide provides troubleshooting for the three most common synthetic bottlenecks: Ketone Reduction (Stereocontrol) , Spiro-Cyclization , and Purification .

Module A: Diastereoselective Reduction (The "Cis/Trans" Problem)

Scenario: You have synthesized the intermediate 7-azaspiro[3.5]nonan-2-one (or a substituted derivative) and need to reduce the ketone to an alcohol. You observe a mixture of diastereomers (or lack of stereocontrol).

The Mechanism: Steric Approach Control

The stereochemical outcome is dictated by the trajectory of the hydride attack.[1]

  • Equatorial Attack (Thermodynamic): Small hydride donors (e.g., NaBH₄) attack from the less hindered face (axial trajectory), pushing the resulting hydroxyl group into the more stable equatorial position.[1]

  • Axial Attack (Kinetic): Bulky hydride donors (e.g., L-Selectride) are forced to attack from the more accessible equatorial face, pushing the hydroxyl group into the axial position.

Troubleshooting Protocol
VariableRecommendationMechanistic Rationale
Target: Trans (Equatorial -OH) Reagent: NaBH₄ or LiAlH₄Temp: -78°C to 0°CSolvent: MeOH or THFSmall hydrides follow the Burgi-Dunitz trajectory perpendicular to the ring plane, favoring the thermodynamic product.
Target: Cis (Axial -OH) Reagent: L-Selectride (LiB(sec-Bu)₃H)Temp: -78°C (Strict)Solvent: THF (Anhydrous)The bulky sec-butyl groups experience severe steric clash with the axial hydrogens, forcing attack from the equatorial face.
Issue: Over-reduction Fix: Avoid excess LiAlH₄ at reflux.High temps/excess reagent can cause elimination of the alcohol to an alkene (spiro-nonene impurity).
Decision Matrix: Reduction Strategy

ReductionStrategy Start Start: 7-azaspiro[3.5]nonan-2-one Desired Desired Stereochemistry? Start->Desired Thermodynamic Thermodynamic Product (Equatorial Alcohol) Desired->Thermodynamic Trans/Major Kinetic Kinetic Product (Axial Alcohol) Desired->Kinetic Cis/Minor MethodA Reagent: NaBH4 Solvent: MeOH Temp: 0°C Thermodynamic->MethodA MethodB Reagent: L-Selectride Solvent: THF Temp: -78°C Kinetic->MethodB Purification Purification: Flash Column (DCM/MeOH/NH3) MethodA->Purification MethodB->Purification

Figure 1: Decision matrix for selecting hydride donors based on desired stereochemical outcome.

Module B: Asymmetric Construction (The Rhodium Route)

Scenario: You require high enantiomeric excess (ee) for the spiro-scaffold itself, specifically when substituents break the plane of symmetry.

The Solution: Rhodium-catalyzed asymmetric cyclopropanation followed by ring expansion.[2] This is superior to resolving racemates later.

Protocol Overview
  • Precursor: N-Boc-4-methylene piperidine.[2]

  • Catalyst: Rh₂(S-PTAD)₄ (Tetrakis[1-[(4-dodecylphenyl)sulfonyl]-(2S)-prolinato]dirhodium).

  • Reagent: Aryl diazoacetate (donor/acceptor carbene source).[3]

Key Parameter Optimization:

  • Solvent: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid coordinating solvents (THF, MeCN) which compete with the carbene for the Rh center.[1]

  • Temperature: -78°C is often too cold for initiation; 0°C to Room Temp is standard for Rh(II) carbenoids.

  • Stoichiometry: Slow addition (syringe pump) of the diazo compound prevents homocoupling (dimerization) of the carbene.

Module C: Purification & Isolation

Scenario: "My product is tailing on the TLC plate," or "I cannot separate the diastereomers."

The "Amine Tailing" Effect

7-azaspiro[3.5]nonane derivatives are secondary/tertiary amines. They interact strongly with the acidic silanols on standard silica gel, causing broad peaks (tailing) and poor resolution.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Tailing on Silica Acid-Base interaction with silanols.[4]Pre-treat Silica: Flush column with 1% Et₃N in Hexane before loading.Mobile Phase: Add 1% NH₄OH or 2-5% Et₃N to the eluent.
Diastereomer Separation Similar polarity of cis/trans isomers.[1]Switch Phase: Use Neutral Alumina (activity grade III). Alumina is less acidic and often resolves amine diastereomers better than silica.Recrystallization: Convert to HCl or Tartrate salt; diastereomeric salts often have vastly different solubilities.
Yield Loss in Aqueous Workup Product is water-soluble (LogP < 1).Salting Out: Saturate the aqueous layer with NaCl.pH Control: Ensure pH > 12 before extraction.Solvent: Use CHCl₃/IPA (3:1) for extraction, not just DCM.[1]
Purification Workflow

PurificationFlow Crude Crude Reaction Mixture Check Check TLC (Tailing?) Crude->Check Acidic Standard Silica (Acidic) Check->Acidic No Tailing Modified Modified Silica (DCM/MeOH + 1% NH4OH) Check->Modified Severe Tailing Alumina Neutral Alumina (Grade III) Check->Alumina Diastereomer Separation Result Pure Diastereomer Acidic->Result Modified->Result Alumina->Result

Figure 2: Purification workflow emphasizing stationary phase selection for basic spiro-amines.

Frequently Asked Questions (FAQ)

Q1: I am observing an olefin impurity (double bond) after LiAlH₄ reduction. How do I remove it?

  • Diagnosis: This is likely the dehydration product (an enamine or alkene) caused by high-temperature elimination during the reduction workup.

  • Fix:

    • Perform the quench at 0°C strictly (Fieser workup: Water, 15% NaOH, Water).

    • If the impurity persists, wash the organic layer with dilute aqueous acid (1M HCl).[1] The basic spiro-amine product will go into the water; the neutral olefin impurity will stay in the organic layer.[1] Separate, then basify the aqueous layer to recover your product.[1][4]

Q2: Can I use enzymatic resolution for the 7-azaspiro[3.5]nonan-2-ol?

  • Answer: Yes. Lipase-catalyzed acylation (e.g., Candida antarctica Lipase B, CAL-B ) is highly effective.

  • Protocol: Dissolve the racemic alcohol in vinyl acetate (acyl donor) and MTBE. Add immobilized CAL-B. The enzyme will typically acetylate the (R)-alcohol (or specific diastereomer) faster, leaving the other unreacted.

Q3: Why is my ring-closing metathesis (RCM) failing to form the spiro-ring?

  • Answer: RCM is difficult for forming the 4-membered ring in this scaffold due to ring strain. The double alkylation route (using bis-electrophiles) or the [2+2] cycloaddition (ketene + exocyclic alkene) are significantly more robust for the [3.5] system than metathesis.

References

  • BenchChem. (2025).[2][4][5][6] Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols.

  • National Institutes of Health (PMC). (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.

  • Royal Society of Chemistry (RSC). (2025). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold.

  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[3,5]nonane and analogs as novel reagents in medicinal chemistry.

  • Google Patents. (2025). Separation of diastereomers using Lewis Acid Coordination.

Sources

Technical Support Center: Staudinger Synthesis of Spiro-β-Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting [2+2] Ketene-Imine Cycloaddition for Spiro-Fusion Ticket ID: #BL-SPIRO-STAU-001

Introduction: The Spiro-Constraint Challenge

Welcome to the technical support hub for spiro-


-lactam synthesis. You are likely here because the Staudinger reaction—reliable for simple 

-lactams—is failing or underperforming when applied to spiro-cyclic systems (e.g., isatin, acenaphthenequinone, or cyclic ketone derivatives).

The Core Problem: Creating a spiro-quaternary carbon center introduces massive steric strain.[1][2] The transition state required for the conrotatory ring closure is energetically demanding. Furthermore, the cyclic imines used for spiro-synthesis often suffer from low electrophilicity or rapid hydrolysis.

This guide moves beyond basic textbook definitions to address the causality of failure: Moisture control, Ketene dimerization, and Torquoselectivity.

Module 1: Critical Mechanism & Stereochemical Control

To troubleshoot, you must visualize the invisible. The reaction proceeds via a zwitterionic intermediate .[3][4][5][6] The fate of this intermediate determines your yield and stereochemistry (cis vs. trans).

The Zwitterion Bifurcation

Once the nucleophilic imine attacks the electrophilic ketene (generated in situ), a zwitterion forms. It has two paths:

  • Path A (Kinetic): Rapid conrotatory ring closure

    
    Cis-
    
    
    
    -lactam
    .
  • Path B (Thermodynamic): Bond rotation/Isomerization of the imine moiety

    
     Ring closure 
    
    
    
    Trans-
    
    
    -lactam
    .
Visualizing the Pathway

StaudingerMechanism Start Acid Chloride + Base Ketene Ketene (In Situ) Start->Ketene - HCl (Base•HCl) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine (Nucleophilic Attack) Side Oligomers/Polymerization Ketene->Side Dimerization (High Conc.) Imine Cyclic Imine (Spiro precursor) Cis Cis-β-Lactam (Kinetic Product) Zwitterion->Cis Fast Closure (Donor-Out TS) Trans Trans-β-Lactam (Thermodynamic Product) Zwitterion->Trans Isomerization -> Closure (Slow Step)

Figure 1: The bifurcation of the zwitterionic intermediate defines the stereochemical outcome. Note the risk of ketene dimerization if the imine attack is too slow.

Module 2: Stereocontrol Matrix

Use this table to adjust your reaction conditions based on your desired isomer.

ParameterTo Favor Cis (Kinetic)To Favor Trans (Thermodynamic)Mechanistic Reason
Temperature Low (

to

)
High (Reflux in Toluene/Dioxane)Heat provides energy for zwitterion isomerization (Path B).
Addition Order Add Acid Chloride to ImineInverse (rare) or Slow AdditionHigh local concentration of ketene can favor thermodynamic equilibration if closure is slow.
Imine Electronic Electron-Withdrawing (EWG)Electron-Donating (EDG)EWG on imine accelerates direct ring closure (Path A).
Ketene Electronic Electron-Donating (EDG)Electron-Withdrawing (EWG)EWG on ketene stabilizes the zwitterion, prolonging its life for isomerization (Path B).

Module 3: Troubleshooting & FAQs

Issue 1: "I am getting <10% yield or no reaction."

Diagnosis: This is rarely due to "low reactivity" and almost always due to moisture or ketene dimerization .

  • The Science: Ketenes are highly water-sensitive. If your solvent is "wet" (even ppm levels), the ketene hydrolyzes to the carboxylic acid faster than it reacts with the sterically hindered spiro-imine.

  • The Fix (Protocol Check):

    • Solvent: Are you using fresh anhydrous DCM (dichloromethane) or Toluene? Do not trust the bottle. Distill over CaH

      
       or use molecular sieves (4Å) activated at 300°C.
      
    • The Drop: Are you adding the Acid Chloride too fast ?

      • Why it matters: If you generate ketene faster than the bulky imine can trap it, the ketene reacts with itself (dimerization).

      • Correction: Use a syringe pump. Add the Acid Chloride solution over 1–2 hours at

        
        .
        
Issue 2: "My product is an oil/tar, not a solid."

Diagnosis: Oligomerization or incomplete removal of the base hydrochloride salt.

  • The Fix:

    • Wash Step: Ensure you wash the organic layer with dilute NaHCO

      
       and then cold  1N HCl (rapidly) to remove unreacted amine base.
      
    • Trituration: Spiro-

      
      -lactams are often crystalline but trapped in oil. Triturate the crude oil with cold diethyl ether or 
      
      
      
      -pentane/ethanol mixtures to induce precipitation.
Issue 3: "I need the cis isomer, but I keep getting trans."

Diagnosis: Your reaction temperature is too high, or the electronic nature of your substituents favors the thermodynamic product.

  • The Fix:

    • Cryogenic Conditions: Run the reaction at

      
       (acetone/dry ice bath).
      
    • Microwave: Paradoxically, microwave irradiation sometimes favors trans due to thermal effects, but specific "flash" heating can sometimes kinetic-trap products. However, for cis, stick to conventional low-temp stirring.

    • Lewis Acid Additives: Adding mild Lewis acids can coordinate to the imine, locking its geometry and forcing a specific attack angle.

Module 4: Validated Standard Operating Procedure (SOP)

Objective: Synthesis of a Spiro[indoline-3,4'-azetidin]-2-one (Isatin derivative).

Reagents:

  • Cyclic Imine (Isatin Schiff base): 1.0 equiv.

  • Acid Chloride (e.g., Chloroacetyl chloride): 1.2 – 1.5 equiv.

  • Triethylamine (Et

    
    N): 2.0 – 3.0 equiv.
    
  • Anhydrous DCM: [0.1 M] concentration relative to imine.

Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Add the Imine and Triethylamine to the flask with anhydrous DCM. Cool to

    
     (ice bath).
    
    • Note: Ensure the imine is fully dissolved. If not, add a co-solvent like small amounts of anhydrous THF.

  • The Critical Step (Ketene Generation): Dissolve the Acid Chloride in a separate vial of anhydrous DCM.

  • Addition: Add the Acid Chloride solution dropwise (via syringe pump or pressure-equalizing dropping funnel) over 45–60 minutes.

    • Visual Cue: The solution often darkens or precipitates Et

      
      N
      
      
      
      HCl (white solid). This is good.
  • Reaction: Allow to stir at

    
     for 1 hour, then warm to Room Temperature (RT) overnight (12–16h).
    
  • Workup:

    • Filter off the precipitated salts.

    • Wash filtrate with sat. NaHCO

      
       (2x), Water (1x), and Brine (1x).
      
    • Dry over Na

      
      SO
      
      
      
      .
  • Purification: Flash column chromatography.

    • Tip: Spiro-

      
      -lactams are often less polar than the starting imine. Check the TLC plate above the imine spot.
      

Module 5: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Yield Low Yield / No Reaction Start->Yield Stereo Wrong Stereochemistry Start->Stereo CheckWater Check Solvents for Water (Is DCM Anhydrous?) Yield->CheckWater CheckTemp Check Temperature Stereo->CheckTemp CheckAdd Check Addition Rate (Ketene Dimerization?) CheckWater->CheckAdd Dry ActionDry Distill Solvent / Use Sieves CheckWater->ActionDry Wet CheckImine Check Imine Stability (Hydrolysis?) CheckAdd->CheckImine Rate OK ActionSlow Use Syringe Pump (Dropwise over 1h) CheckAdd->ActionSlow Added too fast CheckSub Check Substituents (Torquoselectivity) CheckTemp->CheckSub Temp OK ActionCool Lower Temp to -78°C (Favors Cis) CheckTemp->ActionCool Need Cis ActionHeat Reflux (Favors Trans) CheckTemp->ActionHeat Need Trans

Figure 2: Diagnostic flow for optimizing yield and stereoselectivity.

References

  • Synthesis of Medicinally Privileged Spiro-β-Lactams. Source: American Chemical Society (ACS). Context: Discusses the challenge of steric hindrance in spiro-center synthesis and the Staudinger [2+2] cycloaddition as a solution. URL:[Link]

  • Staudinger Synthesis (Mechanism & Stereoselectivity). Source: Organic Chemistry Portal. Context: Detailed breakdown of the zwitterionic intermediate, torquoselectivity, and the competition between direct ring closure and isomerization. URL:[Link]

  • Role of Imine Isomerization in the Stereocontrol of the Staudinger Reaction. Source: RSC Advances. Context: Computational and experimental analysis of how imine nature affects the nucleophilic attack and conrotatory electrocyclization.[7] URL:[Link]

  • Reducing Stoichiometric Excess of Base to Catalytic Amount. Source: Bentham Science / Current Organocatalysis. Context: Innovations in base usage (catalytic vs stoichiometric) to improve environmental impact and yield profiles.[8] URL:[Link]

Sources

Stability issues of 7-Azaspiro[3.5]nonane-2-carbonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Stability, Handling, and Troubleshooting Guide

Molecular Profile & Stability Overview

7-Azaspiro[3.5]nonane-2-carbonitrile is a spirocyclic building block increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability (the "Escape from Flatland" strategy). It consists of a piperidine ring spiro-fused to a cyclobutane ring, with a nitrile group attached to the cyclobutane moiety.

Key Structural Vulnerabilities:

  • The Nitrile Group (-CN): Located on the strained cyclobutane ring, this group is the primary site of instability. It is susceptible to hydrolysis (to amide/acid) under extreme pH or nucleophilic attack.[1]

  • The Secondary Amine (N-H): If not protected (e.g., as a hydrochloride salt), the nitrogen at position 7 is a nucleophile prone to oxidation, carbamate formation (CO₂ absorption), and unintended alkylation.

  • Cyclobutane Ring Strain: While the spiro[3.5] system is more robust than [3.3] systems, the ring strain (~26 kcal/mol) can accelerate ring-opening or rearrangement under harsh Lewis acid conditions.

Stability Dashboard
ConditionStability RatingCritical Notes
Solid State (HCl Salt) High Stable for >2 years at 4°C. Hygroscopic; keep desiccated.
Solid State (Free Base) ⚠️ Moderate Prone to CO₂ absorption (carbamate formation) and oxidation. Store under inert gas at -20°C.
Aqueous Acid (pH < 3) ⚠️ Conditional Stable at RT. High Risk of nitrile hydrolysis at T > 40°C.
Aqueous Base (pH > 10) Low High Risk of rapid nitrile hydrolysis to amide/carboxylate.
Oxidizing Agents Low Secondary amine oxidizes rapidly to N-oxide or imine species.
Nucleophiles ⚠️ Moderate Nitrile carbon is electrophilic; susceptible to Grignard/Lithium reagents.

Degradation Pathways (Mechanistic Insight)

Understanding how the molecule degrades is essential for troubleshooting. The diagram below illustrates the two primary failure modes: Nitrile Hydrolysis (acid/base catalyzed) and Amine Oxidation .

DegradationPathways Start 7-Azaspiro[3.5]nonane- 2-carbonitrile Amide Primary Amide (Hydrolysis Intermediate) Start->Amide H2O / OH- or H+ (>40°C) NOxide N-Oxide / Imine (Oxidation Product) Start->NOxide mCPBA / H2O2 (Oxidation) Carbamate Ammonium Carbamate (CO2 Adduct) Start->Carbamate Air Exposure (Free Base only) Acid Carboxylic Acid (Final Hydrolysis Product) Amide->Acid Prolonged Heat Strong Acid/Base

Figure 1: Primary degradation pathways. Red paths indicate irreversible chemical changes often encountered during harsh workups.

Troubleshooting Guide (FAQ)

Scenario A: "I lost my nitrile signal (IR ~2240 cm⁻¹) after deprotecting the amine."

Diagnosis: Unintended Hydrolysis.

  • Cause: You likely used aqueous acid (e.g., 6M HCl) or strong base (NaOH) at elevated temperatures to remove a protecting group (like Boc or Cbz). The strained cyclobutane ring can accelerate nitrile hydrolysis.

  • Solution:

    • Switch Reagents: Use anhydrous acidic conditions for Boc removal (e.g., 4M HCl in Dioxane or TFA in DCM) at 0°C to Room Temperature. Avoid water.

    • Monitor Time: Quench the reaction immediately upon completion. Do not let it stir overnight.

Scenario B: "The free base turned into a gummy solid and gained weight."

Diagnosis: Carbamate Formation (CO₂ Scrubbing).

  • Cause: The secondary amine in the piperidine ring is basic. Upon exposure to air, it reacts with atmospheric CO₂ to form a carbamate salt.

  • Solution:

    • Recovery: Dissolve the gum in DCM and wash with dilute NaOH (pH 10-11) to regenerate the free base, then dry and concentrate immediately.

    • Prevention: Store the free base under Argon/Nitrogen. Ideally, keep it as the HCl salt until the exact moment of use.

Scenario C: "My yield is low during alkylation of the amine."

Diagnosis: Competitive Nitrile Reactions or Polymerization.

  • Cause: If using strong bases (e.g., NaH, LDA) to deprotonate the amine, you may be attacking the nitrile (nucleophilic addition) or causing elimination on the cyclobutane ring.

  • Solution:

    • Milder Bases: Use weaker, non-nucleophilic bases like DIPEA or K₂CO₃ in polar aprotic solvents (DMF/ACN).

    • Protect the Nitrile? Usually not necessary, but ensure your electrophile is more reactive than the nitrile group.

Scenario D: "Solubility issues during extraction."

Diagnosis: Amphiphilic Nature.

  • Cause: The molecule has a compact hydrophobic core but a polar amine/nitrile. It may stay in the aqueous layer during workup if the pH is not strictly controlled.

  • Solution:

    • pH Control: Ensure the aqueous layer is pH > 10 before extraction with organic solvent.

    • Solvent Choice: Use DCM/MeOH (9:1) or Chloroform/Isopropanol (3:1) for extraction if the compound is stubborn. Simple Ether/Hexane often fails to extract the free base efficiently.

Standard Operating Protocols (SOPs)

Protocol 1: Generation of Free Base from Hydrochloride Salt

Use this protocol only immediately before the next reaction step to minimize degradation.

FreeBaseProtocol Step1 1. Suspend HCl Salt in DCM (10 mL/g) Step2 2. Add sat. NaHCO3 or 1M NaOH (pH > 10) Step1->Step2 Step3 3. Separate Layers (Extract aq. 2x with DCM) Step2->Step3 Step4 4. Dry Org. Layer (Na2SO4) & Filter Step3->Step4 Step5 5. Concentrate < 30°C (Do not heat to dryness) Step4->Step5

Figure 2: Workflow for converting the stable HCl salt to the reactive free amine.

Detailed Steps:

  • Suspension: Suspend the 7-azaspiro[3.5]nonane-2-carbonitrile HCl salt in Dichloromethane (DCM). It will likely not dissolve completely.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ or 1M NaOH while stirring. Monitor pH; it must be basic (pH 10-12). The solid should dissolve as it converts to the free base.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Note: If the compound is highly polar, add 5-10% Methanol to the DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Concentration: Evaporate solvent under reduced pressure. Crucial: Keep the water bath temperature below 30°C to prevent thermal degradation or nitrile hydrolysis by residual water.

Protocol 2: Storage Recommendations
  • Long-term (> 1 month): Store as HCl salt . Keep in a tightly sealed vial with desiccant at 4°C or -20°C.

  • Short-term (Active use): If free base is required, store as a solution in anhydrous DCM or Toluene at -20°C. Avoid storing as a neat oil exposed to air.

References

  • Chemical Structure & Properties: PubChem. 7-oxa-2-azaspiro[3.5]nonane-2-carbonitrile Compound Summary. (Note: Analogous spirocyclic nitrile properties). Available at:

  • Spirocyclic Scaffold Stability: Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidines. Explains the ring strain and stability of spiro[3.x] systems.
  • Nitrile Hydrolysis Mechanisms: Cohen, M. A., et al. Amide hydrolysis in strained rings. Journal of Organic Chemistry.
  • Handling of Secondary Amines: Sigma-Aldrich Technical Bulletin. Handling and Storage of Air-Sensitive Reagents. Available at: [2]

(Note: Specific CAS numbers for the 7-azaspiro[3.5]nonane-2-carbonitrile derivatives often vary by salt form. Consult your specific Certificate of Analysis for exact batch data.)

Sources

Technical Support Center: HPLC & GC-MS Analysis of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azaspiro Challenge

Azaspiro compounds—characterized by a nitrogen-containing ring sharing a single atom (the spiro center) with another ring—are privileged scaffolds in modern drug discovery (e.g., opioids, antipsychotics, antiviral agents).

However, they present a unique "double-trouble" for analysts:

  • Basic Nitrogen: The secondary or tertiary amine is highly basic (pKa often 9–10), leading to severe peak tailing due to silanol interactions.

  • Rigid Sterics: The spiro-fusion creates a rigid, bulky 3D structure that can suffer from poor mass transfer kinetics in porous particles, leading to band broadening.

This guide moves beyond generic "amine analysis" to address the specific physicochemical behavior of the azaspiro scaffold.

Module 1: HPLC Troubleshooting & Method Development

The Core Issue: Peak Tailing & Retention Shifts

Symptom: You observe shark-fin shaped peaks (Asymmetry > 1.5) or retention times that drift with sample concentration.

The Mechanism: Standard silica columns possess residual silanols (Si-OH). At neutral or low pH, the basic azaspiro nitrogen is protonated (


). This cation undergoes ion-exchange interactions with the ionized silanols (

), causing the analyte to "drag" through the column. Furthermore, the bulky spiro group prevents the nitrogen from effectively "shielding" itself, exacerbating the interaction.
Strategic Solution: The "High pH" Imperative

Do not rely on "base-deactivated" columns at low pH. The most robust self-validating system for azaspiro compounds is High pH Chromatography using Hybrid Particle Technology.

Why it works: At pH 10–11, the amine is deprotonated (neutral). Neutral molecules do not interact with silanols. Additionally, the hybrid particle (organic-inorganic composite) is stable up to pH 12, unlike pure silica which dissolves.

Protocol: High pH Screening Method
ParameterSettingRationale
Column Hybrid C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18)Chemically resistant to high pH; reduces silanol activity.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Volatile buffer compatible with LC-MS; keeps amine neutral.
Mobile Phase B AcetonitrileLower viscosity than methanol, improving mass transfer for bulky spiro rings.
Gradient 5% B to 95% B over 10 minGeneric scouting run to assess hydrophobicity.
Temp 40°CImproves diffusion of the rigid molecule into pores.

Critical Note: If you must use low pH (e.g., for specific impurity separation), you must add an ion-pairing modifier like Trifluoroacetic Acid (TFA) at 0.05–0.1%. Formic acid is often too weak to suppress silanol interactions for these compounds.

Visual Workflow: HPLC Method Selection

HPLC_Decision_Tree Start Start: Azaspiro Method Development Check_MS Is MS Detection Required? Start->Check_MS MS_Yes MS Compatible Check_MS->MS_Yes Yes MS_No UV Only Check_MS->MS_No No High_pH STRATEGY A: High pH (pH 10) Column: Hybrid C18 Buffer: NH4HCO3 MS_Yes->High_pH Primary Choice Low_pH_PFPA STRATEGY C: Fluorinated Phase Column: PFP / F5 Modifier: Formic Acid MS_Yes->Low_pH_PFPA If isomers co-elute Low_pH_TFA STRATEGY B: Low pH + Ion Pair Column: C18 / C8 Modifier: 0.1% TFA MS_No->Low_pH_TFA Robustness priority Result_A Result: Sharp Peaks, Good MS Sensitivity High_pH->Result_A Result_B Result: Sharp Peaks, Severe MS Suppression Low_pH_TFA->Result_B Result_C Result: Alternative Selectivity (Separates Regioisomers) Low_pH_PFPA->Result_C

Figure 1: Decision matrix for selecting the optimal chromatographic conditions based on detection requirements.

Module 2: GC-MS Troubleshooting

The Core Issue: Thermal Degradation & Inlet Adsorption

Symptom: You see broad, tailing peaks, "ghost" peaks (M-H or M-CH3 fragments), or complete loss of the molecular ion (


).

The Mechanism:

  • Inlet Activity: The secondary amine in the azaspiro ring is a "proton sponge." It binds irreversibly to active sites (silanols, metal shavings) in the GC liner.

  • Thermal Stress: While the spiro ring is rigid, the strain at the spiro-carbon can make the molecule susceptible to ring-opening or fragmentation at high inlet temperatures (>280°C), especially if the surface is catalytic.

Strategic Solution: Derivatization & Inert Pathways

Unless the azaspiro compound is fully substituted (tertiary amine) and non-polar, Derivatization is mandatory for reliable quantification.

Protocol: Silylation with MSTFA

This protocol converts the polar N-H group into a non-polar N-TMS (trimethylsilyl) group, preventing adsorption and improving thermal stability.

  • Dry: Evaporate 50 µL of sample extract to complete dryness under Nitrogen. (Water kills the reagent).

  • Reconstitute: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).

  • Solvent: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger).

  • Reaction: Incubate at 60°C for 30 minutes .

  • Inject: Inject 1 µL into the GC-MS (Split mode 1:10 to prevent column overload).

Self-Validating Check: Look for the M+72 mass shift in your spectrum (replacement of H [1] with TMS [73]).

Visual Workflow: GC-MS Analysis Path

GC_Workflow Sample Azaspiro Sample Check_Struct Secondary Amine? Sample->Check_Struct Direct Direct Injection (Ultra-Inert Liner) Check_Struct->Direct No (Tertiary) Deriv Derivatization (MSTFA/BSTFA) Check_Struct->Deriv Yes (Secondary) GC_Run GC-MS Analysis DB-5ms Column Direct->GC_Run Risk of Tailing Deriv->GC_Run Stable N-TMS

Figure 2: Workflow determining the necessity of derivatization based on amine substitution.

Frequently Asked Questions (FAQs)

Q1: My HPLC peaks are splitting. Is it the column or the sample?

  • Diagnosis: Azaspiro compounds are often synthesized as mixtures of diastereomers (due to chiral centers on the rings).

  • Test: Run the sample on a Phenyl-Hexyl or F5 (Pentafluorophenyl) column. These phases offer "shape selectivity" (pi-pi interactions) and will likely resolve the split peak into two distinct isomers, confirming it is not a column void but actual separation.

Q2: I see "Ghost Peaks" in my blank injection after running a high-concentration sample.

  • Cause: Basic amines are "sticky." They adsorb to the rotor seal in the injector or the needle seat.

  • Fix: Implement a needle wash with 0.1% Formic Acid in 50:50 Methanol/Water . The acid ensures the amine is fully soluble and washed away. Do not use 100% Acetonitrile as a wash; basic salts may precipitate.

Q3: Why does my retention time shift when I switch from UV to MS detection?

  • Cause: pH mismatch. If you use TFA for UV work but switch to Formic Acid for MS (to avoid signal suppression), the pH increases from ~2.0 to ~2.7. For azaspiro compounds, this small change can significantly alter the ionization percentage near the pKa, shifting retention.

  • Fix: Use the High pH Method (Ammonium Bicarbonate) described in Module 1 for both UV and MS to ensure consistency.

Q4: Can I use HILIC for these compounds?

  • Answer: Yes, but only if the compound is too polar to retain on C18 (k' < 1).

  • Warning: HILIC requires high organic equilibration times. For spiro compounds, HILIC often produces better peak shapes than C18 because the water layer on the silica surface masks the silanols, but solubility in the high-acetonitrile loading solvent can be a challenge.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2025). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes.

  • Agilent Technologies. (2023). Analysis of Basic Drugs using Agilent Poroshell 120 HPH-C18. Agilent Technical Guides.

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Shimadzu Corporation. (2024). Troubleshooting GC-MS: Adsorption of Active Compounds. Shimadzu Excellence in Science.

Technical Support Center: Scaling Up the Synthesis of 7-Azaspirononane-2-carbonitrile

Technical Support Center: Scaling Up the Synthesis of 7-Azaspiro[1]nonane-2-carbonitrile

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with scaling up the synthesis of 7-azaspiro[1]nonane-2-carbonitrile. This highly strained spirocyclic scaffold is a critical structural motif often utilized in the synthesis of GPR119 agonists[2] and other advanced pharmacophores.

Synthesizing four-membered ring-containing spirocycles presents unique kinetic and thermodynamic challenges[3]. To address these, our application scientists have developed a robust, four-step, self-validating methodology starting from commercially available 1-Boc-4,4-bis(hydroxymethyl)piperidine.

I. Synthetic Pathway Visualization

SynthesisRouteSM1-Boc-4,4-bis(hydroxymethyl)piperidine(Starting Material)Step1Step 1: Bis-Mesylation(MsCl, Et3N, DCM, 0°C)SM->Step1Int11-Boc-4,4-bis(mesyloxymethyl)piperidine(Bis-Electrophile)Step1->Int1 100% ConversionStep2Step 2: Spirocyclization(Ethyl cyanoacetate, NaH, DMF)Int1->Step2Int2N-Boc-2-cyano-2-(ethoxycarbonyl)-7-azaspiro[3.5]nonaneStep2->Int2 CycloalkylationStep3Step 3: Hydrolysis & Decarboxylation(LiOH, then Heat in DMSO)Int2->Step3Int3N-Boc-7-azaspiro[3.5]nonane-2-carbonitrileStep3->Int3 -CO2Step4Step 4: Boc Deprotection(4M HCl in Dioxane)Int3->Step4Product7-Azaspiro[3.5]nonane-2-carbonitrile HCl(Final Product)Step4->Product Precipitation

Fig 1. Four-step scalable synthetic workflow for 7-azaspiro[1]nonane-2-carbonitrile.

II. Self-Validating Experimental Methodologies

Our protocols are designed with internal checkpoints to ensure process integrity before proceeding to the next step.

Step 1: Bis-Mesylation of the Diol

Causality: We utilize methanesulfonyl chloride (MsCl) rather than converting the diol to a bis-halide. Mesylation is near-quantitative at 0 °C and avoids the harsh, acidic conditions of Appel reactions that risk premature Boc-deprotection.

  • Protocol: Dissolve 1-Boc-4,4-bis(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM. Add triethylamine (3.0 eq) and cool to 0 °C. Dropwise add MsCl (2.5 eq) over 30 minutes to control the exotherm. Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, and concentrate.

  • Self-Validation Check: Run a

    
    H NMR of the crude. The reaction is validated as complete when the -CH
    
    
    OH protons shift from ~3.5 ppm downfield to ~4.2 ppm (-CH
    
    
    OMs). The crude can be used directly without column chromatography.
Step 2: Spirocyclization (Cyclobutane Formation)

Causality: The formation of the highly strained spiro[1]nonane system requires overcoming significant steric hindrance and angle strain. We utilize NaH in DMF because the high dielectric constant of DMF stabilizes the transition state of the intramolecular S

  • Protocol: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF at 0 °C. Slowly add ethyl cyanoacetate (1.1 eq). After H

    
     evolution ceases, add the bis-mesylate from Step 1 (1.0 eq) dissolved in DMF. Warm to 25 °C and stir for 12 hours. Quench with ice water, extract with EtOAc, wash heavily with brine (to remove DMF), and concentrate.
    
  • Self-Validation Check: Monitor by LC-MS. The reaction is successful when the mono-alkylated intermediate is absent. The fully cyclized product will show a distinct[M+H]

    
     peak, whereas any remaining mono-alkylated byproduct will appear at [M+H]
    
    
    + 96 Da (the mass of one retained mesylate group).
Step 3: Hydrolysis and Thermal Decarboxylation

Causality: Alpha-cyano carboxylic acids undergo facile thermal decarboxylation via a cyclic six-membered transition state. DMSO is selected as the solvent because its polarity lowers the activation energy of this transition state, allowing decarboxylation to proceed smoothly at 120 °C rather than the >160 °C required in non-polar media.

  • Protocol: Dissolve the spiro-ester in THF/H

    
    O (1:1). Add LiOH·H
    
    
    O (3.0 eq) and stir at 50 °C until saponification is complete. Acidify to pH 3 with 1M HCl, extract with EtOAc, and concentrate to yield the crude acid. Dissolve the acid in DMSO and heat to 120 °C for 4 hours. Cool, dilute with water, and extract with MTBE.
  • Self-Validation Check: The physical cessation of CO

    
     gas evolution is the primary visual indicator of completion. Validate analytically via IR spectroscopy: the ester/acid carbonyl stretch at ~1735 cm
    
    
    must completely disappear, leaving only the sharp nitrile stretch at ~2240 cm
    
    
    .
Step 4: Boc Deprotection and Salt Isolation

Causality: Anhydrous HCl in 1,4-dioxane is chosen over TFA/DCM. TFA yields trifluoroacetate salts, which are highly hygroscopic and complicate downstream formulation. The dioxane system directly precipitates the product as a highly crystalline, free-flowing hydrochloride salt, providing an inherent purification step.

  • Protocol: Dissolve N-Boc-7-azaspiro[1]nonane-2-carbonitrile in a minimal amount of 1,4-dioxane. Add 4M HCl in dioxane (5.0 eq) at room temperature. Stir for 4 hours. Add MTBE as an anti-solvent to maximize precipitation. Filter the resulting white solid and dry under a vacuum.

  • Self-Validation Check:

    
    H NMR (in D
    
    
    O or DMSO-
    
    
    ) will show the complete disappearance of the prominent 9-proton Boc singlet at ~1.4 ppm.
III. Quantitative Scale-Up Data: Optimizing Spirocyclization

The cyclobutane ring closure (Step 2) is the most common failure point during scale-up. The table below summarizes our quantitative optimization data on a 100g scale, demonstrating why NaH/DMF is the strictly required condition for high-yield synthesis.

Base (Equivalents)SolventTemperatureMono-Alkylated Impurity (%)Isolated Yield (%)
K

CO

(3.0 eq)
MeCN80 °C35.2%41.5%
Cs

CO

(3.0 eq)
DMF60 °C18.7%68.0%
KOtBu (2.5 eq)THF25 °C12.4%71.2%
NaH (2.5 eq) DMF 0 °C to 25 °C < 1.0% 89.4%
IV. Troubleshooting Guides & FAQs

Q1: During the spirocyclization step (Step 2), my LC-MS shows a stalled reaction with >20% mono-alkylated intermediate. Adding more time or heat does not help. What went wrong? A: This is almost universally caused by moisture in your DMF or degraded NaH. Water consumes the NaH, leaving insufficient base to perform the second, kinetically slower deprotonation required for ring closure. Fix: Use Karl Fischer titration to ensure your DMF has <100 ppm moisture. Always use a fresh bottle of NaH, and ensure the reaction is kept under a strict nitrogen or argon atmosphere.

Q2: I am experiencing dangerous foaming during the thermal decarboxylation (Step 3) on a 1 kg scale. How can I control this? A: The foaming is caused by the rapid, stoichiometric release of CO

Q3: After the Boc deprotection (Step 4), I am getting a sticky, gummy residue instead of a free-flowing powder. How do I induce crystallization? A: A gummy residue indicates the presence of trapped dioxane, unreacted starting material, or atmospheric moisture (the HCl salt is mildly hygroscopic). Fix: Do not evaporate the dioxane to dryness. Instead, while the reaction is still a solution/slurry, slowly add 3 volumes of cold MTBE or heptane as an anti-solvent. Triturate vigorously for 30 minutes. Filter immediately under a nitrogen blanket to prevent moisture absorption[4].

Q4: Is it possible to bypass the ester hydrolysis and directly decyanate a dinitrile intermediate? A: While some literature suggests reacting the bis-mesylate with malononitrile to form a gem-dinitrile, reductive decyanation (e.g., using dissolving metal reductions) is notoriously difficult to scale and often results in piperidine ring cleavage. The cyanoacetate-to-ester route described above is significantly safer and more reliable for large-scale process chemistry[3].

V. References
  • Fessard, T. C., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities". Chemical Reviews, ACS Publications.[Link]

  • Zhang, Y., et al. "Design, synthesis and biological evaluation of novel 7-azaspiro[1]nonane derivatives as GPR119 agonists". Bioorganic & Medicinal Chemistry, PubMed.[Link]

Validation & Comparative

Structural confirmation of 7-Azaspiro[3.5]nonane-2-carbonitrile using 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 2D NMR vs. Conventional 1D Methods

Executive Summary: The "Silent" Spiro Center

In modern drug discovery, spirocyclic scaffolds like 7-azaspiro[3.5]nonane-2-carbonitrile have emerged as critical "sp3-rich" bioisosteres for piperidines and morpholines, offering improved solubility and novel IP space. However, validating these structures poses a unique analytical challenge.

The central spiro-carbon (C4) is quaternary and "silent" in standard


H NMR. Furthermore, the symmetry often inherent in the [3.5] system can mask skeletal rearrangements, making 1D NMR insufficient for unambiguous structural proof.

This guide objectively compares the standard 1D approach against an integrated 2D NMR workflow. We demonstrate that while 1D NMR confirms purity, only the HMBC-driven 2D suite provides the mathematical certainty required for regulatory filing and IP protection.

Comparative Analysis: 1D vs. 2D Methodologies

The following table summarizes the performance metrics of using standard 1D NMR versus the recommended 2D suite for this specific scaffold.

FeatureMethod A: Standard 1D (

H,

C)
Method B: Integrated 2D Suite (HSQC, HMBC, COSY)
Primary Output Functional group check, purity integration.Full skeletal connectivity map.
Spiro C4 Detection Indirect (via

C peak list); no connectivity proof.
Direct proof via long-range H-C correlations.
Isomer Differentiation Low. Cannot easily distinguish regioisomers.High. Distinguishes spiro vs. fused systems.
Nitrile Placement Inferential (based on chemical shift).Definitive (H2

CN correlation).
Confidence Level Medium (60%) - "Consistent with structure."Absolute (99.9%) - "Structure confirmed."
Acquisition Time ~30 mins~2-4 Hours (depending on concentration).

Technical Deep Dive: The Elucidation Workflow

To unambiguously assign 7-azaspiro[3.5]nonane-2-carbonitrile , we must bridge the two rings (cyclobutane and piperidine) across the quaternary spiro center.

The Molecule & Numbering Strategy[1][2]
  • Ring A (Cyclobutane): C1, C2 (holds CN), C3.

  • Spiro Center: C4 (Quaternary).

  • Ring B (Piperidine): C5, C6, N7, C8, C9.

  • Symmetry: Assuming an unsubstituted nitrogen (or rapid inversion), the molecule possesses a plane of symmetry. C5/C9 are equivalent, as are C6/C8 and C1/C3.

Step 1: HSQC (Heteronuclear Single Quantum Coherence)[3]
  • Objective: Assign protons to their attached carbons.

  • The Problem: In 1D, the cyclobutane protons (H1/H3) often overlap with the piperidine

    
    -protons (H5/H9).
    
  • The Solution: HSQC separates these based on carbon chemical shift.

    • C2-H (Methine): Distinct correlation at

      
       ~25-30 ppm / 
      
      
      
      ~3.0 ppm (deshielded by CN).
    • N-adjacent CH2 (C6/C8):

      
       ~45-50 ppm.
      
    • Spiro-adjacent CH2 (C5/C9):

      
       ~30-40 ppm.
      
Step 2: HMBC (Heteronuclear Multiple Bond Correlation) - The "Smoking Gun"

This is the critical experiment. We must observe correlations that "jump" over the quaternary C4.

  • Correlation A (Ring A to Spiro): The protons at C1/C3 and C2 must show a strong

    
     or 
    
    
    
    correlation to the quaternary C4 signal (typically
    
    
    30-45 ppm).
  • Correlation B (Ring B to Spiro): The protons at C5/C9 (piperidine) must also correlate to the same C4 carbon signal.

  • Correlation C (Nitrile Verification): The proton at C2 must show a long-range correlation (

    
     or 
    
    
    
    ) to the nitrile carbon (
    
    
    ~120 ppm).
Step 3: COSY (Correlation Spectroscopy)
  • Objective: Trace the spin systems within the rings to ensure no ring-opening has occurred.

  • Ring A: H2 correlates to H1 and H3.

  • Ring B: H6 correlates to H5; H8 correlates to H9.

  • The Gap: COSY will not show a cross-peak between Ring A and Ring B because they are separated by the quaternary C4. This "break" in the COSY chain, combined with the HMBC "bridge," confirms the spiro nature.

Visualization of Structural Logic

The following diagram illustrates the connectivity logic required to confirm the structure. We use HMBC (Red) to bridge the quaternary center and COSY (Blue) to trace the ring fragments.

SpiroConnectivity C4 C4 (Spiro Quaternary) Silent in 1D NMR CN Nitrile Carbon (~120 ppm) H2 H2 (Methine-CN) H2->C4 HMBC (2J/3J) H2->CN Locates Nitrile H1_3 H1/H3 (Cyclobutane CH2) H2->H1_3 COSY (3J) H1_3->C4 Confirms Ring A Connection H5_9 H5/H9 (Piperidine CH2) H5_9->C4 Confirms Ring B Connection H6_8 H6/H8 (Piperidine N-CH2) H6_8->H5_9 COSY (3J)

Caption: Figure 1: Connectivity Map. Red dashed lines represent key HMBC correlations required to bridge the spiro center (C4). Blue solid lines represent COSY spin systems.

Experimental Protocol

To replicate this analysis, ensure your sample preparation and acquisition parameters meet the following standards.

A. Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    for spiro-amines to prevent broadening of the NH signal (if free base) and to separate the aliphatic envelope.
  • Concentration: Minimum 5-10 mg in 600 µL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 535-PP or equivalent).

B. Acquisition Parameters (600 MHz equivalent)
  • 1H NMR (Standard):

    • Scans: 16-64

    • Relaxation Delay (D1): 2.0 s (Ensure full relaxation of methines).

    • Spectral Width: 12 ppm (-1 to 11 ppm).

  • gHSQC (Phase-Sensitive):

    • Edits: Multiplicity editing (CH/CH3 positive, CH2 negative). This is crucial to distinguish the CH-CN (positive) from the ring CH2s (negative).

    • J-coupling: Optimized for 145 Hz.

  • gHMBC (Gradient Selected):

    • Critical Setting: Optimize for Long-Range Coupling (

      
      ) = 8 Hz.
      
    • Scans: 32-64 per increment (Spiro carbons relax slowly; signal-to-noise is vital).

    • Increments: 256 (F1 dimension).

  • NOESY (Optional but Recommended):

    • Mixing Time: 500 ms.

    • Use: To determine the relative stereochemistry of the nitrile group (axial vs. equatorial) relative to the piperidine ring pucker.

Self-Validating Logic Check

Before finalizing the structure, the analyst must answer "Yes" to these three questions:

  • The Quaternary Check: Does the carbon at ~30-45 ppm (C4) show no HSQC correlations but strong HMBC correlations from both ring systems?

  • The Nitrile Check: Is there a correlation from the methine proton (H2) to a carbon at ~120 ppm?

  • The Integration Check: Does the integration of the HSQC-edited CH2 peaks match the expected count (4 protons for Ring A, 4 protons for Ring B, assuming symmetry)?

If any answer is "No," the spiro-connectivity is unproven, and alternative structures (e.g., fused bicyclic systems) must be considered.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Grygorenko, O. O., et al. (2023). "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry, 11(2). (Provides analogous NMR data for spiro[3.5] systems).

  • Elyashberg, M., Williams, A., & Martin, G. (2008). "Computer-Assisted Structure Elucidation of Organic Compounds: The C-13 NMR Based Approach." Journal of Chemical Information and Modeling.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.

Validating the Biological Activity of 7-Azaspiro[3.5]nonane Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery moves away from flat, two-dimensional chemical space, spirocyclic scaffolds have emerged as critical bioisosteres for traditional saturated heterocycles. Among these, the 7-azaspiro[3.5]nonane core is increasingly utilized by medicinal chemists to replace traditional piperidine or morpholine rings.

As a Senior Application Scientist, I have observed firsthand how transitioning to a 7-azaspiro[3.5]nonane scaffold can rescue a failing lead optimization campaign. This guide objectively compares the in vitro performance of 7-azaspiro[3.5]nonane derivatives against traditional flat alternatives, details the causality behind their superior biological activity, and provides field-proven, self-validating protocols for their experimental evaluation.

Structural Rationale: 7-Azaspiro[3.5]nonane vs. Traditional Piperidines

The fundamental advantage of the 7-azaspiro[3.5]nonane scaffold lies in its inherent three-dimensionality. By increasing the fraction of sp3-hybridized carbons (


), these derivatives project their pharmacophores into distinct three-dimensional vectors. This structural rigidity locks the basic amine into an optimal conformation, reducing the entropic penalty upon target binding and preventing the molecule from adopting conformations that bind to off-target sites (such as the hERG channel).
Table 1: Comparative Physicochemical and In Vitro Profiling
Property / Assay ParameterTraditional Piperidine Scaffold7-Azaspiro[3.5]nonane ScaffoldCausality / Biological Impact
Fraction sp3 (

)
Low to ModerateHighIncreased 3D character correlates directly with higher aqueous solubility and reduced promiscuity.
Conformational Rigidity Flexible (Chair/Boat flips)Rigid (Spirocyclic)Locks the molecule in an optimal binding vector, significantly reducing the entropic penalty upon target engagement.
Metabolic Stability (

)
Often high (susceptible to

-oxidation)
Low to ModerateSteric hindrance around the spirocenter protects adjacent C-H bonds from CYP450-mediated oxidation.
Target Selectivity Prone to off-target GPCR/ion channel bindingHighly specificThe unique 3D bulk creates steric clashes in flat, promiscuous off-target pockets, improving the safety profile.

In Vitro Validation Workflow

To objectively validate the biological activity of a newly synthesized 7-azaspiro[3.5]nonane library, a structured in vitro workflow must be established. The cascade below illustrates the critical path from synthesis to lead selection.

Workflow A Compound Synthesis B Target Affinity (e.g., GPR119) A->B C Metabolic Stability (HLM/RLM) B->C D Cytotoxicity (HepG2) C->D E Lead Selection D->E

In vitro validation workflow for 7-azaspiro[3.5]nonane derivatives in drug discovery.

Grounded Case Studies in Drug Discovery

The versatility of the 7-azaspiro[3.5]nonane scaffold is best demonstrated through its successful application across diverse therapeutic targets:

  • GPR119 Agonists (Metabolic Disease): Traditional piperidine-based GPR119 agonists often suffer from poor pharmacokinetics. By replacing the piperidine N-capping group with a 7-azaspiro[3.5]nonane core, researchers identified potent agonists that demonstrated highly desirable pharmacokinetic profiles and favorable glucose-lowering effects in diabetic models[1].

  • FAAH Inhibitors (Pain & Inflammation): In the search for Fatty Acid Amide Hydrolase (FAAH) inhibitors, the 7-azaspiro[3.5]nonane core clearly distinguished itself from other spirocyclic cores by yielding lead compounds with superior

    
     potency values exceeding 1500 
    
    
    
    [2].
  • SARS-CoV-2 3CLpro Inhibitors (Antivirals): Recent structure-guided designs of SARS-CoV-2 3C-like protease inhibitors utilized the 7-azaspiro[3.5]nonane scaffold to access new chemical space within the S4 subsite. The extended length and rigidity of the spirocycle "locked" the inhibitors into a stable conformation, yielding sub-micromolar antiviral potency[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol used to evaluate these derivatives must be a self-validating system. Below are the definitive methodologies for validating target engagement and metabolic stability.

Protocol A: Target Engagement via cAMP Accumulation (GPR119 Agonism)

Because GPR119 is a


-coupled receptor, agonism directly stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP)[1].

Methodology & Causality:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR119 in a 384-well plate.

  • Phosphodiesterase Inhibition (The Causality): Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Why? IBMX inhibits phosphodiesterases that naturally degrade cAMP. Without IBMX, the transient cAMP signal would be lost before detection, leading to false negatives.

  • Compound Addition: Add the 7-azaspiro[3.5]nonane derivatives (dose-response from 10

    
    M to 0.1 nM) and incubate for 30 minutes at 37°C.
    
  • Self-Validation Controls:

    • Positive Control: 10

      
      M Forskolin (a direct adenylyl cyclase activator). If Forskolin fails to produce a massive cAMP spike, the cells are metabolically compromised, and the assay plate must be discarded.
      
    • Negative Control: DMSO vehicle.

  • Detection: Lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. Calculate the

    
     using a 4-parameter logistic fit.
    

Pathway A 7-azaspiro[3.5]nonane Agonist B GPR119 Receptor (Activation) A->B C Gs Protein Coupling B->C D Adenylyl Cyclase (ATP -> cAMP) C->D E PKA Activation & Insulin Secretion D->E

Mechanism of action: 7-azaspiro[3.5]nonane derivatives activating the GPR119 signaling pathway.

Protocol B: Metabolic Stability via Liver Microsomal Clearance

Replacing a piperidine with a 7-azaspiro[3.5]nonane ring is primarily done to improve metabolic stability. This must be quantified using Human Liver Microsomes (HLMs).

Methodology & Causality:

  • Reaction Mixture: Combine 1

    
    M of the test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Reaction Initiation (The Causality): Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Why? NADPH is the obligate electron donor for Cytochrome P450 (CYP450) enzymes. Initiating the reaction with NADPH ensures that all observed clearance is strictly enzymatic phase I metabolism.

  • Self-Validation Controls:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. If the compound degrades here, it is chemically unstable in buffer, not metabolically cleared.

    • Reference Standard: Run Verapamil or Dextromethorphan in parallel. If these known high-clearance compounds are not rapidly degraded, the HLM batch has lost its enzymatic activity.

  • Quenching & Analysis: Remove aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    

References

  • Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: Bioorganic & Medicinal Chemistry (PubMed/NIH) URL: [Link]

  • Title: Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds Source: Bioorganic & Medicinal Chemistry Letters (PubMed/NIH) URL: [Link]

  • Title: Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease Source: Journal of Medicinal Chemistry (PubMed/NIH) URL: [Link]

Sources

7-Azaspiro[3.5]nonane-2-carbonitrile vs. Piperidine: A Bioisosteric Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Azaspiro[3.5]nonane-2-carbonitrile vs. Piperidine as a Bioisostere Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: Escaping Flatland

In modern lead optimization, the piperidine ring is a ubiquitous pharmacophore, yet it often suffers from metabolic liabilities (oxidative clearance) and a lack of novel intellectual property (IP) space. The 7-azaspiro[3.5]nonane-2-carbonitrile scaffold represents a high-value "Escape from Flatland" strategy. By fusing a cyclobutane ring to the piperidine core in a spirocyclic arrangement, this bioisostere restricts conformational flexibility, alters exit vectors by ~90°, and blocks metabolic soft spots, all while offering a handle (the nitrile) for precise electronic tuning.

This guide objectively compares these two scaffolds, providing the rationale, data, and experimental protocols required to validate this switch in your drug discovery campaign.

Physicochemical & Structural Comparison

The transition from a piperidine to a spiro[3.5] system is not merely a change in shape; it is a fundamental shift in the molecule's electronic and steric profile.

Comparative Data Matrix
PropertyPiperidine 7-Azaspiro[3.5]nonane-2-carbonitrile Impact of Switch
Geometry Flexible Chair/BoatRigid Spirocyclic (Twisted)Restricts induced-fit binding; locks exit vectors.
Exit Vectors Linear / PlanarOrthogonal (90° twist)Accesses novel sub-pockets; improves selectivity.
Basicity (pKₐ) ~11.0 (Secondary Amine)~9.5 – 10.2 (Est.)Lower pKₐ improves membrane permeability and reduces hERG liability.
Lipophilicity (cLogP) Low (Hydrophilic)Moderate (Tunable)The spiro-fusion adds lipophilicity; the nitrile group (-CN) pulls it back down (LogP -0.57 effect).
Metabolic Liability High (α-carbon oxidation)Low (Steric/Electronic Block)Blocks CYP450 access to the α-carbons relative to the amine.
Fsp³ Score 1.0 (if unsubstituted)1.0 (High 3D character)Maintains saturation but increases complexity (better solubility/selectivity).
Structural Logic: The Vector Shift

While piperidine places substituents in equatorial or axial positions within a chair conformation, the 7-azaspiro[3.5]nonane scaffold forces substituents on the 4-membered ring (the nitrile) into a plane orthogonal to the piperidine ring. This "vector warping" is critical for:

  • Scaffold Hopping: Retaining binding affinity while changing the core template.

  • Selectivity: Avoiding flat, hydrophobic off-target interactions (e.g., aromatic stacking in CYP enzymes).

Mechanistic Insight: Why the Switch Works
A. Metabolic Blockade

Piperidines are prone to Phase I metabolism via CYP450-mediated hydroxylation at the α-carbons (adjacent to nitrogen).

  • Piperidine: The C2/C6 positions are sterically accessible.

  • Spiro[3.5] System: The spiro-carbon (C4 of piperidine, C1 of cyclobutane) sterically shields the piperidine ring. Furthermore, the electron-withdrawing nature of the distal nitrile (on the cyclobutane) reduces the electron density of the amine nitrogen through inductive effects (though weak over distance), potentially lowering the rate of N-oxidation.

B. The Nitrile "Anchor"

The 2-carbonitrile moiety is not passive. It serves two functions:

  • Electronic Modulation: It lowers the pKₐ of the distal amine, reducing the energy penalty for desolvation during membrane permeation.

  • Interaction Handle: The nitrile nitrogen is a weak hydrogen bond acceptor, capable of engaging Ser/Thr/Cys residues in the binding pocket that a simple alkyl group cannot.

Experimental Protocols
Protocol A: Synthesis of the Scaffold

Objective: Synthesize tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate from commercially available materials.

Reagents:

  • tert-Butyl 4-methylenepiperidine-1-carboxylate[1]

  • Trichloroacetyl chloride, Zn/Cu couple[1]

  • Acetic acid (AcOH), Zinc dust

  • Sodium borohydride (NaBH₄)

  • Methanesulfonyl chloride (MsCl), Triethylamine (TEA)

  • Sodium cyanide (NaCN), DMSO

Step-by-Step Workflow:

  • [2+2] Cycloaddition (Dichloroketene Formation):

    • Suspend tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and Zn/Cu couple (3.0 eq) in dry diethyl ether under N₂.

    • Add trichloroacetyl chloride (1.2 eq) dropwise at 0°C.

    • Stir at room temperature (RT) for 12 h. Filter through Celite and concentrate.

    • Result: Dichlorocyclobutanone intermediate.

  • Dechlorination:

    • Dissolve the intermediate in AcOH. Add Zn dust (5.0 eq) in portions at RT.

    • Stir for 4 h (exothermic). Filter and neutralize with NaHCO₃. Extract with EtOAc.

    • Result:tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate .

  • Reduction to Alcohol:

    • Dissolve the ketone in MeOH at 0°C. Add NaBH₄ (1.5 eq). Stir 1 h.

    • Quench with water, extract with DCM.

    • Result: 2-Hydroxy-7-azaspiro[3.5]nonane derivative.[2]

  • Nitrile Installation (Displacement):

    • Mesylation: Dissolve alcohol in DCM/TEA at 0°C. Add MsCl (1.2 eq). Stir 2 h. Work up.

    • Displacement: Dissolve crude mesylate in DMSO. Add NaCN (2.0 eq). Heat to 80°C for 6 h.

    • Safety Note: Use bleach traps for cyanide waste.

    • Result:tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate .

  • Deprotection:

    • Treat with TFA/DCM (1:4) for 1 h to liberate the free amine for coupling.

Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement of the spirocycle vs. the piperidine analog.

  • Preparation: Prepare 10 mM DMSO stocks of the Piperidine-analog and the Spiro-analog.

  • Incubation:

    • Mix test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, 60 min into cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criterion: Spiro-analog should show >2-fold reduction in

      
       compared to piperidine.
      
Visualizing the Logic
Figure 1: Synthesis Pathway

A flow diagram illustrating the conversion of the methylene piperidine to the nitrile spirocycle.

SynthesisPathway Start 4-Methylene piperidine Inter1 [2+2] Cycloaddition (Dichloroketene) Start->Inter1 Zn/Cu, Cl3CCOCl Ketone Spiro-Ketone (2-oxo-7-aza...) Inter1->Ketone Zn, AcOH (Dechlorination) Alcohol Reduction (NaBH4) Ketone->Alcohol Reduction Nitrile Target: 2-Cyano-7-azaspiro [3.5]nonane Alcohol->Nitrile 1. MsCl, TEA 2. NaCN, DMSO

Caption: Step-wise synthesis of the 7-azaspiro[3.5]nonane-2-carbonitrile scaffold from commercial precursors.

Figure 2: Decision Logic for Bioisosteric Replacement

When to deploy this scaffold in your SAR campaign.

DecisionLogic Problem Lead Compound Issue: Piperidine Liability CheckMet Is Metabolic Clearance High (Oxidation)? Problem->CheckMet CheckVec Is the Binding Pocket Narrow/Flat? CheckMet->CheckVec No (Potency Issue) Sol1 Use 7-Azaspiro[3.5] (Blocks Metabolism) CheckMet->Sol1 Yes Sol2 Keep Piperidine (Try Fluorination) CheckVec->Sol2 Yes (Needs Flatness) Sol3 Use Spiro + Nitrile (New Vector + H-Bond) CheckVec->Sol3 No (Needs 3D Space)

Caption: Decision tree for replacing piperidine with spirocyclic analogs based on metabolic and structural needs.

References
  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link

  • Chiodi, D., & Ishihara, Y. (2022). Discovery of 2,7-diazaspiro[3.5]nonane derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry. Link

  • Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Escaping Flatland: A Comparative Analysis of Azaspiro[3.5]nonane and Emerging Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-rich aromatic systems to three-dimensional, sp³-rich architectures is a defining paradigm in modern drug discovery. Spirocyclic scaffolds—characterized by two rings sharing a single quaternary carbon atom—offer a rigid, orthogonal geometry that optimizes vector trajectories for receptor binding while fundamentally improving physicochemical properties[1]. Among these, the azaspiro[3.5]nonane scaffold has emerged as a highly versatile bioisostere for traditional six-membered heterocycles like piperidines and piperazines, offering distinct advantages in solubility, metabolic stability, and target selectivity[2].

This guide provides an objective, data-driven comparison of azaspiro[3.5]nonane against other spirocyclic and planar scaffolds, detailing the causality behind its performance and providing self-validating protocols for its implementation in medicinal chemistry workflows.

Structural Causality: Why Spirocycles Outperform Planar Amines

Replacing a flat piperidine or morpholine ring with an azaspiro[3.5]nonane or its oxa-analogues (e.g., 7-oxa-2-azaspiro[3.5]nonane) fundamentally alters the molecule's spatial and electronic profile. The performance enhancements observed in these scaffolds are not coincidental; they are driven by strict physicochemical causality:

  • Lipophilicity (LogD) & Basicity (pKa): Introducing a spirocyclic center often lowers the measured LogD at pH 7.4 by as much as -1.0 relative to common 6-membered heterocycles[3]. This counterintuitive reduction—despite the addition of a carbon atom—is driven by altered inductive effects and increased basicity. The higher pKa ensures the spiro-amine remains predominantly protonated and hydrophilic at physiological pH[4].

  • Aqueous Solubility: The increased fraction of sp³-hybridized carbons (Fsp³) creates a globular, 3D architecture. This structural complexity disrupts crystal lattice packing energy, significantly enhancing aqueous solubility compared to planar analogs that tend to stack and precipitate[1][2].

  • Metabolic Stability: The rigid, sterically hindered environment around the quaternary spiro-center shields adjacent carbon-hydrogen bonds from Cytochrome P450-mediated oxidation, directly curbing metabolic clearance and extending the compound's half-life[2].

Table 1: Comparative Physicochemical Profiling of Amine Scaffolds
Scaffold TypeRepresentative Structure3D Character (Fsp³)Typical pKaRelative LogD (pH 7.4)Metabolic Stability
Planar Heterocycle Piperidine / MorpholineLow (<0.5)9.0 - 9.5BaselineModerate (CYP450 susceptible)
Small Spirocycle Azaspiro[3.3]heptaneHigh (>0.7)9.5 - 10.2Up to -1.0 reductionHigh (Steric shielding)
Medium Spirocycle Azaspiro[3.5]nonane High (>0.7)9.5 - 10.0-0.5 to -0.8 reductionHigh (Steric shielding)

Biological Target Modulation

The orthogonal projection of substituents in azaspiro[3.5]nonane allows for precise probing of deep, complex binding pockets that are inaccessible to flat molecules.

  • FAAH Covalent Inhibitors: 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane have been identified as superior lead scaffolds for fatty acid amide hydrolase (FAAH) inhibitors. The spiro-center restricts conformational entropy, pre-organizing the urea warhead for optimal engagement with the catalytic serine, achieving remarkable

    
     potency values >1500 M⁻¹s⁻¹[5].
    
  • KRAS G12C Modulators: Azaspiro[3.5]nonane derivatives have been successfully deployed as covalent inhibitors of KRAS G12C. The 3D scaffold precisely positions the warhead to attack Cys12, locking the mutant protein in its inactive GDP-bound state and halting downstream oncogenic signaling[6].

KRAS_Pathway A Azaspiro[3.5]nonane Covalent Inhibitor B Mutant KRAS G12C (Active / GTP-bound) A->B Covalent Binding (Cys12) C Mutant KRAS G12C (Inactive / GDP-bound) B->C Allosteric Trapping D RAF / MEK / ERK Signaling Cascade B->D Oncogenic Signaling C->D Signal Blockade E Tumor Cell Proliferation & Survival D->E Gene Transcription

KRAS G12C signaling pathway modulated by azaspiro[3.5]nonane covalent inhibitors.

Experimental Methodology: Synthesis & Physicochemical Validation

To ensure rigorous scientific trustworthiness, the evaluation of spirocyclic bioisosteres must follow a self-validating experimental workflow. Below is a standardized protocol for synthesizing an azaspiro[3.5]nonane derivative and profiling its LogD/pKa against a planar control.

Workflow S1 Spirocyclic Scaffold Synthesis S2 Deprotection & HPLC Purification S1->S2 S3 Potentiometric Titration (pKa) S2->S3 Ionization State S4 Shake-Flask Partitioning (LogD) S2->S4 Lipophilicity S6 ADME Profile Validation S3->S6 S5 LC-MS/MS Quantification S4->S5 S5->S6

Standardized workflow for the synthesis and physicochemical validation of spirocycles.

Step-by-Step Protocol

Step 1: Scaffold Assembly via Alkylation

  • Action: React a commercially available N-Boc-protected cyclic ketone with the appropriate dihaloalkane under basic conditions (e.g., NaH in DMF), or utilize a transition-metal-catalyzed spiroannulation[7].

  • Causality: This step establishes the quaternary spiro-center. The rigid orthogonal geometry is permanently locked in during this carbon-carbon bond formation, establishing the 3D architecture required to escape flatland.

Step 2: Deprotection & Purification

  • Action: Cleave the Boc protecting group using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature. Purify via reverse-phase preparative HPLC to achieve >95% purity[8].

  • Causality: Removing the protecting group exposes the basic amine, which is critical for target binding and dictates the molecule's pKa. High purity ensures trace impurities do not skew subsequent thermodynamic measurements.

Step 3: Potentiometric Titration (pKa Determination)

  • Action: Dissolve the purified azaspiro[3.5]nonane salt in a 0.15 M KCl aqueous background electrolyte. Titrate with 0.1 M NaOH under a nitrogen atmosphere. Generate a Bjerrum plot to calculate the pKa[4].

  • Causality: The spirocyclic architecture alters the inductive environment of the nitrogen. Precisely measuring the pKa is essential because it dictates the ratio of ionized to neutral species at pH 7.4, directly governing solubility and membrane permeability.

Step 4: Shake-Flask Partitioning (LogD at pH 7.4)

  • Action: Add the compound to a biphasic mixture of equal volumes of n-octanol and pH 7.4 phosphate buffer. Agitate mechanically for 24 hours at 25°C. Separate the phases and quantify the compound concentration in each using LC-MS/MS[1].

  • Causality: LogD measures the effective lipophilicity of the molecule in its physiological ionization state. Because spirocycles often have higher pKa values than planar amines, a larger fraction remains protonated at pH 7.4, driving the compound into the aqueous phase and lowering the LogD[3].

Self-Validation Mechanism: This protocol is inherently self-validating. The potentiometric titration (Step 3) provides the exact pKa required to mathematically interpret the pH-dependent partitioning observed in the shake-flask method (Step 4). If the measured LogD deviates from the computationally predicted LogP, the empirical pKa data provides the exact causality via the Henderson-Hasselbalch relationship, ensuring absolute internal consistency of the ADME profile.

Conclusion

The strategic incorporation of azaspiro[3.5]nonane and related spirocycles is not merely a structural novelty, but a rational design choice to optimize the pharmacokinetic profile of drug candidates. By escaping flatland, medicinal chemists can independently tune lipophilicity, basicity, and metabolic stability, ultimately reducing clinical attrition rates and accessing previously undruggable targets.

References

  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery - BenchChem.6

  • Advantages of spirocyclic scaffolds over planar structures in drug discovery - BenchChem. 1

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed. 5

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis.2

  • CAS 147610-98-8: benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate - CymitQuimica. 8

  • The utilization of spirocyclic scaffolds in novel drug discovery - ResearchGate. 7

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist - ResearchGate. 3

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery - ChemRxiv. 4

Sources

Physicochemical property comparison of azaspiro[3.5]nonanes and azaspiro[3.3]heptanes

[1]

Executive Summary: The "Bulk" vs. The "Twist"

In the transition from "flatland" aromatic chemistry to

7-azaspiro[3.5]nonane2-azaspiro[3.3]heptane1

While both scaffolds increase three-dimensionality, they offer divergent physicochemical profiles.[1] The [3.5] system serves as a lipophilic, space-filling surrogate for piperidines, often maintaining collinear geometry. In contrast, the [3.3] system acts as a "LogD lowering twist," introducing high polarity relative to molecular weight and a unique 90° exit vector orientation that can dramatically alter solubility and metabolic clearance.

Part 1: Structural Architecture & Geometry

The fundamental difference lies in the ring fusion and the resulting exit vectors. This geometric distinction dictates how these scaffolds orient substituents in a binding pocket.

Structural Comparison
  • 7-Azaspiro[3.5]nonane: Consists of a six-membered piperidine ring fused spiro-cyclically to a four-membered cyclobutane. It retains the chair conformation of piperidine, making it a "bulky" bioisostere.

  • 2-Azaspiro[3.3]heptane: Consists of two fused four-membered rings (azetidine and cyclobutane/azetidine). It is highly strained, compact, and rigid.

Visualization: Exit Vectors and Geometry

The following diagram illustrates the topological differences and vector orientations.

SpiroGeometrycluster_357-Azaspiro[3.5]nonanecluster_332-Azaspiro[3.3]heptanenode_35Piperidine Core+ Cyclobutane Tailprop_35Vector: Collinear/ChairVol: ~125 ųStrain: Moderatenode_35->prop_35node_33Azetidine Core+ Cyclobutane Tailprop_33Vector: 90° TwistVol: ~97 ųStrain: Highnode_33->prop_33

Figure 1: Geometric comparison. The [3.5] system mimics the piperidine chair, while the [3.3] system introduces a rigid perpendicular twist.

Part 2: Physicochemical Metrics[2][3][4]

The choice between these two scaffolds often hinges on the need to modulate Lipophilic Ligand Efficiency (LLE) and solubility.

Comparative Data Table
Property2-Azaspiro[3.3]heptane7-Azaspiro[3.5]nonaneMechanistic Driver
Molecular Weight ~97 Da~125 Da[3.5] adds C2H4 bulk.
cLogP 0.7 – 1.2 1.8 – 2.5 [3.5] has higher surface area and lipophilicity.
Basicity (pKa) ~10.5 – 11.3 ~10.8 – 11.2 Both are secondary amines; [3.3] basicity is high despite strain.
LogD (pH 7.4) Low (< 0.5) Moderate (> 1.5) [3.3] is highly ionized and compact; [3.5] is lipophilic.
Aqueous Solubility High (> 200 µM)Moderate (50–150 µM)[3.3] lowers LogD significantly, boosting solubility.
LLE Impact Positive (+LLE)Neutral/Negative[3.3] reduces lipophilicity without proportional potency loss.
The "LogD Lowering" Phenomenon

A critical insight for medicinal chemists is the behavior of the azaspiro[3.3]heptane .[1][2] When replacing a piperidine or morpholine ring with this scaffold, a significant drop in LogD (often > 1 unit) is observed.[2]

  • Mechanism: This is not solely due to size reduction. The high basicity of the azetidine nitrogen ensures the molecule remains predominantly ionized at physiological pH (7.4), partitioning more into the aqueous phase.

  • Contrast: The azaspiro[3.5]nonane , being a "fat piperidine," adds lipophilic bulk (cyclobutane spiro-fusion) to the piperidine core, typically increasing LogP relative to the parent piperidine.

Part 3: ADME & Toxicity Profile

Metabolic Stability

Both scaffolds are designed to "escape" the metabolic liabilities of aromatic rings (oxidation) and simple alkyl chains.

  • Azaspiro[3.3]heptane:

    • Pros: The high ring strain and lack of adjacent abstractable protons (in certain positions) make the ring system itself robust against oxidative metabolism (P450s).

    • Cons: The high basicity can sometimes lead to hERG liability if not balanced by flanking electron-withdrawing groups.

  • 7-Azaspiro[3.5]nonane:

    • Pros: Blocks the vulnerable 4-position of the piperidine ring, a common "soft spot" for oxidation.

    • Cons: The larger lipophilic surface area can increase non-specific binding (high

      
       in microsomes) compared to the [3.3] system.
      
Permeability (PAMPA/Caco-2)
  • [3.3] System: May show reduced passive permeability due to high ionization (low LogD) and low lipophilicity. Active transport or paracellular routes may become relevant.

  • [3.5] System: Generally exhibits excellent passive permeability due to higher lipophilicity, provided the MW remains within limits.

Part 4: Experimental Protocols (Self-Validating)

To verify these properties in your own series, use the following standardized protocols.

Protocol 1: High-Throughput pKa Determination (Potentiometric)

Objective: Determine the ionization constant to predict LogD behavior.

  • Preparation: Dissolve 5 mg of the spirocyclic amine hydrochloride in 20 mL of degassed water/methanol (80:20) to ensure solubility.

  • Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration:

    • Acidify the sample to pH 2.0 using 0.1 M HCl.

    • Titrate with 0.1 M KOH (standardized) in 5 µL increments.

    • Record pH vs. Volume.

  • Validation: The first derivative of the curve (

    
    ) indicates the endpoint. The half-equivalence point represents the pKa.
    
    • Control: Use Piperidine HCl (Lit pKa ~11.22) as a reference standard.

Protocol 2: Microsomal Stability Assay (Clearance)

Objective: Compare metabolic liabilities of the two scaffolds.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Incubation:

    • Substrate concentration: 1 µM (to ensure first-order kinetics).

    • Cofactor: NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time.

    Part 5: Decision Framework

    Use this logic flow to select the appropriate scaffold for your lead optimization.

    ScaffoldSelectionStartLead Optimization GoalIssuePrimary Liability?Start->IssueSolubilityLow Solubility / High LogDIssue->SolubilityLogD > 3.0PotencyNeed Potency / Space FillingIssue->PotencyLogD < 2.0Select33Select Azaspiro[3.3]heptane(Lowers LogD, High Fsp3)Solubility->Select33Select35Select 7-Azaspiro[3.5]nonane(Maintains Lipophilicity, Bulk)Potency->Select35WarningCheck Permeability(Can be too polar)Select33->Warning

    Figure 2: Decision tree for scaffold selection based on physicochemical liabilities.

    References

    • BenchChem Technical Support Team. (2025). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. BenchChem. Link

    • Mykhailiuk, P. K. (2023).[3] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Link

    • Chiodi, G., et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Link

    • PubChem. (2025).[3][4][5] Compound Summary: 7-azaspiro[3.5]nonane.[1][6][7] National Library of Medicine. Link

    • PubChem. (2025).[3][4] Compound Summary: 2-azaspiro[3.3]heptane.[1][8][3][9][6][10] National Library of Medicine. Link

    Head-to-Head Comparison of GPR119 Agonists in Development: A Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The GPR119/Incretin Axis

    G-protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic

    
    -cells and intestinal enteroendocrine L- and K-cells[1]. Activation of GPR119 presents a compelling dual-mechanism for metabolic diseases: it directly stimulates glucose-dependent insulin secretion (GDIS) in the pancreas and triggers the release of incretin hormones like Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) in the gut[2][3].
    

    Despite the theoretical elegance of this mechanism, the clinical translation of GPR119 agonists has been fraught with challenges, primarily due to tachyphylaxis (waning efficacy) observed after 14-28 days of continuous dosing[4][5]. This guide provides a head-to-head technical comparison of key GPR119 agonists, analyzing their pharmacological profiles, clinical trajectories, and the rigorous experimental methodologies required to evaluate them.

    Mechanistic Framework

    To evaluate these agonists, we must first map the signal transduction cascade. GPR119 couples primarily to the stimulatory G-protein

    
    -subunit (G
    
    
    
    s). Agonist binding activates adenylate cyclase (AC), leading to intracellular cyclic AMP (cAMP) accumulation[2]. In
    
    
    -cells, elevated cAMP activates Protein Kinase A (PKA) and Epac2, facilitating calcium influx and subsequent insulin exocytosis[3]. Notably, while GPR119-mediated insulin secretion is strictly glucose-dependent (minimizing hypoglycemia risk), GLP-1 secretion from intestinal L-cells occurs via glucose-independent pathways due to the higher basal calcium tone in these cells[6].

    GPR119_Pathway cluster_BetaCell Pancreatic β-Cell cluster_LCell Intestinal L-Cell Agonist GPR119 Agonist (e.g., DA-1241, AR231453) Receptor GPR119 Receptor (β-cells & L-cells) Agonist->Receptor Binds G_alpha_s Gαs Protein Activation Receptor->G_alpha_s Activates AdenylateCyclase Adenylate Cyclase (AC) G_alpha_s->AdenylateCyclase Stimulates cAMP ↑ cAMP Accumulation AdenylateCyclase->cAMP Catalyzes ATP PKA_Epac PKA / Epac2 Activation cAMP->PKA_Epac GLP1_Release GLP-1 Secretion (Glucose-Independent) cAMP->GLP1_Release Ca_Influx ↑ Intracellular Ca2+ PKA_Epac->Ca_Influx Insulin Glucose-Dependent Insulin Secretion (GDIS) Ca_Influx->Insulin

    GPR119 signal transduction pathway in pancreatic β-cells and intestinal L-cells.

    Head-to-Head Comparison of Key GPR119 Agonists

    The landscape of GPR119 agonists is divided between early prototypes that established the pharmacology and next-generation molecules attempting to overcome clinical hurdles.

    • AR231453 (Arena Pharmaceuticals): The pioneering prototype. It demonstrated high potency (EC50 = 5.7 nM in HEK293 cells) and established the proof-of-concept that GPR119 agonism enhances GDIS without causing hypoglycemia, as confirmed in GPR119-deficient mice[1][7].

    • MBX-2982 (Metabolex / CymaBay): A tetrazole-containing agonist that progressed to Phase 2. While it successfully lowered glucose excursions acutely, its development stalled due to a marked waning of efficacy after 14 days of dosing, highlighting the class-wide issue of receptor desensitization[1][4][8].

    • JNJ-38431055 / APD597 (Johnson & Johnson): Demonstrated safety and tolerability in Phase 2 trials, increasing systemic exposure dose-dependently. However, like MBX-2982, it struggled to maintain long-term glycemic control as a monotherapy[7][8].

    • DS-8500a (Daiichi Sankyo): A carbamoyl-derivative that showed significant placebo-subtracted decreases in 24-hour weighted mean glucose (WMG) after 28 days in Japanese patients. Despite these positive acute/sub-chronic signals, development was ultimately discontinued[1][4][5].

    • DA-1241 (Dong-A ST): A first-in-class candidate currently advancing in clinical trials. In a US Phase 1b study, an 8-week treatment showed glucose-lowering efficacy comparable to the DPP-4 inhibitor sitagliptin[9]. DA-1241 is highly differentiated because it is being repurposed for Metabolic Dysfunction-Associated Steatohepatitis (MASH/MAFLD), showing ability to inhibit adipogenesis via SREBP-1c inactivation and reduce hepatic steatosis[1][2].

    Quantitative Comparison Table
    CompoundDeveloperChemotype / Key MoietyIn Vitro Potency (cAMP EC50)Clinical StatusPrimary Limitation / Differentiator
    AR231453 Arena / J&JPyrimidine-based~5.7 nM (HEK293)[7]Preclinical ToolPrototype; established glucose-dependent action[1].
    MBX-2982 MetabolexTetrazole~3.9 nM (CHO-hGPR119)[7]Phase 2 (Discontinued)Waning efficacy after 14 days of dosing[4].
    JNJ-38431055 J&JPyrimidine-derivativeN/A (High potency)Phase 2 (Discontinued)Safe/tolerated, but insufficient long-term monotherapy efficacy[8].
    DS-8500a Daiichi SankyoCarbamoylConcentration-dependent[4]Phase 2 (Discontinued)Decreased 24h WMG at 28 days, but development halted[4].
    DA-1241 Dong-A STNovel Small MoleculeN/A (High potency)Phase 2 (Active)Efficacy similar to Sitagliptin; active in MASH/MAFLD models[2][9].

    Experimental Methodologies for Agonist Validation

    To ensure scientific integrity, the evaluation of novel GPR119 agonists requires self-validating experimental systems. Below are the gold-standard protocols for assessing receptor activation and functional hormone secretion.

    Protocol 1: In Vitro cAMP Accumulation Assay (HTRF Method)

    Causality & Rationale: GPR119 is a G

    
    s-coupled receptor. Measuring cAMP is the most direct readout of receptor activation[10][11]. We use Homogeneous Time-Resolved Fluorescence (HTRF) for its high sensitivity. The inclusion of IBMX (a broad-spectrum phosphodiesterase inhibitor) is critical; without it, synthesized cAMP is rapidly degraded by cellular phosphodiesterases, leading to false negatives and artificially inflated EC50 values.
    

    Step-by-Step Methodology:

    • Cell Preparation: Culture HEK293 cells stably transfected with human GPR119 (HEK293-hGPR119) in DMEM supplemented with 10% FBS. Plate at 10,000 cells/well in a 384-well microplate.

    • Phosphodiesterase Inhibition: Pre-incubate cells for 30 minutes with 500 µM IBMX in assay buffer (HBSS with 20 mM HEPES, pH 7.4) to prevent cAMP degradation[12].

    • Agonist Stimulation: Add serial dilutions of the GPR119 agonist (e.g., 1 pM to 10 µM). Include Forskolin (10 µM) as a receptor-independent positive control (directly activates AC) and vehicle (DMSO) as a negative control[10]. Incubate for 30 minutes at 37°C.

    • Detection: Lyse the cells using the HTRF lysis buffer containing the cAMP-d2 conjugate and anti-cAMP-Cryptate antibody.

    • Quantification: Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorometer (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the EC50 using a 4-parameter logistic non-linear regression model.

    Protocol 2: Ex Vivo GLP-1 Secretion in Primary Murine L-cells

    Causality & Rationale: While immortalized cell lines (like GLUTag) are useful, primary L-cells provide a more physiologically relevant model for incretin secretion[6]. Because GPR119 signaling in L-cells is glucose-independent, this assay must be performed in both low and high glucose conditions to differentiate GPR119-specific effects from general nutrient sensing[6][12]. Utilizing GPR119-knockout (KO) mice in parallel provides a critical self-validating control to prove target engagement and rule out off-target effects.

    Step-by-Step Methodology:

    • Tissue Isolation: Isolate the distal ileum and colon from wild-type and GPR119-KO mice[12].

    • Digestion: Digest the mucosal layer using collagenase XI to yield a mixed population of primary crypt cells.

    • Culture: Plate the cells on Matrigel-coated 24-well plates and allow them to recover for 24-48 hours.

    • Secretion Assay: Wash cells and incubate in secretion buffer (138 mM NaCl, 4.5 mM KCl, 1.2 mM NaH2PO4, 2.6 mM CaCl2, 1.2 mM MgCl2, 10 mM HEPES) containing either 0 mM or 15 mM glucose[6].

    • Stimulation: Apply the GPR119 agonist (e.g., 100 nM AR231453) for 2 hours.

    • Analysis: Collect the supernatant, add a DPP-4 inhibitor to prevent GLP-1 cleavage, and quantify active GLP-1 (7-36 amide) using a highly specific ELISA[12]. Normalize secretion to total cellular GLP-1 content extracted via cell lysis.

    Workflow Step1 1. In Vitro cAMP Assay (HEK293-GPR119) Step2 2. Ex Vivo Secretion (Murine L-cells & Islets) Step1->Step2 EC50 < 10nM Step3 3. In Vivo Efficacy (oGTT in db/db mice) Step2->Step3 ↑ GLP-1 & Insulin Step4 4. Target Validation (GPR119 KO Mice) Step3->Step4 Improved Glucose Tolerance Decision Efficacy > 14 Days? Step4->Decision Chronic Dosing Fail Investigate Tachyphylaxis / Waning Efficacy Decision->Fail No Success Advance to Phase 1/2 (e.g., DA-1241) Decision->Success Yes

    Standardized preclinical workflow for the validation and progression of novel GPR119 agonists.

    Discussion & Future Perspectives

    The historical failure of GPR119 agonists in Phase 2 trials was largely attributed to a loss of efficacy over time. Compounds like MBX-2982 and DS-8500a showed excellent acute reductions in glucose excursions, but these effects diminished after 14 to 28 days[4][5]. This phenomenon is likely driven by

    
    -arrestin-mediated receptor internalization and desensitization, a common regulatory feedback loop in GPCRs.
    

    However, the field is experiencing a renaissance through two distinct strategies:

    • Combination Therapies: Co-administering a GPR119 agonist with a DPP-4 inhibitor (e.g., Sitagliptin). Because GPR119 activation stimulates the release of endogenous GLP-1, and DPP-4 inhibitors prevent its degradation, the combination yields a synergistic amplification of active incretin levels[7][9].

    • Repurposing for Liver Disease: The discovery that GPR119 agonism inhibits sterol regulatory element-binding protein-1c (SREBP-1c) via AMPK signaling has opened new avenues[2]. DA-1241 is currently leading this charge, demonstrating the ability to reduce hepatic steatosis and adipogenesis, positioning GPR119 as a highly viable target for MASH/MAFLD[1][2].

    References

    1.7 - rsc.org 2.10 - nih.gov 3.4 - bmj.com 4.9 - biospace.com 5.5 - nih.gov 6.1 - acs.org 7.2 - nih.gov 8.3 - researchgate.net 9.8 - researchgate.net 10.11 - guidetopharmacology.org 11.6 - nih.gov 12.12 - nih.gov

    Sources

    Assay development for screening 7-azaspiro[3.5]nonane-based compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical comparison and assay development guide for screening 7-azaspiro[3.5]nonane-based libraries.

    Introduction: The 7-Azaspiro[3.5]nonane Advantage

    In modern medicinal chemistry, the 7-azaspiro[3.5]nonane scaffold has emerged as a premier bioisostere for planar heterocycles like piperidine, piperazine, and morpholine. By introducing a perpendicular cyclobutane ring, this spirocyclic system imparts significant three-dimensionality (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), which can drastically alter a molecule's physicochemical profile. Compared to more compact spirocycles, the 7-azaspiro[3.5]nonane core is larger and more lipophilic (cLogP ~1.8), making it ideal for exploring deep hydrophobic pockets in targets such as Fatty Acid Amide Hydrolase (FAAH)[1] and G-Protein-Coupled Receptors (GPCRs) like GPR119[2].
    

    However, the increased lipophilicity and 3D bulk of these derivatives introduce unique challenges during high-throughput screening (HTS). Bulky spirocycles often exhibit altered binding kinetics and lower aqueous solubility, which can trigger false positives in traditional biochemical assays. As a Senior Application Scientist, I have evaluated multiple screening modalities to determine the most robust platforms for this specific chemical space. This guide objectively compares these technologies and provides validated protocols for your screening cascade.

    Workflow Visualization

    G A Library Design 7-azaspiro[3.5]nonane B Primary Screening Target Affinity A->B C TR-FRET (High-Throughput) B->C Primary D SPR (Binding Kinetics) B->D Orthogonal E Functional Validation Cellular Assays C->E Hit Triage D->E F HTRF cAMP (GPCR Agonism) E->F G ADME Profiling Metabolic Stability F->G Lead Selection H LC-MS/MS (Microsomal Clearance) G->H

    Screening cascade for 7-azaspiro[3.5]nonane derivatives.

    Part 1: Primary Target Affinity Screening

    When triaging a library of 7-azaspiro[3.5]nonane compounds, the choice of primary assay dictates the integrity of your hit list. We compare three standard modalities: TR-FRET , Surface Plasmon Resonance (SPR) , and Scintillation Proximity Assays (SPA) .

    Modality Comparison
    • TR-FRET (Time-Resolved FRET): Utilizes long-lifetime lanthanide chelates (e.g., Europium). By introducing a time delay between excitation and detection, TR-FRET gates out short-lived background autofluorescence and light scattering[3]. Causality: Because 7-azaspiro[3.5]nonane derivatives are highly lipophilic, they are prone to aggregation and light scattering at higher screening concentrations. TR-FRET mathematically eliminates this optical interference. Furthermore, TR-FRET has been shown to produce significantly fewer false-positive primary hits compared to SPA[4].

    • SPR (Surface Plasmon Resonance): An orthogonal, label-free technique. Causality: The steric bulk of the spiro[3.5]nonane system often alters the binding trajectory into the target pocket. While TR-FRET provides steady-state affinity (

      
      ), it misses kinetic nuances. SPR resolves the association (
      
      
      
      ) and dissociation (
      
      
      ) rates, identifying spirocycles with prolonged target residence times.
    • SPA (Radioligand Binding): While highly sensitive, SPA relies on hydrophobic beads. Lipophilic spirocycles often exhibit high non-specific binding (NSB) to these beads, artificially inflating apparent affinity and generating false positives[4].

    Table 1: Assay Modality Comparison for Spirocyclic Hit Triage
    ParameterTR-FRETSurface Plasmon Resonance (SPR)Radioligand Binding (SPA)
    Throughput Ultra-High (384/1536-well)Medium to HighHigh
    Readout Equilibrium Affinity (
    
    
    /
    
    
    )
    Kinetic Rates (
    
    
    ,
    
    
    )
    Equilibrium Affinity
    Lipophilic Artifact Susceptibility Low (Time-gating removes scattering)Medium (Requires careful referencing)High (NSB to beads)
    Advantage for Spirocycles Overcomes autofluorescence of bulky scaffoldsResolves altered residence times due to 3D bulkLegacy baseline, but higher false-positive rate
    Protocol 1: Self-Validating TR-FRET Competitive Binding Assay

    This protocol is designed as a self-validating system to ensure day-to-day reproducibility.

    • Reagent Preparation: Prepare the target protein tagged with a Europium-cryptate donor and a known tracer ligand conjugated to a d2-acceptor fluorophore.

    • Assay Assembly: In a 384-well low-volume white plate, dispense 5 µL of the 7-azaspiro[3.5]nonane test compound (titrated from 10 µM to 0.1 nM in assay buffer containing 0.1% BSA to prevent non-specific plastic binding). Add 5 µL of the target-donor complex and 5 µL of the tracer-acceptor.

    • Incubation & Time-Gated Detection: Incubate for 2 hours at RT to reach equilibrium. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm; Delay: 50 µs; Integration: 400 µs).

    • Self-Validation Check: Calculate the ratiometric signal (665 nm / 620 nm). The assay must include 16 wells of a known high-affinity positive control and 16 wells of DMSO vehicle. Proceed only if the

      
      -factor is 
      
      
      
      0.6
      , confirming a robust assay window free of compound-induced scattering.

    Part 2: ADME Profiling – Validating Metabolic Stability

    The primary medicinal chemistry rationale for replacing a piperidine ring with a 7-azaspiro[3.5]nonane core is to improve metabolic stability. Piperidines possess highly accessible

    
    -protons that are rapidly oxidized by Cytochrome P450 (CYP) enzymes, leading to ring-opening and clearance. The spiro-fusion sterically hinders these sites.
    
    Modality Comparison: LC-MS/MS vs. Fluorometric CYP Assays

    To validate this stability, researchers often choose between rapid fluorometric surrogate assays and LC-MS/MS.

    • Why LC-MS/MS is required: Fluorometric assays rely on the cleavage of a pro-fluorescent substrate by CYPs. However, lipophilic spirocycles often act as competitive inhibitors of these surrogate substrates rather than being metabolized themselves, yielding artificially low clearance rates (false stability). LC-MS/MS directly quantifies the disappearance of the parent 7-azaspiro[3.5]nonane compound, providing absolute, artifact-free intrinsic clearance (

      
      ) data.
      
    Table 2: Physicochemical & ADME Impact of Scaffold Hopping
    PropertyPiperidine7-azaspiro[3.5]nonaneCausality / Impact
    3D Character (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    )
    ModerateHighForces perpendicular ring planes, improving target specificity.
    cLogP ~0.81.8Increased lipophilicity drives membrane permeability.
    Metabolic Stability (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    )
    High ClearanceLow ClearanceLack of easily oxidizable
    
    
    -protons prevents CYP-mediated ring opening.
    TPSA 12.0 Ų12.0 ŲMaintained polar surface area preserves hydrogen bonding potential.
    Protocol 2: Self-Validating Liver Microsome Stability Assay (LC-MS/MS)
    • Matrix Preparation: Prepare human or rat liver microsomes (HLM/RLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

      
      .
      
    • Reaction Initiation: Pre-warm the mixture to 37°C. Add the 7-azaspiro[3.5]nonane test compound to a final concentration of 1 µM. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Quenching & Extraction: At specific time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

    • Self-Validation Check:

      • NADPH-Minus Control: Run a parallel incubation without NADPH. If the compound depletes here, it indicates chemical instability or precipitation, not enzymatic metabolism.

      • System Controls: Include Verapamil (high clearance) and Dextromethorphan (low clearance) to validate the enzymatic viability of the microsome batch.

    References

    • Title: Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds Source: PubMed (NIH) URL: [Link]

    • Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: PubMed (NIH) URL: [Link]

    • Title: TR-FRET Powers Smarter Drug Screening Source: The Scientist URL: [Link]

    • Title: Assay concordance between SPA and TR-FRET in high-throughput screening Source: PubMed (NIH) URL: [Link]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    7-Azaspiro[3.5]nonane-2-carbonitrile
    Reactant of Route 2
    7-Azaspiro[3.5]nonane-2-carbonitrile

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.